molecular formula C11H10N2O4 B1304181 Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 5825-71-8

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B1304181
CAS No.: 5825-71-8
M. Wt: 234.21 g/mol
InChI Key: NZJIUQJPKXRRHB-UHFFFAOYSA-N
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Description

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8) is a high-value chemical building block central to modern drug discovery and medicinal chemistry research. This compound features a fused pyrazolopyridine heterocyclic system, a scaffold recognized for its significant pharmacological potential . Researchers utilize this structure as a key precursor in the synthesis of a diverse array of complex molecules, particularly for developing novel therapeutic agents . The pyrazolo[1,5-a]pyridine core is associated with a wide spectrum of biological activities. Scientific literature indicates that derivatives of this scaffold have been investigated as potent and selective antagonists and agonists for various receptors, including dopamine and 5-HT3 receptors, presenting potential avenues for the treatment of neurological disorders such as schizophrenia, anxiety, and Parkinson's disease . Furthermore, this heterocyclic system has shown promise in developing compounds with antiplatelet, antiherpetic, and diuretic activities . The compound serves as a versatile intermediate in synthetic chemistry. Advanced synthetic protocols, including efficient one-pot sonochemical strategies, have been developed using such precursors to construct polysubstituted pyrazolo[1,5-a]pyridines in high yields, demonstrating its utility in facilitating complex annulation reactions under catalyst-free conditions . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJIUQJPKXRRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383266
Record name dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5825-71-8
Record name dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. This heterocyclic compound has emerged as a significant building block in medicinal chemistry, particularly in the development of novel therapeutics and chemical probes. Its rigid, bicyclic core and strategically positioned functional handles make it an attractive scaffold for library synthesis and targeted drug design. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the utility of this versatile molecule.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in bioactive molecules. Its unique electronic properties and three-dimensional structure allow it to serve as a bioisostere for other key structures, such as purines and imidazo[1,2-a]pyridines, enabling it to interact with a wide range of biological targets.[1] Derivatives of this core have demonstrated potent activity in various therapeutic areas, including oncology and infectious diseases.[1]

This compound, in particular, represents a key intermediate. The diester functionality at the 2- and 3-positions of the pyrazole ring provides convenient handles for chemical modification, allowing for the facile introduction of diverse pharmacophoric elements. This has led to its classification as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3]

This guide will delve into the essential physicochemical and spectroscopic properties of this compound, provide a detailed synthetic protocol, explore its chemical reactivity, and discuss its current and potential applications in the field of drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. This section outlines the key characteristics of this compound.

General Properties

The fundamental properties of this compound are summarized in the table below. The compound is typically supplied as a solid with high purity.[3][4][5]

PropertyValueSource(s)
CAS Number 5825-71-8[3][5]
Molecular Formula C₁₁H₁₀N₂O₄[3][4][5]
Molecular Weight 234.21 g/mol [4]
Appearance Solid[5]
Purity ≥95% to ≥97%[3][4]
Storage Room temperature, sealed in dry conditions[3]

Note: Specific melting point and solubility data for this exact compound are not widely reported in the literature. However, based on analogous structures, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Spectroscopic Characterization

Expected ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, typically in the range of δ 7.0-9.0 ppm. The two methyl ester groups would appear as sharp singlets around δ 3.8-4.0 ppm.

Expected ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR would display signals for the aromatic carbons of the fused ring system, typically between δ 100-150 ppm. The carbonyl carbons of the ester groups would be observed further downfield, around δ 160-165 ppm, and the methyl carbons of the esters would appear upfield, around δ 51-54 ppm.

Expected IR (KBr): The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching of the ester groups (C=O) in the region of 1710-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Expected Mass Spectrometry (EI): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 234.21).

Synthesis and Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction. This powerful transformation allows for the efficient construction of the bicyclic system in a single step.

General Synthetic Workflow: [3+2] Cycloaddition

The most direct and widely applicable method for synthesizing this compound involves the reaction of an N-aminopyridinium ylide with dimethyl acetylenedicarboxylate (DMAD). The N-aminopyridinium ylide is typically generated in situ from the corresponding N-aminopyridine. This reaction proceeds without the need for a metal catalyst, often under mild conditions, making it an attractive and scalable synthetic route.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product N_aminopyridine N-Aminopyridine Ylide_Formation In situ Ylide Formation N_aminopyridine->Ylide_Formation Base DMAD Dimethyl Acetylenedicarboxylate (DMAD) Cycloaddition [3+2] Cycloaddition DMAD->Cycloaddition Ylide_Formation->Cycloaddition Product This compound Cycloaddition->Product Heat/Solvent

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for the synthesis of similar pyrazolo[1,5-a]pyridine derivatives and is expected to be highly effective for the target molecule.

Materials:

  • N-Aminopyridine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous acetonitrile (or another suitable aprotic solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-aminopyridine (1.0 eq) in anhydrous acetonitrile, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 3-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by the spectroscopic methods outlined in Section 2.2 (NMR, IR, and MS). The expected data should align with the proposed structure.

Chemical Reactivity and Functionalization

The two methyl ester groups are the primary sites of reactivity, making this molecule an ideal building block.

  • Hydrolysis: The esters can be hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a mixture of THF and water) to yield the corresponding dicarboxylic acid. This transformation is useful for altering solubility or for subsequent coupling reactions.

  • Amidation: The esters can be readily converted to amides through reaction with a wide range of primary or secondary amines. This is a cornerstone reaction for its use in constructing PROTACs, where one of the ester groups is converted to an amide linker that connects to a ligand for an E3 ubiquitin ligase. This reaction can be facilitated by direct aminolysis at elevated temperatures or through the use of coupling agents after hydrolysis to the carboxylic acid.

Applications in Drug Discovery and Chemical Biology

The pyrazolo[1,5-a]pyridine scaffold has garnered significant attention from the drug discovery community. The specific utility of this compound lies in its role as a versatile starting material for creating libraries of compounds for screening and for the rational design of targeted therapies.

Scaffold for Novel Therapeutics
  • Antitubercular Agents: A number of pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis.[4] These compounds have shown excellent activity against both drug-sensitive and drug-resistant strains, highlighting the potential of this scaffold to address the growing challenge of antibiotic resistance.[4]

  • Kinase Inhibitors: Derivatives of the pyrazolo[1,5-a]pyridine core have been developed as selective inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes that are frequently dysregulated in cancer.[1] The ability to tune the selectivity for different PI3K isoforms by modifying the substituents on the pyrazolo[1,5-a]pyridine ring demonstrates the versatility of this scaffold in kinase inhibitor design.

A Key Building Block for Protein Degraders (PROTACs)

The field of targeted protein degradation represents a paradigm shift in drug discovery, moving from occupancy-based inhibition to the complete removal of a target protein. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

PROTAC_Concept PROTAC PROTAC Target Binder Linker E3 Ligase Binder TargetProtein Target Protein PROTAC:f0->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination

Caption: Conceptual workflow of targeted protein degradation by PROTACs.

This compound is an ideal starting point for the synthesis of PROTACs. One of the ester groups can be selectively hydrolyzed and then coupled to a linker, which is in turn attached to a known E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands). The other ester can be modified to incorporate a warhead that binds to the protein of interest. This modular approach allows for the rapid generation of a library of PROTACs for screening and optimization.

Conclusion

This compound is a high-value chemical entity with significant potential in modern drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its ester functional groups, makes it an indispensable tool for medicinal chemists. As the fields of targeted protein degradation and precision medicine continue to evolve, the demand for well-characterized, adaptable building blocks like this compound is certain to grow. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful scaffold into their research and development programs.

References

An In-depth Technical Guide to Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound with significant potential in various scientific domains. Drawing from its core chemical and physical properties, this document will delve into its structure, potential applications, and safety considerations.

Chemical Identity and Structure

This compound is an organic compound featuring a fused pyrazole and pyridine ring system.[1][2] This core structure, functionalized with two methyl ester groups, makes it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 5825-71-8[3]
Molecular Formula C₁₁H₁₀N₂O₄[4]
Molecular Weight 234.21 g/mol [2]
InChI Key NZJIUQJPKXRRHB-UHFFFAOYSA-N[2][4]
Canonical SMILES COC(=O)C1=C(C(=O)OC)N2C=CC=CN=C21N/A

The structural arrangement of this compound, with its fused heterocyclic rings and ester functionalities, provides a unique electronic and steric environment. This allows for a variety of chemical modifications, making it a valuable scaffold in the design of novel molecules.[1]

Diagram 1: Molecular Structure of this compound ```dot digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];

// Atom nodes N1 [label="N", pos="0.0,1.0!"]; N2 [label="N", pos="0.0,0.0!"]; C3 [label="C", pos="1.2,0.0!"]; C4 [label="C", pos="1.8,1.2!"]; C5 [label="C", pos="1.2,2.4!"]; C6 [label="C", pos="0.0,2.2!"]; C7 [label="C", pos="-1.2,2.4!"]; C8 [label="C", pos="-1.8,1.2!"]; C9 [label="C", pos="-1.2,0.0!"]; C10 [label="C", pos="2.4,-0.8!"]; O11 [label="O", pos="2.4,-1.8!"]; O12 [label="O", pos="3.6,-0.4!"]; C13 [label="C", pos="4.8,-1.2!"]; C14 [label="C", pos="-2.4,-0.8!"]; O15 [label="O", pos="-2.4,-1.8!"]; O16 [label="O", pos="-3.6,-0.4!"]; C17 [label="C", pos="-4.8,-1.2!"];

// Bond edges N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- C8; C8 -- N1; C3 -- C10; C10 -- O11; C10 -- O12; O12 -- C13; C9 -- C14; C14 -- O15; C14 -- O16; O16 -- C17; C9 -- N2; C8 -- C9;

// Double bonds edge [style=double]; C4 -- C5; C7 -- C8; C9 -- N2; }

Caption: Synthetic utility of this compound.

Applications in Research and Development

The unique structural features of this compound make it an attractive scaffold for various applications:

  • Medicinal Chemistry: The pyrazolopyridine core is a known pharmacophore present in a number of biologically active compounds. The functional groups of this molecule allow for the exploration of a wide chemical space in the search for new therapeutic agents. *[1] Material Science: The aromatic and electron-rich nature of the heterocyclic system suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). *[1] Organic Synthesis: As a versatile intermediate, it serves as a starting point for the synthesis of a diverse range of more complex heterocyclic compounds.

[1]### 5. Safety and Handling

According to available safety data, this compound is classified as harmful. S[5]tandard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: General Solubilization for In Vitro Screening

Causality: The choice of solvent is critical for ensuring the compound is fully dissolved for accurate and reproducible results in biological assays. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used for its ability to dissolve a wide range of organic compounds.

Methodology:

  • Accurately weigh the desired amount of this compound (CAS 5825-71-8) in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no undissolved particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • For biological assays, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium to the final working concentration. Ensure the final DMSO concentration is compatible with the assay system (typically ≤ 0.5%).

Diagram 3: Workflow for In Vitro Screening

Workflow cluster_prep Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO (Stock) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute add Add to Assay System dilute->add incubate Incubate add->incubate read Readout (e.g., Fluorescence) incubate->read analyze Analyze Data read->analyze interpret Interpret Results analyze->interpret

Caption: Standard workflow for preparing and testing a compound in a biological assay.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The pyrazolo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure, combined with its rich electronic properties and multiple points for synthetic diversification, has made it a "privileged scaffold" – a molecular framework that is repeatedly found in biologically active compounds. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolo[1,5-a]pyridine derivatives, offering a technical resource for researchers engaged in the design and synthesis of novel molecules based on this remarkable core. We will delve into the foundational chemistries that first brought this scaffold to light, trace the evolution of synthetic methodologies, and explore its impact on contemporary drug discovery and beyond.

Part 1: Foundational Discoveries - The Genesis of a Scaffold

The story of pyrazolo[1,5-a]pyridines begins in the mid-20th century, a period of burgeoning exploration in heterocyclic chemistry. While the related pyrazolo[1,5-a]pyrimidine system was also being investigated during this time, the first synthesis of the pyrazolo[1,5-a]pyridine core is largely attributed to the work of Japanese chemists in the 1950s. A pivotal and foundational method for the construction of this scaffold involves the reaction of 1-aminopyridinium salts with compounds containing an activated double or triple bond.

This seminal approach laid the groundwork for what would become a versatile and widely adopted strategy for accessing the pyrazolo[1,5-a]pyridine ring system. The key insight was the recognition that 1-aminopyridinium salts could act as a synthon for a 1,3-dipole, enabling a [3+2] cycloaddition reaction to form the fused pyrazole ring.

The Foundational Synthesis: A Closer Look

The classical synthesis involves the reaction of a 1-aminopyridinium salt, typically 1-aminopyridinium iodide, with an electron-deficient alkene or alkyne. A common reaction partner is ethyl ethoxymethylenecyanoacetate, which possesses a reactive carbon-carbon double bond activated by two electron-withdrawing groups.

G cluster_reactants Reactants cluster_products Product 1-aminopyridinium_iodide 1-Aminopyridinium Iodide pyrazolo_pyridine Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate 1-aminopyridinium_iodide->pyrazolo_pyridine + Base + Heat ethyl_ethoxymethylenecyanoacetate Ethyl Ethoxymethylenecyanoacetate ethyl_ethoxymethylenecyanoacetate->pyrazolo_pyridine

The reaction proceeds via an in-situ generated N-ylide from the 1-aminopyridinium salt in the presence of a base. This ylide then undergoes a [3+2] cycloaddition with the electron-deficient alkene, followed by elimination of a leaving group (in this case, ethoxide) and aromatization to yield the stable pyrazolo[1,5-a]pyridine system. This fundamental transformation opened the door to a vast chemical space of substituted pyrazolo[1,5-a]pyridines.

Detailed Experimental Protocol: Synthesis of 1-Aminopyridinium Iodide

The preparation of the key starting material, 1-aminopyridinium iodide, is a critical first step. The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

  • Hydroxylamine-O-sulfonic acid

  • Pyridine

  • Potassium carbonate

  • Ethanol

  • 57% Hydriodic acid

  • Standard laboratory glassware

  • Steam bath

  • Rotary evaporator

  • Dry ice/methanol bath

Procedure:

  • To a freshly prepared solution of 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 ml of cold water, add 24 ml (24 g, 0.30 mole) of pyridine.

  • Heat the mixture on a steam bath at approximately 90°C for 20 minutes.

  • Cool the reaction mixture to room temperature with stirring.

  • Add 13.8 g (0.10 mole) of potassium carbonate to the cooled mixture.

  • Remove the water and excess pyridine by heating at 30–40°C on a rotary evaporator under vacuum.

  • Treat the residue with 120 ml of ethanol and filter to remove the insoluble potassium sulfate.

  • To the filtrate, add 14 ml (22 g, 0.10 mole) of 57% hydriodic acid.

  • Store the resulting solution at -20°C for 1 hour in a dry ice/methanol bath to induce crystallization.

  • Collect the solid precipitate by filtration.

  • Recrystallize the crude solid from approximately 100 ml of absolute ethanol to yield 14–16 g (63–72%) of 1-aminopyridinium iodide as almost-white crystals (m.p. 160–162°C).[1]

Part 2: The Evolution of Synthetic Methodologies

Building upon the foundational work, the synthetic repertoire for constructing pyrazolo[1,5-a]pyridine derivatives has expanded significantly over the decades. These advancements have been driven by the need for greater efficiency, broader substrate scope, and more precise control over substitution patterns.

Modern Iterations of the [3+2] Cycloaddition

The [3+2] cycloaddition of N-aminopyridinium ylides remains a cornerstone of pyrazolo[1,5-a]pyridine synthesis. Modern variations of this reaction have focused on milder reaction conditions, improved regioselectivity, and the use of a wider array of dipolarophiles.

G cluster_start Starting Materials N_aminopyridine N-Aminopyridine Derivative ylide_formation In-situ Ylide Formation (Base) N_aminopyridine->ylide_formation dipolarophile Dipolarophile (Alkene or Alkyne) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition ylide_formation->cycloaddition aromatization Aromatization (Elimination) cycloaddition->aromatization product Substituted Pyrazolo[1,5-a]pyridine aromatization->product

Recent innovations include:

  • Metal-catalyzed cycloadditions: The use of transition metals, such as palladium and gold, can facilitate the cycloaddition under milder conditions and with enhanced control over regioselectivity.

  • Oxidative [3+2] cycloadditions: These methods often employ an oxidant to promote the final aromatization step, allowing for the use of a broader range of starting materials.

  • One-pot, multi-component reactions: These elegant strategies combine multiple reaction steps into a single operation, improving efficiency and reducing waste.

Alternative Synthetic Routes

Beyond the classical [3+2] cycloaddition, several other powerful synthetic strategies have been developed:

  • Intramolecular Cyclizations: These methods involve the construction of a suitably functionalized pyridine precursor that can undergo an intramolecular cyclization to form the fused pyrazole ring. This approach offers excellent control over the substitution pattern of the final product.

  • Cross-Dehydrogenative Coupling (CDC) Reactions: CDC reactions have emerged as a powerful tool in modern organic synthesis. For pyrazolo[1,5-a]pyridines, this can involve the coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, often promoted by an oxidant like molecular oxygen.[2]

  • Copper-Mediated Syntheses: Copper catalysis has been employed in the synthesis of various pyrazolo[1,5-a]pyridine-3-carboxylates, demonstrating the versatility of this metal in forging the heterocyclic core.[3]

The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrazolo[1,5-a]pyridine core, as different methods provide access to distinct regioisomers and functional group arrangements.

Part 3: The Impact on Drug Discovery and Materials Science

The synthetic accessibility and favorable physicochemical properties of pyrazolo[1,5-a]pyridine derivatives have led to their widespread application in drug discovery and, to a lesser extent, in materials science.

A Scaffold for Potent and Selective Kinase Inhibitors

A significant number of pyrazolo[1,5-a]pyridine-based compounds have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and immunology. The rigid scaffold serves as an excellent platform for presenting functional groups that can interact with the ATP-binding site of kinases.

Target Kinase Therapeutic Area Key Compound Examples Reference
PI3KαOncologyNovel pyrazolo[1,5-a]pyridines[4]
PI3Kγ/δImmuno-oncologyIHMT-PI3K-315[5]
B-RafOncology (Melanoma)Pyrazolo[1,5-a]pyrimidine-3-carboxylates[6]

The ability to readily modify the substituents at various positions of the pyrazolo[1,5-a]pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, a critical aspect of modern drug development.

G Scaffold Pyrazolo[1,5-a]pyridine Core R1 R1 Substituent (Potency/Selectivity) Scaffold->R1 R2 R2 Substituent (Solubility/PK) Scaffold->R2 R3 R3 Substituent (Target Interaction) Scaffold->R3 Drug_Candidate Optimized Drug Candidate R1->Drug_Candidate R2->Drug_Candidate R3->Drug_Candidate

Beyond Kinases: A Versatile Pharmacophore

The therapeutic potential of pyrazolo[1,5-a]pyridines extends beyond kinase inhibition. Derivatives have been explored as:

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: For the treatment of stress-related disorders.[7]

  • EP1 Receptor Antagonists: For the management of overactive bladder.[8]

  • Antiviral Agents: Showing activity against herpesviruses.[4]

This broad range of biological activities underscores the remarkable versatility of the pyrazolo[1,5-a]pyridine scaffold as a pharmacophore.

Part 4: Future Outlook and Perspectives

The journey of the pyrazolo[1,5-a]pyridine scaffold from its initial discovery to its current prominence is a testament to the power of fundamental research in heterocyclic chemistry. Looking ahead, several exciting avenues for future exploration are apparent:

  • Development of Novel Synthetic Methodologies: The pursuit of even more efficient, sustainable, and versatile synthetic methods will continue to be a major focus. This includes the exploration of novel catalytic systems, flow chemistry approaches, and late-stage functionalization techniques.

  • Expansion into New Therapeutic Areas: As our understanding of disease biology deepens, the pyrazolo[1,5-a]pyridine scaffold will undoubtedly be explored against a wider range of biological targets.

  • Applications in Materials Science: While less explored, the photophysical and electronic properties of pyrazolo[1,5-a]pyridine derivatives suggest potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

The rich history and continued evolution of pyrazolo[1,5-a]pyridine chemistry ensure that this remarkable scaffold will remain a vital tool for innovation in science for years to come.

References

An In-Depth Technical Guide to Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its core physicochemical properties, a validated experimental protocol for its synthesis via 1,3-dipolar cycloaddition, and a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the mechanistic basis for its synthesis and its role as a versatile scaffold in the development of novel therapeutics, particularly as a building block for targeted therapies. This document is intended to serve as a practical and authoritative resource for researchers engaged in organic synthesis and pharmaceutical sciences.

Core Compound Properties

This compound is a fused bicyclic heteroaromatic compound. The pyrazolo[1,5-a]pyridine core is a key pharmacophore found in a variety of biologically active molecules. The dimethyl ester groups at the 2- and 3-positions of the pyrazole ring offer versatile chemical handles for further functionalization, making this molecule a valuable starting material in medicinal chemistry.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂O₄[1][2][3]
Molecular Weight 234.21 g/mol [3]
CAS Number 5825-71-8[1]
Appearance Solid[2]
Purity Typically ≥95-97%[1][3]
Canonical SMILES COC(=O)C1=C2C=CC=CN2N=C1C(=O)OC[3]

Synthesis and Mechanism

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is most effectively achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile. In the case of this compound, the key building blocks are a pyridinium ylide (the 1,3-dipole) and dimethyl acetylenedicarboxylate (DMAD), an electron-deficient alkyne that serves as an excellent dipolarophile.

Mechanistic Rationale

The reaction proceeds via the in situ generation of an N-ylide from an N-aminopyridinium salt. The N-aminopyridine is first synthesized and then activated. In the presence of a base, a proton is abstracted from the exocyclic nitrogen, forming the pyridinium ylide. This ylide is a reactive 1,3-dipole with nucleophilic character at the ylidic carbon and electrophilic character at the pyridine ring nitrogen.

The electron-deficient triple bond of DMAD readily reacts with the pyridinium ylide in a concerted [3+2] cycloaddition. This is followed by an oxidative aromatization step, often facilitated by air, to yield the stable pyrazolo[1,5-a]pyridine ring system. The choice of DMAD as the dipolarophile directly installs the two desired methyl ester groups at the 2- and 3-positions of the final product.

G cluster_0 Ylide Generation cluster_1 Cycloaddition & Aromatization N-Aminopyridine N-Aminopyridine N-Aminopyridinium Salt N-Aminopyridinium Salt N-Aminopyridine->N-Aminopyridinium Salt Activation Pyridinium Ylide Pyridinium Ylide N-Aminopyridinium Salt->Pyridinium Ylide Base (e.g., K2CO3) Cycloadduct Intermediate Cycloadduct Intermediate Pyridinium Ylide->Cycloadduct Intermediate + DMAD [3+2] Cycloaddition Final Product This compound Cycloadduct Intermediate->Final Product Oxidation (e.g., Air)

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of pyrazolo[1,5-a]pyridines via cycloaddition.

Materials:

  • 2-Aminopyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of 1-amino-2-methylpyridinium mesitylenesulfonate

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The product, 1-aminopyridinium mesitylenesulfonate, will precipitate. Collect the solid by filtration, wash with cold DCM, and dry under vacuum.

Step 2: [3+2] Cycloaddition and Aromatization

  • To a suspension of 1-aminopyridinium mesitylenesulfonate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the pyridinium ylide.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. The reaction is open to the air to allow for oxidation to the aromatic product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

Caption: Key methods for spectroscopic characterization.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the singlets for the two non-equivalent methyl ester groups. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the pyrazolo[1,5-a]pyridine core.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the presence of 11 unique carbon atoms. Key signals will include those for the two carbonyl carbons of the ester groups, the sp²-hybridized carbons of the aromatic rings, and the two methyl carbons of the ester groups.

  • FT-IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the C=O stretching of the ester functional groups (typically around 1720-1740 cm⁻¹), as well as C=C and C=N stretching vibrations from the aromatic rings.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₁H₁₀N₂O₄.

Applications in Drug Development

The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Kinase Inhibitors: Derivatives of the pyrazolo[1,5-a]pyridine core have been investigated as potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy. The ester groups can be hydrolyzed to carboxylic acids and then coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

  • Antitubercular Agents: The pyrazolo[1,5-a]pyridine scaffold has shown promise in the development of novel agents against Mycobacterium tuberculosis. The ability to modify the core structure allows for the optimization of potency and pharmacokinetic properties against both drug-susceptible and drug-resistant strains.[4]

  • Protein Degrader Building Blocks: This compound is also classified as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[1] The ester functionalities can be used to link the pyrazolopyridine moiety (as a potential ligand for a protein of interest or a linker element) to an E3 ligase-binding element.

Conclusion

This compound is a valuable and versatile molecule in the field of organic and medicinal chemistry. Its synthesis via a robust [3+2] cycloaddition reaction is efficient and provides a direct route to this functionalized heterocyclic system. Its utility as a scaffold for the development of kinase inhibitors, antitubercular agents, and other therapeutics underscores its importance for researchers in drug discovery and development. This guide provides the foundational knowledge required to synthesize, characterize, and further explore the potential of this important chemical entity.

References

Physical and chemical properties of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purines and its versatile chemical reactivity.[1] The pyrazolo[1,5-a]pyridine core is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and agents targeting neurodegenerative diseases.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a focus on its relevance to drug development as a key building block.[4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. While specific experimental data for some properties of this exact diester is not widely published, the provided information is based on available data from chemical suppliers and analysis of closely related analogs.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂O₄[4][5]
Molecular Weight 234.21 g/mol [5][6]
CAS Number 5825-71-8[4][7]
Appearance Solid[8]
Storage Room temperature[4][5]

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in the literature for this exact compound. However, related pyrazolo[1,5-a]pyridine derivatives exist as solids with varying melting points.[9]

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The most prevalent and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[10][11] This reaction proceeds through a 1,3-dipolar cycloaddition mechanism.

G N_aminopyridinium N-Aminopyridinium Salt Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_aminopyridinium->Ylide Deprotonation Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Base Base Base->N_aminopyridinium DMAD Dimethyl Acetylenedicarboxylate (Dipolarophile) DMAD->Cycloadduct Target Dimethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate Cycloadduct->Target Aromatization Oxidation Oxidation Oxidation->Cycloadduct

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

The following is a generalized protocol based on similar reactions reported in the literature.[10][11] Optimization of reaction conditions, including the choice of base and solvent, may be necessary to achieve optimal yields.

  • Generation of the N-Aminopyridinium Ylide: To a solution of the corresponding N-aminopyridinium salt in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), a base (e.g., triethylamine, potassium carbonate) is added at room temperature. The mixture is stirred to facilitate the formation of the N-aminopyridinium ylide.

  • Cycloaddition Reaction: Dimethyl acetylenedicarboxylate (DMAD) is added dropwise to the solution containing the in situ generated ylide. The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

The causality behind this experimental choice lies in the complementary electronic nature of the reactants. The N-aminopyridinium ylide acts as a 1,3-dipole, which readily reacts with the electron-deficient triple bond of DMAD in a concerted or stepwise cycloaddition. The subsequent oxidation (often spontaneous in the presence of air) leads to the stable aromatic pyrazolo[1,5-a]pyridine ring system.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the fused heterocyclic core and the two ester functionalities.

Electrophilic and Nucleophilic Substitution

The pyrazolo[1,5-a]pyridine ring system is susceptible to both electrophilic and nucleophilic attack, with the position of substitution depending on the nature of the reagent and the existing substituents. Generally, electrophilic substitution occurs on the pyridine ring, while nucleophilic substitution is more likely on the pyrazole ring or at the ester groups.

Hydrolysis of the Ester Groups

The dimethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.[12] This dicarboxylic acid derivative can then be further functionalized, for example, through amide bond formation, to generate a diverse library of compounds for biological screening.[13]

Protocol for Ester Hydrolysis:

  • To a solution of this compound in a mixture of an organic solvent (e.g., methanol, THF) and water, an excess of a base (e.g., lithium hydroxide, sodium hydroxide) is added.

  • The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).

  • The reaction is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to yield pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Spectroscopic Characterization (Predicted and Analogs)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, typically in the range of δ 7.0-9.0 ppm. Two distinct singlets for the two methyl ester groups would be observed, likely between δ 3.8 and 4.0 ppm. The coupling constants between the aromatic protons would be indicative of their relative positions on the pyridine ring. For example, 1H NMR data for a similar compound, 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester, shows the two methyl ester protons as singlets at 3.82 and 3.95 ppm, and the pyridine H4 proton as a singlet at 7.16 ppm.[10]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ester carbonyl carbons in the range of δ 160-170 ppm. The carbons of the fused heterocyclic rings would appear in the aromatic region of the spectrum. The two methyl ester carbons would resonate around δ 52-54 ppm. In the aforementioned analog, the methyl ester carbons appear at 51.71 and 53.02 ppm.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester groups, typically in the region of 1720-1750 cm⁻¹. Bands associated with C=C and C=N stretching of the aromatic rings would be observed in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. For an analogous compound, strong carbonyl peaks were observed at 1738 and 1717 cm⁻¹.[10]

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 234. Fragmentation patterns would likely involve the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum of the previously mentioned analog shows a strong molecular ion peak.[10]

Applications in Drug Development

The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in a variety of therapeutic agents. This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyridine core is present in several potent and selective kinase inhibitors, which are crucial in cancer therapy.[2] The dicarboxylate functionality of the title compound allows for the introduction of various substituents to modulate kinase selectivity and potency.

  • PROTACs: The compound is listed as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The dicarboxylate can be converted to amides to serve as a linker or part of the linker connecting the target protein binder and the E3 ligase ligand.

G cluster_0 PROTAC Molecule Target_Binder Target Protein Binder Linker Linker Target_Binder->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Pyrazolo_Pyridine Dimethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate Pyrazolo_Pyridine->Linker Incorporation into Linker Synthesis

Figure 2: Role of this compound in PROTAC synthesis.

  • Antitubercular Agents: Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[2] The title compound can serve as a precursor to such carboxamides.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis via [3+2] cycloaddition and the versatile reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. The established biological importance of the pyrazolo[1,5-a]pyridine scaffold in kinase inhibition and other therapeutic areas, coupled with its potential application in emerging fields like PROTACs, underscores the continued relevance of this compound in medicinal chemistry research. Further detailed characterization of its physicochemical properties and exploration of its reactivity will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

Unlocking the Therapeutic and Technological Potential of Pyrazolo[1,5-a]pyridines: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and versatile synthetic accessibility have made it a focal point for the development of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the current research landscape and identifies key underexplored areas ripe for future investigation, with a particular focus on kinase inhibition for oncological and neuroinflammatory disorders, and applications in advanced materials.

Part 1: The Medicinal Chemistry Frontier: Targeting Kinases with Precision

Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as potent and selective inhibitors of a variety of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer and neurodegenerative disorders.

Anticancer Therapeutics: Beyond Broad-Spectrum Inhibition

The development of targeted cancer therapies has highlighted the importance of selective kinase inhibition to improve efficacy and reduce off-target toxicity. Pyrazolo[1,5-a]pyridines have shown promise in this arena, with derivatives exhibiting potent inhibition of several key oncogenic kinases.

Current Landscape: Research has largely focused on kinases such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks). For instance, various derivatives have been developed as potent Trk inhibitors, which are crucial for treating solid tumors with NTRK gene fusions[1]. Similarly, substituted pyrazolo[1,5-a]pyrimidines have been identified as potent and selective CDK2 inhibitors with oral availability and efficacy in xenograft models.

White Space: Next-Generation Selective Inhibitors: A significant opportunity lies in the rational design of pyrazolo[1,5-a]pyridines as highly selective inhibitors for kinases that have proven challenging to target. Structure-activity relationship (SAR) studies have revealed key insights; for example, the presence of a carboxamide moiety at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhances TrkA inhibition[1]. Further exploration of substitutions at various positions of the heterocyclic core can lead to the discovery of compounds with enhanced selectivity and potency.

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Position of SubstitutionFavorable Substituents/MoietiesImpact on ActivityTarget Kinase(s)Reference(s)
C3Picolinamide, CarboxamideSignificantly enhances inhibitory activityTrkA[1]
C52,5-difluorophenyl-substituted pyrrolidineIncreases Trk inhibitionTrkA, TrkB, TrkC[1]
C7MorpholineImproves selectivity by reducing off-target effectsPan-Trk[1]
Pyrimidine RingIndole derivativesCan form additional hydrogen bonds in the affinity pocketPI3Kδ
Pyrazole RingMethyl groupReinforces a preferred conformation for kinase bindingLRRK2[2]
Neuroinflammation and Neurodegeneration: A New Therapeutic Avenue

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Parkinson's and Alzheimer's disease. Kinases such as Leucine-rich repeat kinase 2 (LRRK2) and Glycogen synthase kinase-3 (GSK-3) are implicated in these processes, making them attractive therapeutic targets.

Current Landscape: The exploration of pyrazolo[1,5-a]pyridines in neurodegenerative disorders is an emerging field. Some pyrazolo[3,4-b]pyridines, a related scaffold, have been identified as potent inhibitors of GSK-3[3]. The potential for pyrazolo[1,5-a]pyridines to inhibit kinases involved in neuroinflammation, such as p38 MAP kinase, has also been reported[4].

White Space: Targeting Neuroinflammatory Kinases: There is a compelling opportunity to design and synthesize pyrazolo[1,5-a]pyridine libraries specifically targeting kinases implicated in neuroinflammation and neurodegeneration. A focused research program could explore their potential as selective inhibitors of LRRK2, GSK-3β, and other relevant kinases. This would involve screening against these specific targets and evaluating their efficacy in cell-based models of neuroinflammation and neurodegeneration.

Experimental Workflow: Development of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Caption: A typical workflow for the discovery and development of novel kinase inhibitors.

Part 2: The Materials Science Horizon: From Light Emission to Sensing

The unique photophysical properties of the pyrazolo[1,5-a]pyridine core, stemming from its rigid, fused aromatic structure, make it an attractive candidate for applications in materials science, particularly in organic electronics and fluorescent sensing.

Organic Light-Emitting Diodes (OLEDs): A Niche for Novel Emitters

The development of efficient and stable emitter materials is crucial for advancing OLED technology. While research has focused on various heterocyclic cores, pyrazolo[1,5-a]pyridines remain a relatively untapped resource.

Current Landscape: Studies on related nitrogen-containing heterocycles, such as[2][3][5]triazolo[1,5-a]pyridines, have demonstrated their potential as host materials for phosphorescent and thermally activated delayed-fluorescence (TADF) OLEDs, achieving high external quantum efficiencies[6].

White Space: Pyrazolo[1,5-a]pyridines as Bipolar Host Materials or TADF Emitters: A promising research direction involves the design and synthesis of pyrazolo[1,5-a]pyridine derivatives with bipolar charge-transport properties to serve as host materials in OLEDs. By strategically functionalizing the core with electron-donating and electron-withdrawing groups, it may be possible to tune their frontier molecular orbital energy levels for efficient charge injection and transport. Furthermore, the inherent photoluminescence of some derivatives suggests their potential as novel TADF emitters.

Fluorescent Sensors: Detecting with High Sensitivity and Selectivity

The ability of the pyrazolo[1,5-a]pyridine scaffold to engage in specific interactions with analytes, coupled with its fluorescent properties, makes it an excellent platform for the development of chemosensors.

Current Landscape: Pyrazolo[1,5-a]pyridine-based fluorescent probes have been successfully developed for the detection of pH and metal ions like Cu2+[7][8]. These probes often exhibit high sensitivity, selectivity, and rapid response times.

White Space: Expanding the Sensing Portfolio: There is considerable scope to expand the range of analytes that can be detected using pyrazolo[1,5-a]pyridine-based sensors. Future research could focus on developing probes for other biologically and environmentally important species, such as other heavy metal ions, reactive oxygen species, or specific biomolecules. This would involve designing derivatives with tailored binding sites and photophysical responses.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

A representative protocol for the synthesis of a polysubstituted pyrazolo[1,5-a]pyridine is the catalyst-free [3+2] cycloaddition of an alkyne with a 2-imino-1H-pyridin-1-amine derivative under sonochemical conditions.

Step 1: Preparation of 1-amino-2-iminopyridine derivative:

  • Synthesize the starting 1-amino-2-iminopyridine derivative from the corresponding arylethylidenemalononitrile and dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with hydrazine hydrate.

Step 2: Cycloaddition Reaction:

  • In a suitable vessel, mix equimolar amounts (e.g., 10 mmol) of the 1-amino-2-iminopyridine derivative and the desired acetylene derivative in acetonitrile (30 mL).

  • Sonicate the mixture for 20 minutes at 85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with ethanol and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

This sonochemical method offers an efficient and environmentally friendly alternative to traditional heating methods.

Part 3: Foundational Protocols for Advancing Research

To facilitate further research in these promising areas, this section provides foundational, step-by-step protocols for key experimental procedures.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of pyrazolo[1,5-a]pyridine compounds against a target kinase using an ADP-Glo™ Kinase Assay.

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase/substrate solution to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce luminescence. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Synthesis and Application Workflow

G cluster_synthesis Synthesis & Characterization cluster_application Application & Evaluation cluster_medchem Medicinal Chemistry Workflow cluster_material Materials Science Workflow S1 Starting Materials (e.g., Aminopyrazoles, Alkynes) S2 Reaction Optimization (e.g., Sonochemistry, MWI) S1->S2 S3 Purification & Characterization (NMR, MS, X-ray) S2->S3 A1 Medicinal Chemistry (Kinase Inhibition, Cytotoxicity) S3->A1 A2 Materials Science (Photophysics, Sensing) S3->A2 M1 In Vitro Screening A1->M1 T1 Photophysical Measurements (UV-Vis, Fluorescence) A2->T1 M2 SAR Studies M1->M2 M3 In Vivo Models M2->M3 T2 Device Fabrication/Sensor Assembly T1->T2 T3 Performance Evaluation T2->T3

Caption: A comprehensive workflow from synthesis to application for pyrazolo[1,5-a]pyridine compounds.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents and advanced functional materials. The identified "white spaces" in kinase inhibition for neuroinflammation, and in the development of OLED emitters and expanded-range fluorescent sensors, offer exciting opportunities for future research. The detailed protocols and workflows provided in this guide are intended to empower researchers to explore these frontiers and unlock the full potential of this remarkable heterocyclic system.

References

An In-Depth Technical Guide to Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound built upon the medicinally significant pyrazolo[1,5-a]pyridine scaffold. We will delve into the intricacies of its structure, elucidated through its SMILES notation, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the vast therapeutic landscape of the pyrazolo[1,5-a]pyridine core, particularly its role in kinase inhibition for applications in oncology and inflammatory diseases, thus contextualizing the potential of the title compound in modern drug discovery.

Introduction: The Pyrazolo[1,5-a]pyridine Core and the Importance of SMILES Notation

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2] This fused bicyclic system, comprising a pyridine ring fused to a pyrazole ring, serves as a versatile template for the design of potent therapeutic agents.[3] Its rigid structure and tunable electronic properties allow for precise interactions with various biological targets. Derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents, with a particular emphasis on their role as kinase inhibitors.[4]

In the realm of computational chemistry and cheminformatics, a standardized and machine-readable representation of chemical structures is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a crucial tool for this purpose. A SMILES string is a unique alphanumeric code that describes the molecular structure of a compound, enabling efficient storage, retrieval, and analysis of chemical information in large databases.

For the researcher, a deep understanding of a molecule begins with its structure. This guide focuses on a specific derivative, this compound, providing a foundational understanding for its synthesis and potential applications.

Structural Elucidation via SMILES Notation

The canonical SMILES notation for this compound is COC(=O)C1=C2C=CC=CN2N=C1C(=O)OC .[5] This string provides a wealth of information about the molecule's connectivity and bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₄[6][7]
Molecular Weight 234.21 g/mol [5][6]
CAS Number 5825-71-8[6][7]

A breakdown of the SMILES string reveals the intricate architecture of the molecule:

  • COC(=O) : This segment describes a methyl ester group (methoxycarbonyl). The 'C' is bonded to an oxygen 'O' and another carbon 'C', which is double-bonded to an oxygen '=O'.

  • C1=C2... : This indicates the start of the fused ring system. The '1' and '2' are ring closure labels.

  • C=CC=C : This represents the atoms of the pyridine ring.

  • N2N=C1 : This portion defines the pyrazole ring, fused to the pyridine ring. The nitrogen 'N' is part of the pyridine ring and is also bonded to the pyrazole nitrogen 'N', which is then double-bonded to a carbon that closes the first ring '=C1'.

  • C(=O)OC : This denotes the second methyl ester group attached to the pyrazole ring.

Kinase_Inhibition_Pathway Pyrazolo_Pyridine This compound (Potential Kinase Inhibitor) Kinase Kinase (e.g., PI3K, p38, CDK) Pyrazolo_Pyridine->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Cell_Signaling->Cellular_Response

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. As a Senior Application Scientist, the following content is structured to offer not just data, but a foundational understanding of the principles and experimental considerations essential for the robust characterization of this significant heterocyclic compound.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] This fused, planar N-heterocyclic scaffold is a key structural component in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[3][4] The synthetic versatility of the pyrazolo[1,5-a]pyridine system allows for extensive structural modifications, making it a valuable scaffold for the design of combinatorial libraries aimed at discovering novel therapeutic agents.[1] this compound serves as a key intermediate in the synthesis of more complex derivatives, and its thorough characterization is paramount for ensuring the identity, purity, and quality of subsequent drug candidates.

Molecular Structure and Properties

Molecular Formula: C₁₁H₁₀N₂O₄[5][6]

Molecular Weight: 234.21 g/mol [5][6]

CAS Number: 5825-71-8

Chemical Structure:

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HH-7
~8.00d1HH-5
~7.50t1HH-6
~7.10s1HH-4
3.95s3HOCH₃ (ester at C-2)
3.90s3HOCH₃ (ester at C-3)
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals key structural features of this compound.

  • Aromatic Region (δ 7.0-9.0 ppm): The pyridine ring protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The proton at the H-7 position is predicted to be the most deshielded due to its proximity to the fused pyrazole ring nitrogen. The protons H-5 and H-6 will likely show characteristic doublet and triplet splitting patterns, respectively, due to coupling with their neighbors. The H-4 proton is anticipated to be a singlet as it has no adjacent protons.

  • Aliphatic Region (δ 3.5-4.0 ppm): Two distinct singlets are predicted for the two methoxy groups of the ester functionalities. Their integration of 3H each confirms the presence of two methyl ester groups. The slight difference in their chemical shifts is due to the different electronic environments of the C-2 and C-3 positions on the pyrazole ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (General)

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~164.0C=O (ester at C-2)
~162.5C=O (ester at C-3)
~148.0C-7
~145.0C-8a (bridgehead)
~135.0C-5
~130.0C-3a (bridgehead)
~125.0C-6
~118.0C-2
~115.0C-4
~110.0C-3
~52.5OCH₃ (ester at C-2)
~52.0OCH₃ (ester at C-3)
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum corroborates the structure of this compound.

  • Carbonyl Carbons (δ > 160 ppm): Two distinct signals in the downfield region are characteristic of the two ester carbonyl carbons.

  • Aromatic and Heteroaromatic Carbons (δ 110-150 ppm): The spectrum is expected to show nine signals in this region, corresponding to the carbons of the fused ring system. The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the ester substituents. The bridgehead carbons (C-3a and C-8a) typically have distinct chemical shifts.

  • Aliphatic Carbons (δ ~50-55 ppm): Two signals in the upfield region correspond to the two methoxy carbons of the ester groups.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol (General)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data (Electron Ionization)
m/zPredicted Identity
234[M]⁺ (Molecular Ion)
203[M - OCH₃]⁺
175[M - COOCH₃]⁺
144[M - 2 x OCH₃ - CO]⁺ or [C₈H₄N₂O]⁺
116[C₇H₄N₂]⁺
Interpretation of the Mass Spectrum

The predicted mass spectrum would confirm the molecular weight and provide clues about the structure.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 234 would confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the ester functional groups. Common fragment ions would include the loss of a methoxy radical ([M - OCH₃]⁺ at m/z 203) and the loss of a methoxycarbonyl radical ([M - COOCH₃]⁺ at m/z 175). Further fragmentation of the heterocyclic core would lead to smaller fragment ions.

G M [M]⁺ m/z = 234 F1 [M - OCH₃]⁺ m/z = 203 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 175 M->F2 - COOCH₃ F3 [C₈H₄N₂O]⁺ m/z = 144 F2->F3 - OCH₃

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

Experimental Protocol (General)
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or as a thin film) or in solution.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950C-H stretchAliphatic (CH₃)
~1730C=O stretchEster
~1600-1450C=C and C=N stretchAromatic/Heteroaromatic rings
~1250C-O stretchEster
Interpretation of the IR Spectrum

The predicted IR spectrum would show characteristic absorption bands confirming the presence of the key functional groups.

  • C-H Stretching: Bands above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those slightly below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl groups.

  • Carbonyl Stretching: A strong absorption band around 1730 cm⁻¹ is a clear indicator of the ester carbonyl (C=O) groups. The exact position can give clues about conjugation.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, including the C-O stretching of the ester groups and the vibrations of the heterocyclic rings. This region is unique for each compound and serves as a "fingerprint."

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural elucidation and characterization. While experimental data is not widely available, the predicted spectra and their interpretations presented in this guide offer a valuable reference for researchers working with this compound and its derivatives. A thorough understanding of these spectroscopic techniques is essential for ensuring the quality and integrity of chemical entities in the drug discovery and development pipeline.

References

Theoretical studies of pyrazolo[1,5-a]pyridine electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Analysis of Pyrazolo[1,5-a]pyridine Electronic Structure

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a privileged structure due to its versatile synthetic accessibility and wide range of biological and photophysical properties.[1][2] Its fused, rigid, and planar N-heterocyclic system offers a unique electronic landscape that can be precisely tuned through substitution, making it an ideal candidate for rational drug design and the development of advanced organic materials.[1][3] This guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of pyrazolo[1,5-a]pyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how computational techniques, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to elucidate ground-state properties, predict photophysical behavior, and ultimately guide the synthesis of molecules with desired functions, from selective kinase inhibitors to novel fluorophores.[3][4]

The Electronic Blueprint: Decoding the Ground State with DFT

Understanding the ground-state electronic structure is the first step in predicting a molecule's reactivity, stability, and intermolecular interactions. For pyrazolo[1,5-a]pyridines, the distribution of electrons within the fused π-system is non-trivial, resulting from the interplay between the π-excessive pyrazole ring and the π-deficient pyridine ring.[5] Density Functional Theory (DFT) has become the workhorse for these investigations due to its excellent balance of computational cost and accuracy.

Causality of Method Selection: Why DFT?

The choice of a computational method is critical. DFT, particularly with hybrid functionals like B3LYP, provides a robust framework for describing the electron correlation effects in these aromatic systems.[6] This level of theory is sufficient to generate accurate molecular geometries and orbital energies, which are the foundation for all further analysis. The selection of a basis set, such as 6-31G* or larger, ensures enough flexibility to accurately describe the electron distribution around each atom.[6]

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity and Electronics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. In the pyrazolo[1,5-a]pyridine core, the HOMO is typically distributed across the fused π-system, with significant density often on the electron-rich pyrazole moiety.

  • LUMO: Represents the ability to accept an electron. The LUMO is also delocalized across the π-system, often with higher density on the electron-deficient pyridine ring.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally implies that the molecule is more easily excitable and more polarizable, which can correlate with higher chemical reactivity and red-shifted absorption spectra.[7]

The strategic placement of substituents dramatically alters the FMO landscape. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) will raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) will lower the LUMO energy, making it a better electron acceptor.[3] This targeted modulation is the key to tuning the molecule's properties.

A General Workflow for Ground-State Analysis

The process of analyzing the ground-state electronic structure follows a validated, systematic protocol. This ensures reproducibility and provides a solid theoretical foundation for experimental work.

cluster_0 Computational Workflow A 1. Molecular Structure Input (Build pyrazolo[1,5-a]pyridine derivative) B 2. Geometry Optimization (DFT, e.g., B3LYP/6-31G*) A->B Initial Guess C 3. Frequency Calculation (Confirm true minimum energy state) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Generate orbital data) C->D Verified Structure E 5. Analysis of Electronic Properties (HOMO, LUMO, Band Gap, MEP) D->E Wavefunction File

Caption: Standard computational workflow for ground-state electronic structure analysis.

Data Presentation: Quantifying Substituent Effects

Summarizing calculated data in a tabular format allows for direct comparison and the identification of structure-property relationships.

Compound (Substituent at C7)HOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Unsubstituted -6.25-1.504.75
-OCH₃ (EDG) -5.80-1.454.35
-CN (EWG) -6.50-2.104.40
Note: These are representative values to illustrate trends.

As shown, an EDG raises the HOMO energy and slightly decreases the energy gap, while an EWG lowers the LUMO energy, also decreasing the gap. This quantitative data is invaluable for predicting how a synthetic modification will impact the electronic profile.

Illuminating the Molecule: Photophysical Properties and Excited States

Many modern applications of pyrazolo[1,5-a]pyridines, particularly in materials science and as biological probes, hinge on their fluorescent properties.[1][3] Time-Dependent DFT (TD-DFT) is the premier tool for studying molecular excited states and predicting their photophysical behavior, such as UV-Vis absorption and fluorescence emission.[8]

The Mechanism of Light Absorption and Emission

When a molecule absorbs a photon of light, an electron is promoted from an occupied orbital (usually the HOMO) to an unoccupied orbital (usually the LUMO). This is the S₀ → S₁ transition. The molecule then relaxes in the excited state before emitting a photon to return to the ground state (S₁ → S₀), a process observed as fluorescence.

TD-DFT calculations can predict the energies of these electronic transitions, which correspond to the wavelengths of maximum absorption (λ_abs) and emission (λ_em). A key phenomenon in substituted pyrazolo[1,5-a]pyridines is Intramolecular Charge Transfer (ICT) .[8] In molecules with strategically placed donor and acceptor groups, the electronic transition involves a significant shift of electron density from the donor part of the molecule to the acceptor part. This ICT character is often responsible for strong absorption and bright fluorescence.[3][9]

Engineering Photophysical Properties

The power of theoretical studies lies in the ability to predict how structural changes will "tune" the color and efficiency of fluorescence.

cluster_0 Unsubstituted Core cluster_1 EDG at C7 cluster_2 EWG at C7 Unsub LUMO -1.5 eV HOMO -6.2 eV EDG LUMO -1.4 eV HOMO -5.8 eV Unsub_Gap Large Gap (High Energy Abs.) EWG LUMO -2.1 eV HOMO -6.5 eV EDG_Gap Smaller Gap (Red Shift) EWG_Gap Smaller Gap (Red Shift)

Caption: Effect of substituents on the HOMO-LUMO gap and absorption properties.

As demonstrated by comprehensive studies, placing EDGs at position 7 of the pyrazolo[1,5-a]pyrimidine ring enhances both absorption and emission intensities.[3][10] This is because the EDG promotes a strong ICT from the substituent to the fused ring system upon excitation. This predictive capability allows scientists to design fluorophores with specific emission colors (e.g., blue, green, or red) by carefully selecting the type and position of substituents to control the HOMO-LUMO gap.

Correlating Theory with Experiment

The ultimate validation of a theoretical model is its agreement with experimental data. For photophysics, this involves comparing calculated transition energies and oscillator strengths with measured absorption/emission spectra and quantum yields.

Compound (Substituent at C7)λ_abs (calc, nm)λ_abs (exp, nm)λ_em (calc, nm)λ_em (exp, nm)Quantum Yield (Φ_F, exp)
4-pyridyl (EWG) 3503604204350.01
4-MeOPh (EDG) 3803954604800.97
(Data concept adapted from comprehensive studies on pyrazolo[1,5-a]pyrimidine fluorophores)[3][10]

The strong correlation between TD-DFT predictions and experimental results provides high confidence in using these computational methods for the in silico design of new molecules, saving significant time and resources in the lab.

From Theory to Practice: A Self-Validating Computational Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following provides a detailed, step-by-step methodology for a complete theoretical analysis of a novel pyrazolo[1,5-a]pyridine derivative.

Objective: To predict the ground-state electronic properties and UV-Vis absorption spectrum of 7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine.

Software: Gaussian 16, GaussView 6, or similar quantum chemistry packages.

Protocol Steps:

  • Molecule Construction:

    • Using a graphical interface like GaussView, build the 3D structure of the target molecule.

    • Perform an initial geometry clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Ground-State Geometry Optimization:

    • Rationale: To find the lowest energy conformation of the molecule.

    • Method: Set up a DFT calculation.

    • Keywords: Opt Freq B3LYP/6-31G(d) SCRF=(Solvent=Toluene, SMD).

    • Explanation:

      • Opt Freq: Requests a geometry optimization followed by a frequency calculation.

      • B3LYP/6-31G(d): Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional with the Pople-style 6-31G(d) basis set. This is a standard, well-validated level of theory for organic molecules.[6]

      • SCRF=(Solvent=Toluene, SMD): Applies an implicit solvation model (Solvent Model based on Density) to account for the bulk electrostatic effects of a solvent (e.g., Toluene), providing more realistic results.

  • Validation of Optimized Structure:

    • Rationale: The frequency calculation is a self-validating step. A true energy minimum will have zero imaginary frequencies.

    • Procedure: Open the output file and check the results of the frequency calculation. Confirm the absence of any negative (imaginary) frequencies. If one is present, it indicates a transition state, and the geometry must be re-optimized.

  • Excited-State Calculation (UV-Vis Spectrum):

    • Rationale: To calculate the vertical electronic transitions from the ground state to the first few excited states.

    • Method: Use the optimized geometry from the previous step for a TD-DFT calculation.

    • Keywords: TD(NStates=10) B3LYP/6-31G(d) SCRF=(Solvent=Toluene, SMD).

    • Explanation:

      • TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states. This is usually sufficient to cover the main UV-Vis absorption bands.

  • Data Analysis and Visualization:

    • Ground State:

      • Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.

      • Use a visualization program to plot the 3D surfaces of the HOMO and LUMO to understand their spatial distribution.

    • Excited State:

      • Examine the TD-DFT output to find the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength is proportional to the intensity of the absorption peak.

      • The transition with the largest oscillator strength typically corresponds to the experimental λ_max.

      • Visualize the orbitals involved in the main transition (e.g., HOMO→LUMO) to confirm its character (e.g., π→π* or ICT).

This detailed workflow provides a reliable and reproducible method for gaining deep insight into the electronic structure of pyrazolo[1,5-a]pyridine derivatives before they are ever synthesized.

Conclusion

Theoretical studies, grounded in DFT and TD-DFT, provide an indispensable toolkit for understanding and predicting the electronic structure of pyrazolo[1,5-a]pyridines. By analyzing frontier molecular orbitals, energy gaps, and excited-state transitions, researchers can establish clear, quantitative relationships between molecular structure and function. This in silico approach enables the rational design of new molecules for targeted applications, accelerating the discovery process in both drug development and materials science. The synergy between robust computational protocols and experimental validation continues to push the boundaries of what is possible with this versatile heterocyclic scaffold.

References

An In-Depth Technical Guide to Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound built upon the medicinally significant pyrazolo[1,5-a]pyridine scaffold. This document delves into the core chemical properties, synthesis, and characterization of this molecule. The primary synthetic route, a [3+2] cycloaddition reaction, is examined in detail, including a discussion of its mechanism and a step-by-step experimental protocol. Furthermore, this guide explores the broader context of the pyrazolo[1,5-a]pyridine core, summarizing its established and potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound and its analogs.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This structural motif is present in numerous compounds that have entered clinical trials or received FDA approval, demonstrating its therapeutic potential.[2] Derivatives of this scaffold have shown a remarkable breadth of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antiviral properties.[3]

Notably, various pyrazolo[1,5-a]pyridine-based molecules have been investigated as potent inhibitors of kinases, a critical class of enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[4] Furthermore, the scaffold has been explored for its potential in developing novel antitubercular agents, addressing a significant global health challenge.[2] The versatility of the pyrazolo[1,5-a]pyridine core, allowing for diverse substitutions, makes it a highly attractive framework for the design of new therapeutic agents.[3] this compound represents a specific embodiment of this important scaffold, offering a platform for further chemical modification and biological investigation.

Core Compound Profile

This compound is a specific derivative of the parent heterocyclic system, featuring two methoxycarbonyl groups at the 2 and 3 positions. These ester functionalities provide reactive handles for further synthetic transformations, such as amidation or hydrolysis, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₄[5]
Molecular Weight 234.21 g/mol [5]
CAS Number 5825-71-8[5]
Appearance Solid (predicted)-
Purity Typically ≥95%[5]
Storage Room temperature[5]

Synthesis and Mechanism

The primary and most efficient method for synthesizing the pyrazolo[1,5-a]pyridine core is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][6] This reaction involves the formation of a pyridinium ylide in situ, which then reacts with a suitable dipolarophile, in this case, dimethyl acetylenedicarboxylate (DMAD).[7]

Reaction Mechanism

The reaction proceeds through a concerted pericyclic mechanism. The key steps are outlined below:

  • Formation of the 1,3-Dipole: An N-aminopyridine is treated with a base to generate an N-aminopyridinium ylide. This ylide is a 1,3-dipole, possessing a positive charge on the ring nitrogen and a negative charge on the exocyclic nitrogen.

  • Cycloaddition: The generated pyridinium ylide reacts with the electron-deficient alkyne, dimethyl acetylenedicarboxylate (DMAD). This is a [3+2] cycloaddition where the three atoms of the ylide system react with the two pi-electrons of the alkyne.

  • Aromatization: The initial cycloadduct is a dihydropyrazolo[1,5-a]pyridine derivative. This intermediate readily undergoes oxidation (often by air) to form the stable, aromatic pyrazolo[1,5-a]pyridine ring system.

Reaction_Mechanism cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization N_Aminopyridine N-Aminopyridine Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_Aminopyridine->Ylide - H+ Base Base Base->N_Aminopyridine DMAD Dimethyl Acetylenedicarboxylate (DMAD) Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Cycloadduct DMAD->Cycloadduct Oxidant [O] (e.g., Air) Final_Product This compound Cycloadduct->Final_Product - 2H+ Oxidant->Cycloadduct

Caption: General mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from general procedures for similar cycloaddition reactions.[8]

Materials:

  • N-Aminopyridine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or DMF)

  • Base (e.g., triethylamine or potassium carbonate)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-aminopyridine (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Add the base (1.1 eq) to the solution and stir the mixture at room temperature for 10-15 minutes.

  • Addition of Dipolarophile: Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Isolation and Characterization: Combine the fractions containing the desired product, remove the solvent under reduced pressure, and dry the resulting solid under vacuum. Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Synthesis_Workflow A 1. Combine N-Aminopyridine and Solvent B 2. Add Base and Stir A->B C 3. Add DMAD B->C D 4. Heat to Reflux and Monitor by TLC C->D E 5. Cool and Evaporate Solvent D->E F 6. Purify by Column Chromatography E->F G 7. Isolate and Characterize Product F->G

Caption: Step-by-step workflow for the synthesis of the target compound.

Structural Characterization

Due to the absence of specific published spectroscopic data for this compound, this section provides predicted data and analysis based on closely related structures and general principles of spectroscopic interpretation.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound. Based on data from similar pyrazolo[1,5-a]pyridine derivatives, the following spectral features are expected.[8][9]

¹H NMR (Expected Chemical Shifts):

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Pyridine Ring Protons7.0 - 9.0Multiplets
Methoxy Protons (-OCH₃)3.8 - 4.0Singlets (2)

¹³C NMR (Expected Chemical Shifts):

CarbonsExpected Chemical Shift (δ, ppm)
Pyridine Ring Carbons110 - 150
Pyrazole Ring Carbons100 - 145
Ester Carbonyl Carbons (C=O)160 - 170
Methoxy Carbons (-OCH₃)50 - 55
Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₁₁H₁₀N₂O₄), the expected molecular ion peak [M]⁺ would be at m/z 234.06. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)1720 - 1740
C=N and C=C (Aromatic)1500 - 1650
C-O (Ester)1100 - 1300
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Potential Applications and Future Directions

While specific biological data for this compound is not yet available in the public domain, the extensive research on the parent scaffold provides a strong indication of its potential applications.

Drug Discovery

The pyrazolo[1,5-a]pyridine core is a proven pharmacophore.[2] The title compound, with its diester functionalities, serves as an excellent starting point for the synthesis of a diverse library of derivatives.

  • Antitubercular Agents: By converting the ester groups to various amides, novel analogs could be synthesized and screened for activity against Mycobacterium tuberculosis.[2]

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyridine scaffold is known to be effective in targeting various kinases.[4] Modifications of the ester groups could lead to the discovery of potent and selective kinase inhibitors for cancer therapy.

  • Anti-inflammatory Agents: The scaffold has also been associated with anti-inflammatory properties, and new derivatives could be explored for this therapeutic area.[8]

Materials Science

Fused heterocyclic systems like pyrazolo[1,5-a]pyridines can exhibit interesting photophysical properties.[1] The electronic nature of the ring system, which can be tuned by substituents, suggests potential applications in:

  • Organic Light-Emitting Diodes (OLEDs): As fluorescent or phosphorescent emitters.

  • Organic Photovoltaics (OPVs): As electron donor or acceptor materials.

  • Chemical Sensors: Where changes in the environment could modulate their fluorescence properties.

Conclusion

This compound is a synthetically accessible and versatile molecule built upon a highly valued heterocyclic scaffold. While specific experimental data for this compound is limited, its synthesis via a robust [3+2] cycloaddition reaction is well-established in principle. The true value of this compound lies in its potential as a versatile building block for the creation of new molecules with a wide range of potential applications, from novel therapeutics to advanced functional materials. Further research into the specific biological activities and material properties of this compound and its derivatives is highly warranted and promises to be a fruitful area of investigation.

References

Methodological & Application

Applications of Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[1][2] This guide focuses on Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a key intermediate, and explores its potential in the synthesis of novel therapeutic agents. While this specific diester is primarily a starting material, its strategic importance lies in the vast therapeutic potential of its derivatives, which have shown significant promise as kinase inhibitors, anti-cancer agents, and anti-tubercular compounds.[3][4][5]

The Pyrazolo[1,5-a]pyridine Scaffold: A Gateway to Kinase Inhibition

The fused heterocyclic system of pyrazolo[1,5-a]pyridine provides a rigid and planar structure that can be extensively functionalized, allowing for the fine-tuning of its pharmacological properties.[1] Derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[6]

Key therapeutic areas where pyrazolo[1,5-a]pyridine derivatives have shown significant activity include:

  • Oncology : As inhibitors of Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Phosphoinositide 3-Kinases (PI3Ks).[3][4][7][8]

  • Inflammatory Diseases : Through the inhibition of kinases like p38.[9]

  • Infectious Diseases : Demonstrating potent activity against Mycobacterium tuberculosis.[5][10]

The versatility of this scaffold stems from its synthetic tractability, with numerous methods available for its synthesis and subsequent derivatization, including cyclization, condensation, and cross-coupling reactions.

This compound: A Versatile Synthetic Intermediate

This compound, with the chemical formula C₁₁H₁₀N₂O₄, serves as a valuable building block for the synthesis of more complex and biologically active molecules.[11][12] The two ester functionalities at positions 2 and 3 are amenable to a variety of chemical transformations, providing a handle for introducing diverse substituents to explore structure-activity relationships (SAR).

Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.2 g/mol
CAS Number 5825-71-8
Appearance Solid (Typical)
Purity ≥95% (Typical)

(Data sourced from commercial suppliers)[11]

Synthetic Pathways and Derivatization

The general synthesis of the pyrazolo[1,5-a]pyridine core often involves the reaction of N-aminopyridinium salts with various reagents. For dicarboxylate derivatives, a common approach is the 1,3-dipolar cycloaddition of an N-aminopyridine with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[13]

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold

This protocol provides a generalized approach for the synthesis of the pyrazolo[1,5-a]pyridine core, which can be adapted for the synthesis of this compound.

Objective: To synthesize the pyrazolo[1,5-a]pyridine scaffold via 1,3-dipolar cycloaddition.

Materials:

  • Substituted Pyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or similar aminating agent

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Potassium carbonate, Triethylamine)

Procedure:

  • N-amination of Pyridine:

    • Dissolve the substituted pyridine in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the aminating agent (e.g., MSH) portion-wise at a controlled temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture for the required time until the formation of the N-aminopyridinium salt is complete (monitor by TLC).

    • Isolate the N-aminopyridinium salt by filtration or evaporation of the solvent.

  • 1,3-Dipolar Cycloaddition:

    • Suspend the N-aminopyridinium salt in an appropriate solvent.

    • Add a base (e.g., Potassium carbonate) to generate the ylide in situ.

    • Slowly add a solution of dimethyl acetylenedicarboxylate (DMAD) in the same solvent.

    • Heat the reaction mixture under reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Causality behind Experimental Choices:

  • Anhydrous conditions and inert atmosphere are crucial to prevent the degradation of the reactive intermediates and reagents.

  • The choice of base is important for the efficient generation of the pyridinium ylide; a non-nucleophilic base is preferred to avoid side reactions.

  • Slow addition of DMAD helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Application Note 1: Derivatization for Kinase Inhibitor Synthesis

The ester groups of this compound can be readily converted into amides, which are key functional groups for interaction with the hinge region of many protein kinases.

Workflow for Amide Derivative Synthesis

G start This compound hydrolysis Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis diacid Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid hydrolysis->diacid activation Amide Coupling (e.g., HATU, HOBt) diacid->activation amide Pyrazolo[1,5-a]pyridine-2,3-dicarboxamide Derivatives activation->amide

Caption: Synthetic workflow for amide derivatives.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

This protocol outlines the conversion of one of the ester groups into a carboxamide, a common modification in the development of kinase inhibitors and anti-tubercular agents.[5][10][14]

Objective: To synthesize a mono-amide derivative from this compound.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Aqueous solvent (e.g., THF/water mixture)

  • Acid for neutralization (e.g., HCl)

  • Amine of interest (R-NH₂)

  • Amide coupling agents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • Selective Hydrolysis:

    • Dissolve the starting diester in a mixture of THF and water.

    • Add one equivalent of LiOH or NaOH to selectively hydrolyze one of the ester groups. The regioselectivity may vary and needs to be determined experimentally.

    • Stir at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize with dilute HCl to precipitate the mono-acid.

    • Filter, wash with water, and dry the resulting carboxylic acid.

  • Amide Coupling:

    • Dissolve the mono-acid in anhydrous DMF or DCM.

    • Add the amine of interest, followed by the coupling agents (e.g., HATU, HOBt, EDC) and an organic base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

Self-Validating System:

  • The purity and identity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion and identify any side products.

Application Note 2: Biological Evaluation of Pyrazolo[1,5-a]pyridine Derivatives

Derivatives synthesized from this compound can be evaluated for their biological activity, for instance, as kinase inhibitors.

Signaling Pathway Inhibition

Many pyrazolo[1,5-a]pyridine derivatives act as ATP-competitive inhibitors of protein kinases, blocking downstream signaling pathways involved in cell proliferation and survival.[6] A key example is the PI3K/Akt pathway, which is often hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt activates downstream Downstream Effectors (Cell Proliferation, Survival) Akt->downstream inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Synthesized pyrazolo[1,5-a]pyridine derivatives

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a microplate, add the kinase assay buffer, the recombinant kinase, and the substrate.

    • Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for a defined period.

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific duration.

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

    • Incubate as required for signal development.

  • Data Analysis:

    • Measure the signal using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Results:

Potent inhibitors will exhibit low IC₅₀ values, indicating that a lower concentration of the compound is required to inhibit the kinase activity by 50%. The results can be used to compare the potency of different derivatives and guide further SAR studies. For example, potent PI3Kα inhibitors from this class have shown IC₅₀ values in the low nanomolar range.[4]

Conclusion

This compound is a strategically important starting material in medicinal chemistry. Its true value is realized through its conversion into a diverse library of derivatives. The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly successful framework for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The protocols and application notes provided herein offer a guide for researchers to leverage this versatile chemical entity in the pursuit of novel therapeutics. While challenges such as drug resistance and off-target effects remain, the continued exploration of this scaffold holds significant promise for future drug discovery efforts.[6]

References

Application Notes and Protocols: Biological Activity of Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine motif is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[1][2] This versatile scaffold is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] The dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate core represents a key building block for creating a diverse library of compounds through functionalization of the carboxylate groups. This document provides a comprehensive guide to exploring the biological activities of these derivatives, with detailed protocols for in vitro evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated potent anticancer activities against various human cancer cell lines.[1][3][7] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, which are critical for cell cycle regulation and are frequently dysregulated in cancer.[7][8]

Mechanism of Action: Kinase Inhibition

Many pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and other kinases like TRKA.[7] By targeting the ATP-binding site of these enzymes, they can halt the cell cycle and induce apoptosis in cancer cells. The dicarboxylate scaffold of the title compounds offers a unique opportunity for developing dual inhibitors that can target multiple kinases simultaneously, a promising strategy to overcome drug resistance.[7]

Workflow for Assessing Anticancer Activity

cluster_0 In Vitro Evaluation cluster_1 Data Analysis A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, HepG2, HCT-116) A->B C Cytotoxicity Screening (MTT or XTT Assay) B->C D IC50 Determination C->D E Mechanism of Action Studies (e.g., Kinase Inhibition Assay, Apoptosis Assay) D->E F Dose-Response Curves D->F G Structure-Activity Relationship (SAR) F->G A Bacterial Strain Selection B Inoculum Preparation (0.5 McFarland Standard) A->B C Serial Dilution of Compounds in 96-well plate B->C D Inoculation of Plates C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Growth & MIC Determination E->F

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridines via Cyclization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules with a wide array of biological activities. Compounds incorporating this framework have demonstrated efficacy as antiviral, anti-cancer, anti-inflammatory, and anti-fungal agents.[1] Furthermore, they are crucial components in drugs targeting neurological and central nervous system disorders, such as Parkinson's disease and schizophrenia, by acting as dopamine D3 agonists and D4 antagonists.[1] Given their importance, the development of efficient, versatile, and scalable synthetic routes to functionalized pyrazolo[1,5-a]pyridines is a paramount objective in modern organic chemistry.

This technical guide provides an in-depth overview of the primary cyclization methodologies for constructing the pyrazolo[1,5-a]pyridine ring system. We will explore the mechanistic underpinnings of each strategy, present detailed, field-proven protocols, and offer insights into the causal factors guiding experimental choices.

Strategic Overview: Key Cyclization Pathways

The synthesis of the pyrazolo[1,5-a]pyridine core is predominantly achieved through the formation of the five-membered pyrazole ring onto a pre-existing pyridine structure. The most prevalent and powerful strategies can be broadly categorized as follows:

  • [3+2] Cycloaddition Reactions: The cornerstone of pyrazolo[1,5-a]pyridine synthesis, this approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

  • Domino and Cascade Cyclizations: Multi-step reactions where subsequent transformations occur in a single pot, often catalyzed by transition metals, leading to rapid increases in molecular complexity.

  • Intramolecular Cyclizations: Ring-closing reactions of suitably functionalized pyridine precursors.

  • Cross-Dehydrogenative Coupling (CDC): An atom-economical approach that forms C-C or C-N bonds through the direct coupling of two C-H or C-H/N-H bonds.

[3+2] Cycloaddition: The Workhorse Strategy

The most frequently employed route to pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of an N-aminopyridinium ylide (acting as a 1,3-dipole) with a variety of dipolarophiles such as alkenes or alkynes.[1] This method offers a high degree of flexibility in introducing substituents onto the newly formed pyrazole ring.

Mechanism and Rationale

The reaction is initiated by the formation of an N-aminopyridinium ylide from an N-aminopyridine. This ylide then undergoes a concerted or stepwise cycloaddition with an electron-deficient alkene or alkyne. The resulting cycloadduct subsequently undergoes oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine core. The choice of oxidant and reaction conditions is critical for achieving high yields and preventing side reactions.

G cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N_aminopyridine N-Aminopyridine Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_aminopyridine->Ylide Activation Cycloadduct Dihydropyrazolo- [1,5-a]pyridine Intermediate Ylide->Cycloadduct Dipolarophile Alkene/Alkyne (e.g., α,β-unsaturated ketone) Dipolarophile->Cycloadduct Final_Product Pyrazolo[1,5-a]pyridine Cycloadduct->Final_Product Oxidation

Caption: Generalized workflow for [3+2] cycloaddition synthesis.

Protocol 1: TEMPO-Mediated [3+2] Annulation–Aromatization

This protocol, developed by Kumar and coworkers, utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mild oxidant and potential Lewis acid catalyst for the synthesis of multisubstituted pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds. The method is noted for its high regioselectivity and broad substrate scope, delivering products in good to excellent yields.[2][3]

Materials:

  • N-aminopyridine derivative (1.0 mmol)

  • α,β-Unsaturated compound (1.2 mmol)

  • TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (2.5 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Oven-dried glassware under an argon atmosphere

Procedure:

  • To a solution of the N-aminopyridine derivative in anhydrous DCM, add the α,β-unsaturated compound.

  • Add TEMPO to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired pyrazolo[1,5-a]pyridine.

Causality and Insights:

  • Role of TEMPO: TEMPO serves a dual role. It acts as an oxidant to facilitate the final aromatization step. It may also function as a Lewis acid, activating the α,β-unsaturated compound towards nucleophilic attack by the N-aminopyridine.[3]

  • Solvent Choice: Anhydrous DCM is used to prevent unwanted side reactions with water.

  • Inert Atmosphere: An argon atmosphere is maintained to exclude atmospheric moisture and oxygen, which could interfere with the reaction.[2]

Substrate (α,β-Unsaturated Compound)Yield (%)Reference
Chalcone85-95[3]
Cinnamonitriles70-80[3]
β-Nitrostyrenes65-75[3]
α,β-Unsaturated esters75-85[3]

Table 1: Representative yields for TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines.[3]

Domino Direct Alkynylation and Cyclization

Domino reactions, or cascade reactions, offer significant advantages in terms of efficiency and atom economy by combining multiple bond-forming events in a single synthetic operation. A notable example is the palladium-catalyzed/silver-mediated synthesis of 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides and terminal alkynes or alkenyl halides.[4]

Mechanism and Rationale

This process involves a sequence of steps beginning with the palladium-catalyzed coupling of the N-iminopyridinium ylide with an alkenyl halide or alkyne. This is followed by a silver-mediated intramolecular cyclization to form the pyrazolo[1,5-a]pyridine ring system. This tandem approach provides a direct and efficient route to 2-substituted derivatives, which can be challenging to access through other methods.[4]

G Ylide N-Iminopyridinium Ylide Intermediate Alkynylated/Alkenylated Ylide Intermediate Ylide->Intermediate Alkyne Terminal Alkyne / Alkenyl Halide Alkyne->Intermediate Pd_catalyst Pd Catalyst Pd_catalyst->Intermediate Direct Alkynylation/ Alkenylation Ag_mediator Ag Mediator Final_Product 2-Substituted Pyrazolo[1,5-a]pyridine Ag_mediator->Final_Product Intramolecular Cyclization Intermediate->Final_Product

Caption: Domino reaction for 2-substituted pyrazolo[1,5-a]pyridines.

Protocol 2: Palladium-Catalyzed Cascade Alkenylation/Cyclization

This protocol is adapted from the work of Charette and coworkers, demonstrating a powerful method for synthesizing 2-substituted pyrazolo[1,5-a]pyridines.[5]

Materials:

  • N-iminopyridinium ylide (0.5 mmol)

  • Alkenyl iodide (0.6 mmol)

  • Pd(OAc)₂ (5 mol %)

  • Ag₂CO₃ (1.5 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene, anhydrous (2.5 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the N-iminopyridinium ylide, alkenyl iodide, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-substituted pyrazolo[1,5-a]pyridine.

Causality and Insights:

  • Palladium Catalyst: Pd(OAc)₂ catalyzes the initial direct C-H alkenylation of the ylide.[5]

  • Silver Mediator: Ag₂CO₃ is crucial for the subsequent intramolecular cyclization step. It likely acts as an oxidant and facilitates the ring closure.[5]

  • Base: K₂CO₃ is required as a base for the catalytic cycle.

  • High Temperature: The elevated temperature is necessary to drive both the catalytic alkenylation and the cyclization to completion.

Alkenyl Iodide SubstituentYield (%)Reference
Phenyl75[5]
4-Methoxyphenyl80[5]
4-Chlorophenyl72[5]
Thienyl65[5]

Table 2: Representative yields for the cascade alkenylation/cyclization.[5]

Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling represents a highly atom-economical and environmentally friendly approach to bond formation. An efficient synthesis of pyrazolo[1,5-a]pyridines via an AcOH and O₂-promoted CDC reaction has been developed, coupling N-amino-2-iminopyridines with β-dicarbonyl compounds.[1]

Mechanism and Rationale

The proposed mechanism involves the activation of the N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of the enol form of the β-dicarbonyl compound. The resulting adduct undergoes oxidative dehydrogenation with molecular oxygen, followed by cyclization and dehydration to afford the final product.[1] This catalyst-free approach, using oxygen as the terminal oxidant, is a significant advancement in green chemistry.

Protocol 3: AcOH/O₂-Promoted CDC Reaction

This protocol is based on the method reported for the synthesis of substituted pyrazolo[1,5-a]pyridines.[6]

Materials:

  • N-amino-2-iminopyridine derivative (1.0 mmol)

  • β-ketoester or β-diketone (1.2 mmol)

  • Acetic acid (AcOH) (3.0 mL)

  • Oxygen balloon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-amino-2-iminopyridine derivative and the β-dicarbonyl compound in acetic acid.

  • Fit the flask with an oxygen balloon.

  • Heat the reaction mixture at 120 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Acetic Acid as Promoter and Solvent: Acetic acid serves as both the solvent and a promoter, activating the substrates for the coupling reaction.[1]

  • Molecular Oxygen as a Green Oxidant: The use of O₂ from an oxygen balloon as the terminal oxidant is a key feature of this environmentally benign protocol. The only byproduct is water.[1]

  • High Atom Economy: This method exhibits high atom economy as it avoids the use of pre-functionalized starting materials and stoichiometric metallic oxidants.[1]

β-Dicarbonyl CompoundYield (%)Reference
Ethyl acetoacetate94[6]
Acetylacetone88[1]
Dimedone85[1]
Ethyl benzoylacetate90[1]

Table 3: Representative yields for the AcOH/O₂-promoted CDC synthesis.[1][6]

Advanced Methodologies: Microwave and Ultrasound-Assisted Synthesis

To meet the demands of high-throughput screening and rapid lead optimization in drug discovery, accelerated synthetic methods are highly desirable. Both microwave irradiation and sonochemistry have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines, offering significant reductions in reaction times and often improved yields.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of [3+2] cycloaddition and other cyclization reactions by promoting rapid and uniform heating of the reaction mixture.[7][8] This often leads to cleaner reactions with fewer byproducts.

  • Sonochemical Synthesis: Ultrasound irradiation can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. A catalyst-free [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines has been efficiently achieved using this method.[9]

These advanced techniques represent the cutting edge of synthetic methodology, enabling the rapid generation of compound libraries for biological evaluation.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyridines is a mature field with a diverse array of reliable and efficient cyclization methods. The classical [3+2] cycloaddition remains the most versatile and widely used approach. However, newer strategies such as domino reactions and cross-dehydrogenative couplings are gaining prominence due to their increased efficiency and adherence to the principles of green chemistry. The continued development of novel catalytic systems and the application of enabling technologies like microwave and flow chemistry will undoubtedly lead to even more powerful and sustainable methods for accessing this vital heterocyclic scaffold. Researchers and drug development professionals are encouraged to consider the substrate scope, desired substitution pattern, and scalability requirements when selecting the most appropriate synthetic strategy for their specific target molecules.

References

Synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a purine analogue, this nitrogen-fused bicyclic system is a cornerstone for designing molecules that can interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors for cancer treatment, showcasing activities against enzymes like CK2, EGFR, and B-Raf.[2] Furthermore, their unique photophysical properties are being explored in the development of novel organic luminescent materials.

This document provides a comprehensive, field-tested protocol for the synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a key intermediate for further chemical elaboration. The synthesis is strategically divided into two main stages: the preparation of the key precursor, 1-aminopyridinium iodide, and its subsequent conversion to the target molecule via a 1,3-dipolar cycloaddition reaction.

Reaction Mechanism: A [3+2] Cycloaddition Pathway

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful pericyclic reaction for constructing five-membered heterocycles.[3][4] The reaction proceeds through the following key stages:

  • In Situ Generation of the 1,3-Dipole: The synthesis begins with the deprotonation of 1-aminopyridinium iodide by a mild base, such as potassium carbonate. This abstraction of an acidic N-H proton generates the transient pyridinium N-aminide, which serves as the 1,3-dipole. This intermediate is highly reactive and is used immediately as it is formed.[5][6]

  • Cycloaddition with a Dipolarophile: The generated pyridinium N-aminide rapidly reacts with an electron-deficient alkyne, dimethyl acetylenedicarboxylate (DMAD), which acts as the dipolarophile. The electron-withdrawing nature of the two ester groups on DMAD makes it highly susceptible to cycloaddition.[3][6]

  • Aromatization: The initial cycloadduct undergoes a subsequent elimination of dihydrogen (H2) and aromatization to yield the stable pyrazolo[1,5-a]pyridine ring system.

This concerted [3+2] cycloaddition provides a highly efficient and atom-economical route to the desired heterocyclic framework.

References

Illuminating Cellular Landscapes: A Guide to Imaging with Pyrazolo[1,5-a]pyrimidine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Bioimaging

In the dynamic field of cellular imaging, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual. Among the promising classes of fluorophores, pyrazolo[1,5-a]pyrimidine (PP) derivatives have emerged as a versatile and powerful scaffold.[1][2] Their fused heterocyclic structure provides a rigid and planar framework, which is conducive to strong fluorescence.[1] A key advantage of the PP core lies in its synthetic tractability; the periphery of the molecule can be readily functionalized, allowing for the fine-tuning of its photophysical properties.[2][3] This chemical versatility enables the rational design of probes with tailored excitation and emission wavelengths, high quantum yields, and excellent photostability, making them comparable to commercially available dyes like coumarin and rhodamine.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the fluorescent properties of pyrazolo[1,5-a]pyrimidine derivatives for cellular imaging. We will delve into the underlying principles of probe design, provide detailed protocols for their application in live-cell imaging, and discuss the critical parameters for successful data acquisition and interpretation.

Core Principles: Why Choose Pyrazolo[1,5-a]pyrimidine Probes?

The utility of a fluorescent probe is dictated by a combination of its photophysical and chemical properties. Pyrazolo[1,5-a]pyrimidine derivatives excel in several key areas:

  • Tunable Photophysical Properties: The absorption and emission maxima of PP derivatives can be modulated by introducing electron-donating or electron-withdrawing groups at various positions on the heterocyclic core.[4] For instance, the incorporation of unsaturated groups at the 5- and 7-positions can lead to a red-shift in the emission spectrum, enabling the development of longer-wavelength probes that minimize cellular autofluorescence and phototoxicity.[5]

  • High Quantum Yields: Many PP derivatives exhibit high fluorescence quantum yields, signifying that a large fraction of the absorbed photons are re-emitted as fluorescence. This intrinsic brightness is crucial for detecting low-abundance targets within the cell.

  • Excellent Photostability: Photobleaching, the irreversible loss of fluorescence upon prolonged excitation, is a major limitation in long-term imaging experiments. PP-based fluorophores have demonstrated remarkable resistance to photobleaching, allowing for extended time-lapse imaging of dynamic cellular processes.[3]

  • Synthetic Accessibility: The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is often straightforward, typically involving the condensation of aminopyrazoles with 1,3-dicarbonyl compounds.[5] This accessibility facilitates the rapid generation of diverse probe libraries for screening and optimization.

Data at a Glance: Photophysical Properties of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

To illustrate the tunable nature of these fluorophores, the following table summarizes the photophysical properties of a selection of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidine derivatives in a common organic solvent.

Derivative (Substituent at position 7)Absorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
4-Pyridyl35015,3804800.85[6]
2,4-Dichlorophenyl36210,3214820.63[6]
Phenyl35812,1984810.78[6]
4-Methoxyphenyl36514,3284830.92[6]
Triphenylamine38520,5934880.97[6]

Note: Data obtained in Tetrahydrofuran (THF) solution.

Application Spotlight: Imaging Lipid Droplets in Live Cells

Lipid droplets are dynamic cellular organelles involved in lipid storage and metabolism. Their dysregulation is implicated in various diseases, including obesity, diabetes, and cancer.[7] Fluorescent probes that specifically target lipid droplets are invaluable tools for studying their biology. Certain pyrazolo[1,5-a]pyrimidine derivatives have shown excellent potential for this application due to their lipophilic nature and "turn-on" fluorescence in non-polar environments.[8][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for utilizing pyrazolo[1,5-a]pyrimidine-based probes for imaging lipid droplets in live HeLa cells.

Protocol 1: General HeLa Cell Culture and Maintenance

A healthy and consistent cell culture is the foundation of any successful imaging experiment.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/dishes

  • Humidified incubator at 37°C with 5% CO₂[10]

Procedure:

  • Maintenance: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[4][10]

  • Passaging: When cells reach 70-80% confluency, passage them to maintain exponential growth.[11] a. Aspirate the old medium from the culture dish. b. Wash the cells once with sterile PBS.[4] c. Add 1-2 mL of Trypsin-EDTA to the dish and incubate at 37°C for 3-5 minutes, or until the cells detach.[4] d. Neutralize the trypsin by adding 4-5 volumes of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer an appropriate volume of the cell suspension to a new culture dish containing fresh medium. A split ratio of 1:3 to 1:6 is generally recommended.[5]

  • Seeding for Imaging: For imaging experiments, seed HeLa cells onto glass-bottom dishes or chamber slides to ensure high-quality images.[12] Seed the cells at a density that will result in 50-70% confluency on the day of the experiment.

Cell_Culture_Workflow cluster_maintenance Cell Maintenance cluster_passaging Passaging cluster_imaging_prep Imaging Preparation Start HeLa Cells in Culture Incubate Incubate at 37°C, 5% CO₂ Start->Incubate Check_Confluency Monitor Confluency (70-80%) Incubate->Check_Confluency Check_Confluency->Incubate Not Confluent Aspirate_Medium Aspirate Medium Check_Confluency->Aspirate_Medium Confluent Wash_PBS Wash with PBS Aspirate_Medium->Wash_PBS Add_Trypsin Add Trypsin-EDTA Wash_PBS->Add_Trypsin Incubate_Trypsin Incubate (3-5 min) Add_Trypsin->Incubate_Trypsin Neutralize Neutralize with Medium Incubate_Trypsin->Neutralize Resuspend Create Single-Cell Suspension Neutralize->Resuspend Split Split into New Dishes Resuspend->Split Seed_Glass Seed on Glass-Bottom Dish Resuspend->Seed_Glass Split->Start Continue Maintenance Incubate_Imaging Incubate to 50-70% Confluency Seed_Glass->Incubate_Imaging Ready Ready for Staining Incubate_Imaging->Ready

Figure 1: HeLa Cell Culture and Passaging Workflow.
Protocol 2: Staining of Lipid Droplets with a Pyrazolo[1,5-a]pyrimidine Probe

This protocol provides a general framework for staining live cells. The optimal probe concentration and incubation time should be determined empirically for each new pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • HeLa cells cultured on glass-bottom dishes

  • Pyrazolo[1,5-a]pyrimidine fluorescent probe (e.g., a lipophilic derivative)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live Cell Imaging Solution or serum-free medium

  • PBS, sterile

Procedure:

  • Prepare Probe Stock Solution: Prepare a 1-5 mM stock solution of the pyrazolo[1,5-a]pyrimidine probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in serum-free medium or a suitable live-cell imaging buffer. The optimal concentration needs to be determined experimentally to achieve a good signal-to-noise ratio with minimal cytotoxicity.

  • Cell Staining: a. Remove the growth medium from the HeLa cells. b. Wash the cells gently twice with pre-warmed sterile PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[13]

  • Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe and reduce background fluorescence.[14]

  • Imaging: Immediately proceed to imaging. Add fresh, pre-warmed live-cell imaging solution to the cells to keep them healthy during the imaging session.

Staining_Protocol Start Cultured HeLa Cells on Glass-Bottom Dish Wash1 Wash Cells with PBS (2x) Start->Wash1 Prepare_Stock Prepare 1-5 mM Probe Stock in DMSO Prepare_Working Dilute to 1-10 µM in Serum-Free Medium Prepare_Stock->Prepare_Working Add_Stain Add Staining Solution Prepare_Working->Add_Stain Wash1->Add_Stain Incubate Incubate 15-30 min at 37°C Add_Stain->Incubate Wash2 Wash Cells with PBS (3x) Incubate->Wash2 Add_Imaging_Buffer Add Fresh Imaging Buffer Wash2->Add_Imaging_Buffer Image Proceed to Fluorescence Microscopy Add_Imaging_Buffer->Image

Figure 2: General Workflow for Live-Cell Staining.
Protocol 3: Fluorescence Microscopy and Image Acquisition

Proper microscope setup and image acquisition parameters are critical for obtaining high-quality, reproducible data while minimizing phototoxicity.

Equipment:

  • Inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD)[12]

  • High numerical aperture (NA) objective lens (e.g., 60x or 100x oil immersion)[12]

  • Appropriate filter sets for the specific pyrazolo[1,5-a]pyrimidine probe (excitation and emission filters should be matched to the probe's spectra).[12]

  • Environmental chamber to maintain 37°C and 5% CO₂ during long-term imaging.

Procedure:

  • Microscope Setup: a. Turn on the microscope and the fluorescence light source. Allow the lamp to warm up if necessary. b. Place the dish with the stained cells on the microscope stage. c. Use brightfield or DIC to locate and focus on the cells.

  • Image Acquisition Settings: a. Excitation Wavelength: Select the appropriate excitation filter based on the absorption maximum of your pyrazolo[1,5-a]pyrimidine probe. b. Emission Wavelength: Select the corresponding emission filter. c. Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[14] d. Binning: If the signal is weak, consider using 2x2 or 3x3 binning to increase sensitivity, at the cost of some spatial resolution. e. Gain: Adjust the camera gain as needed to amplify the signal.

  • Image Capture: a. Acquire images of the stained lipid droplets. They should appear as bright, distinct puncta within the cytoplasm. b. For co-localization studies, acquire images in different channels sequentially to avoid spectral bleed-through.[15] c. For time-lapse imaging, define the time intervals and total duration of the experiment. Use a focus-locking system if available to prevent focal drift.[12]

  • Controls: a. Unstained Cells: Image unstained cells using the same settings to assess the level of autofluorescence. b. Vehicle Control: Image cells treated with the DMSO vehicle alone to ensure it does not induce any morphological changes or fluorescence.

Troubleshooting and Expert Insights

  • Weak Signal:

    • Increase the probe concentration or incubation time.

    • Use a higher NA objective lens to collect more light.[12]

    • Increase the exposure time or camera gain, but be mindful of phototoxicity.

  • High Background:

    • Decrease the probe concentration.

    • Ensure thorough washing after staining.[14]

    • Use a serum-free medium for staining and imaging, as serum components can sometimes be fluorescent.

  • Phototoxicity:

    • Reduce the excitation light intensity and exposure time.[14]

    • Increase the time interval between acquisitions in time-lapse experiments.

    • Consider using a probe with longer excitation and emission wavelengths, which are generally less damaging to cells.[14]

  • Probe Precipitation:

    • Ensure the probe is fully dissolved in DMSO before diluting it in aqueous buffer.

    • Avoid using excessively high probe concentrations.

Conclusion and Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives represent a highly promising class of fluorophores for a wide range of bioimaging applications. Their synthetic versatility allows for the rational design of probes with optimized photophysical properties for specific targets and imaging modalities. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the utility of these powerful imaging tools. As research in this area continues, we can expect the development of even more sophisticated pyrazolo[1,5-a]pyrimidine-based probes for advanced applications such as super-resolution microscopy, multiplexed imaging, and in vivo studies.

References

Synthesis of Pyrazolo[1,5-a]pyridines from 1,3-Dicarbonyl Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds bearing this core structure exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antifungal properties.[1] Furthermore, their unique electronic properties have led to their use in the development of novel functional materials. The inherent value of this scaffold has driven the development of numerous synthetic methodologies for its construction.

This guide provides a detailed overview of the general procedures for preparing pyrazolo[1,5-a]pyridines, with a specific focus on methods starting from readily available 1,3-dicarbonyl compounds. We will explore two primary, field-proven strategies: the classical [3+2] cycloaddition of N-iminopyridinium ylides and a modern oxidative cross-dehydrogenative coupling approach. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for these important transformations.

Mechanistic Insights and Strategic Considerations

The synthesis of the pyrazolo[1,5-a]pyridine ring system from 1,3-dicarbonyl compounds fundamentally involves the formation of a new pyrazole ring fused to a pyridine backbone. The two nitrogen atoms of the pyrazole ring are typically derived from a hydrazine-equivalent synthon, which is incorporated into the pyridine ring prior to the key cyclization step. The 1,3-dicarbonyl compound serves as the three-carbon component that, upon condensation, forms the five-membered pyrazole ring.

Two dominant strategies have emerged for this transformation, differing primarily in the nature of the pyridine-derived starting material:

  • Classical Approach: [3+2] Cycloaddition of N-Iminopyridinium Ylides: This method involves the reaction of an N-aminopyridinium salt with a base to form a reactive N-iminopyridinium ylide. This ylide, a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction with the enolate of a 1,3-dicarbonyl compound. Subsequent aromatization leads to the desired pyrazolo[1,5-a]pyridine.

  • Modern Approach: Oxidative Cross-Dehydrogenative Coupling (CDC): This more recent strategy employs N-amino-2-iminopyridines, which react with 1,3-dicarbonyl compounds in the presence of an acid and an oxidant (often molecular oxygen). The reaction proceeds through a cascade of nucleophilic addition, oxidative dehydrogenation, and cyclization to afford the final product.[1][2] This method is often lauded for its atom economy and use of environmentally benign oxidants.

The choice between these two strategies will depend on the availability of starting materials, desired substitution patterns on the final product, and tolerance of the substrates to the reaction conditions.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Classical [3+2] Cycloaddition cluster_1 Modern Oxidative CDC N-Aminopyridinium Salt N-Aminopyridinium Salt N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridinium Salt->N-Iminopyridinium Ylide Base 1,3-Dicarbonyl_1 1,3-Dicarbonyl Compound 1,3-Dicarbonyl_1->N-Iminopyridinium Ylide Enolate Formation Product_1 Pyrazolo[1,5-a]pyridine N-Iminopyridinium Ylide->Product_1 Cycloaddition & Aromatization N-Amino-2-iminopyridine N-Amino-2-iminopyridine Adduct Intermediate Adduct N-Amino-2-iminopyridine->Adduct Nucleophilic Addition 1,3-Dicarbonyl_2 1,3-Dicarbonyl Compound 1,3-Dicarbonyl_2->Adduct Product_2 Pyrazolo[1,5-a]pyridine Adduct->Product_2 Oxidative Dehydrogenation & Cyclization (Acid, O2)

Figure 1: Comparison of the two primary synthetic routes.

Protocol I: Classical [3+2] Cycloaddition via N-Iminopyridinium Ylide

This protocol describes the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium salts and 1,3-dicarbonyl compounds. The reaction proceeds via the in-situ generation of an N-iminopyridinium ylide, which acts as a 1,3-dipole in a cycloaddition with the enolate of the dicarbonyl compound.

Mechanistic Overview

Mechanism_Classical cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Enolate Formation cluster_step3 Step 3: [3+2] Cycloaddition cluster_step4 Step 4: Aromatization Salt N-Aminopyridinium Salt Ylide N-Iminopyridinium Ylide Salt->Ylide Base (e.g., K2CO3) - H+ Ylide_ref Ylide Dicarbonyl 1,3-Dicarbonyl Enolate Enolate Dicarbonyl->Enolate Base Enolate_ref Enolate Cycloadduct Cycloadduct Intermediate Cycloadduct_ref Cycloadduct Ylide_ref->Cycloadduct Enolate_ref->Cycloadduct Product Pyrazolo[1,5-a]pyridine Cycloadduct_ref->Product - H2O

Figure 2: Mechanism of the classical [3+2] cycloaddition pathway.

Experimental Protocol: Synthesis of 2-Methyl-3-acetylpyrazolo[1,5-a]pyridine

Materials:

  • 1-Aminopyridinium iodide

  • Acetylacetone (2,4-pentanedione)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminopyridinium iodide (1.0 eq), acetylacetone (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Stir the mixture at room temperature for 10 minutes, then heat the reaction to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-methyl-3-acetylpyrazolo[1,5-a]pyridine.

Self-Validation and Causality:

  • Base: Potassium carbonate is a crucial reagent, acting as a base to deprotonate both the N-aminopyridinium salt to form the reactive ylide and the acetylacetone to form the nucleophilic enolate. Anhydrous conditions are important to prevent unwanted side reactions.

  • Solvent: DMF is used as a polar aprotic solvent to facilitate the dissolution of the salts and promote the ionic interactions required for the reaction.

  • Temperature: Heating is necessary to overcome the activation energy for the cycloaddition and subsequent aromatization steps.

  • Workup: The aqueous workup is designed to remove the inorganic salts (K₂CO₃, KI) and residual DMF. Washing with NaHCO₃ ensures the removal of any acidic impurities.

Protocol II: Modern Oxidative Cross-Dehydrogenative Coupling (CDC)

This protocol outlines a modern, efficient method for the synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. This reaction is promoted by acetic acid and utilizes molecular oxygen as the terminal oxidant, making it an environmentally attractive option.[1][2]

Mechanistic Overview

Mechanism_CDC cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Oxidative Dehydrogenation cluster_step3 Step 3: Cyclization & Dehydration Iminopyridine N-Amino-2-iminopyridine Adduct_A Adduct A Iminopyridine->Adduct_A AcOH (activates) Enol Enol of 1,3-Dicarbonyl Enol->Adduct_A Adduct_A_ref Adduct A Intermediate_B Intermediate B Adduct_A_ref->Intermediate_B O2 Intermediate_B_ref Intermediate B Intermediate_C Cyclized Intermediate C Intermediate_B_ref->Intermediate_C Intramolecular Cyclization Product Pyrazolo[1,5-a]pyridine Intermediate_C->Product - H2O

Figure 3: Plausible mechanism for the oxidative CDC pathway.[1]

Experimental Protocol: General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines via CDC

Materials:

  • Substituted N-amino-2-iminopyridine

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone, dimedone)

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Oxygen (O₂) balloon or atmosphere

Procedure:

  • In a pressure-resistant vial or a round-bottom flask equipped with a reflux condenser, combine the N-amino-2-iminopyridine (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), and acetic acid (6.0 eq).[2]

  • Add ethanol to achieve a substrate concentration of approximately 0.3 M.

  • Seal the vial or equip the flask with an oxygen-filled balloon.

  • Stir the reaction mixture at 130 °C for 18 hours.[2]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/dioxane mixture) or by flash column chromatography on silica gel.

Self-Validation and Causality:

  • Acetic Acid: Acetic acid plays a dual role. It acts as a Brønsted acid to activate the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. It also serves as the solvent or co-solvent for the reaction.[1]

  • Oxygen: Molecular oxygen serves as the terminal oxidant in the cross-dehydrogenative coupling step, facilitating the formation of a key C-C bond and subsequent aromatization.[1]

  • Temperature: High temperature is required to drive the reaction, including the initial condensation and the final dehydration/aromatization steps.

  • Substrate Scope: This method is notable for its broad substrate scope, accommodating a variety of substituted N-amino-2-iminopyridines and both acyclic and cyclic 1,3-dicarbonyl compounds.

Data Summary Table

The following table summarizes the scope of the oxidative CDC reaction with various 1,3-dicarbonyl compounds, based on published data.[1]

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundProductYield (%)
17-Amino-6-cyano-5-phenylEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94
27-Amino-6-cyano-5-phenylAcetylacetone3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile81
37-Amino-6-cyano-5-phenylEthyl benzoylacetate7-Amino-6-cyano-2-phenyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester87
47-Amino-6-cyano-5-(4-chlorophenyl)Ethyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90
57-Amino-6-cyano-5-(4-methoxyphenyl)Methyl propionylacetate7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester84

Conclusion

The synthesis of pyrazolo[1,5-a]pyridines from 1,3-dicarbonyl compounds offers a versatile and powerful platform for accessing this important class of heterocycles. Both the classical [3+2] cycloaddition of N-iminopyridinium ylides and the modern oxidative cross-dehydrogenative coupling of N-amino-2-iminopyridines provide robust and reliable methods. The choice of synthetic route can be tailored based on the specific substitution patterns required and the desired reaction conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these methodologies in their synthetic endeavors, from fundamental research to complex drug discovery programs.

References

Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine and its Analogs: A Guide to Rapid and Efficient Protocol Development

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine core structures are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in oncology.[1][2] Traditional methods for synthesizing these N-heterocyclic systems often involve long reaction times, high temperatures, and complex purification procedures. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates these reactions, often leading to higher yields and purities in a fraction of the time.[3][4] This guide provides a detailed exploration of the principles, mechanisms, and practical protocols for the microwave-assisted synthesis of these important analogs, designed to empower researchers in drug discovery and chemical synthesis to leverage this powerful technology.

Part 1: The Rationale for Microwave-Assisted Synthesis

The Science of Microwave Heating: Beyond the Kitchen Oven

Conventional heating relies on conduction and convection, transferring thermal energy from an external source through the vessel walls into the reaction mixture. This process is slow and creates a significant temperature gradient, often leading to the formation of side products. Microwave synthesis, in contrast, utilizes dielectric heating.[5] Polar molecules within the reaction mixture (solvents, reagents) attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation and ionic conduction generates heat uniformly and instantaneously throughout the bulk of the solution, a phenomenon known as "in-core" heating.[5]

This fundamental difference leads to several key advantages:

  • Rapid Heating: Reaction temperatures are reached in seconds to minutes, compared to the much longer times required for an oil bath to heat a flask.

  • Uniform Heating: Eliminates hot spots and temperature gradients, resulting in cleaner reactions and higher product purity.

  • Superheating: Microwave energy can heat solvents far above their conventional boiling points in sealed, pressurized vessels, allowing for unprecedented reaction rate accelerations.

Workflow Comparison: Conventional vs. Microwave Synthesis

The efficiency of MAOS streamlines the entire synthesis workflow, drastically reducing the time from setup to purified product.

G cluster_0 Conventional Reflux Workflow cluster_1 Microwave Synthesis Workflow A1 Setup (Flask, Condenser) A2 Heat to Reflux (Oil Bath) A1->A2 A3 Reaction Time (4-24 hours) A2->A3 A4 Cool Down A3->A4 A5 Workup & Purification A4->A5 B1 Setup (MW Vial) B2 Irradiation & Reaction (5-30 minutes) B1->B2 B3 Cool Down (Forced Air) B2->B3 B4 Workup & Purification B3->B4

Caption: Comparative workflows for conventional vs. microwave synthesis.

Summary of Advantages

The practical benefits of adopting MAOS for pyrazolo[1,5-a]pyridine analog synthesis are summarized below.

FeatureConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Reaction Time Hours to DaysMinutes[4][6]
Reaction Yield Often moderateGenerally higher[3][5]
Product Purity Variable, often requires extensive purificationHigh, with fewer side products[7]
Energy Efficiency Low (heats entire apparatus)High (heats only the reaction mixture)
Process Control Limited (external monitoring)Precise (internal temperature and pressure sensors)
Green Chemistry High solvent use, high energy consumptionReduced solvent use, energy efficient, often solvent-free[8]

Part 2: Core Synthetic Strategies and Mechanisms

The construction of the pyrazolo[1,5-a] fused ring system under microwave irradiation typically involves the cyclocondensation of an amino-substituted pyrazole or pyridine with a 1,3-bielectrophilic partner.

Strategy 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the most widely reported and versatile microwave-assisted method, involving the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1]

Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to a bicyclic intermediate. Subsequent dehydration under the high-temperature microwave conditions rapidly aromatizes the system to yield the final pyrazolo[1,5-a]pyrimidine product.[1][9]

Caption: Mechanism for pyrazolo[1,5-a]pyrimidine formation.

Strategy 2: Synthesis of Pyrazolo[1,5-a]pyridines

The direct synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through an oxidative [3+2] cycloaddition. This reaction involves N-aminopyridinium ylides reacting with electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds.[10] While less common in microwave literature than the pyrimidine route, the principles of rate acceleration via microwave heating are equally applicable.

Part 3: Detailed Experimental Protocol

This protocol provides a general, robust method for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.

Protocol 1: Microwave-Assisted Synthesis of 7-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

  • Materials and Equipment:

    • 3-Amino-5-methylpyrazole (1.0 equiv.)

    • 1-(4-chlorophenyl)-1,3-butanedione (1.0 equiv.)

    • Ethanol (or solvent-free)

    • Glacial Acetic Acid (catalytic amount, optional)

    • Microwave vial (2-5 mL or 10-20 mL) with a magnetic stir bar

    • A monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • Standard laboratory glassware for workup

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Preparation: To a 2-5 mL microwave reaction vial, add 3-amino-5-methylpyrazole (e.g., 100 mg, 1.03 mmol) and 1-(4-chlorophenyl)-1,3-butanedione (202 mg, 1.03 mmol).

    • Solvent Addition: Add ethanol (2 mL) to ensure efficient stirring and energy absorption. Note: Many reactions can also be run effectively under solvent-free conditions, which is a key advantage of MAOS.[2][8]

    • Vial Sealing: Place a magnetic stir bar in the vial and securely crimp the cap.

    • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Program the instrument with the following parameters:

      • Temperature: 120 °C (use "Normal" absorption setting)

      • Hold Time: 10 minutes

      • Ramp Time: 2 minutes

      • Power: 200 W (dynamic power control)

      • Stirring: High

      • Pre-stirring: 15 seconds

    • Cooling: After the irradiation is complete, the instrument's built-in forced air cooling system will rapidly cool the vial to a safe handling temperature (typically < 50 °C).

    • Workup: Open the vial carefully. Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Purification: The resulting crude residue can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane). If necessary, perform silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the pure product.

    • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Safety Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Microwave synthesis involves sealed, pressurized vessels. Never exceed the recommended solvent volume for a given vial size to prevent over-pressurization.

    • Handle all chemicals in a well-ventilated fume hood.

Part 4: Representative Data

The following table illustrates the versatility and efficiency of the microwave-assisted protocol with various substrates.

Entry5-Aminopyrazole1,3-Dicarbonyl CompoundTime (min)Temp (°C)Yield (%)
13-Amino-5-methylpyrazoleAcetylacetone1012092%
23-Amino-5-phenylpyrazoleAcetylacetone1514088%
33-AminopyrazoleEthyl Acetoacetate1012095%[11]
43-Amino-5-methylpyrazole1-Phenyl-1,3-butanedione1514090%
53-Aminopyrazole2,4-Pentanedione10170>80%[12]

Part 5: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient temperature or time.- Low microwave absorption.- Reagents are not reactive enough.- Increase the reaction temperature (in 10-20 °C increments) or time.- Use a more polar solvent (e.g., DMF, NMP) or add a silicon carbide (SiC) passive heating element.- Add a catalytic amount of acid (e.g., acetic acid) or base to promote condensation.
Formation of Side Products - Temperature is too high, causing decomposition.- Reaction time is too long.- Decrease the reaction temperature.- Reduce the hold time. Monitor the reaction by TLC or LC-MS at shorter intervals to find the optimal time.
Poor Yield after Workup - Product is partially soluble in the aqueous phase during extraction.- Product loss during chromatography.- Saturate the aqueous phase with NaCl before extraction.- Use a different solvent system for chromatography or consider recrystallization as an alternative purification method.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazolo[1,5-a]pyridine and its analogs. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction times, from many hours to mere minutes, while simultaneously improving reaction yields and product purity.[4][11] The protocols and guidelines presented here demonstrate that MAOS is a robust, scalable, and environmentally conscious methodology, making it an indispensable tool for accelerating discovery and development in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors.[1][2][3] Its rigid, planar structure and versatile substitution patterns have led to its incorporation into a wide array of biologically active compounds. These include agents with anti-inflammatory, antitumor, antimicrobial, and antiviral properties.[3] Notably, derivatives of this scaffold have been identified as potent p38 kinase inhibitors and adenosine receptor antagonists, highlighting their therapeutic potential in drug development.[3][4][5][6]

The functionalization of the pyrazolo[1,5-a]pyridine core is crucial for modulating its physicochemical and pharmacological properties. Traditional synthetic routes often require multi-step sequences involving pre-functionalization, such as halogenation, followed by cross-coupling reactions.[4] However, the advent of palladium-catalyzed C-H activation has revolutionized the synthesis of these valuable compounds, offering more atom-economical and efficient pathways to novel derivatives.[4][7]

This guide provides an in-depth exploration of modern palladium-catalyzed methods for the synthesis of functionalized pyrazolo[1,5-a]pyridines, with a focus on direct C-H functionalization strategies. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss their applications for researchers, medicinal chemists, and drug development professionals.

Core Principles: The Power of Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach circumvents the need for pre-activated starting materials, thus shortening synthetic sequences and reducing waste. The versatility of palladium catalysis stems from its ability to access multiple oxidation states (Pd(0), Pd(II), Pd(IV)) and its compatibility with a wide range of ligands and substrates.

The general catalytic cycle for many C-H functionalization reactions involves several key steps:

  • C-H Activation: The palladium catalyst interacts with the substrate to cleave a C-H bond, often forming a palladacycle intermediate. This is frequently the rate-determining step and its mechanism can vary (e.g., concerted metalation-deprotonation, oxidative addition).

  • Oxidative Addition/Transmetalation: The coupling partner is introduced to the palladium center. In cross-coupling reactions, this often occurs via oxidative addition of an organohalide to a Pd(0) species or transmetalation with an organometallic reagent. In oxidative couplings, an oxidant is used to facilitate the reaction.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium catalyst.

The regioselectivity of C-H functionalization on the pyrazolo[1,5-a]pyridine scaffold is a critical aspect, with the C-3 and C-7 positions being the most electronically favorable for electrophilic palladation. As we will see, reaction conditions can be fine-tuned to selectively target these positions.

Key Synthetic Strategies and Protocols

Here, we present detailed protocols for three powerful palladium-catalyzed methods for the functionalization of pyrazolo[1,5-a]pyridines.

Strategy 1: Regioselective Direct C-H Arylation at C-3 and C-7

Direct C-H arylation is a highly efficient method for forging C-C bonds between the pyrazolo[1,5-a]pyridine core and various aryl partners. A key advantage of this approach is the ability to control the regioselectivity between the C-3 and C-7 positions by carefully selecting the additive.[4][5][6]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst.

  • Ligand: For certain transformations, particularly C-7 arylation, a phosphine ligand like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) can be crucial for promoting the desired reactivity.[4]

  • Additive/Base: The choice of additive is the critical control element for regioselectivity.

    • Cesium(I) fluoride (CsF) promotes arylation at the C-3 position .[4][5] The fluoride anion is thought to facilitate the C-H activation step.

    • Silver(I) carbonate (Ag₂CO₃) directs the arylation to the C-7 position .[4][5][6] The silver salt can act as a halide scavenger and may also play a role in the C-H activation/oxidation process.

  • Solvent: A high-boiling point, polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF) is typically used to ensure solubility and achieve the necessary reaction temperatures.

Experimental Workflow: Regioselective Arylation

Caption: Workflow for regioselective Pd-catalyzed C-H arylation.

Protocol 1A: C-3 Arylation of Pyrazolo[1,5-a]pyridine

This protocol describes the synthesis of 3-aryl-pyrazolo[1,5-a]pyridines.

  • Materials:

    • Pyrazolo[1,5-a]pyridine (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Cesium(I) fluoride (CsF, 2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a dry, oven-dried Schlenk tube, add pyrazolo[1,5-a]pyridine, the aryl iodide, Pd(OAc)₂, and CsF.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and place it in a preheated oil bath at 140 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyridine.

Protocol 1B: C-7 Arylation of Pyrazolo[1,5-a]pyridine

This protocol details the synthesis of 7-aryl-pyrazolo[1,5-a]pyridines.

  • Materials:

    • Pyrazolo[1,5-a]pyridine (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • Follow steps 1-3 from Protocol 1A, substituting CsF with Ag₂CO₃.

    • Seal the tube and heat the reaction at 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Follow steps 6-10 from Protocol 1A for work-up and purification.

Data Summary: Regioselective Arylation

EntryPositionAdditiveCatalystSolventTemp (°C)Yield Range
1C-3CsFPd(OAc)₂Dioxane14060-85%
2C-7Ag₂CO₃Pd(OAc)₂Dioxane14055-80%

Yields are representative and may vary based on the specific aryl iodide used.

Proposed Catalytic Cycle for C-3 Arylation

G cluster_0 Catalytic Cycle A Pd(0) B Ar-Pd(II)-I A->B Oxidative Addition (Ar-I) C [Ar-Pd(II)-Pyrazolo]^+ I^- B->C + Pyrazolo[1,5-a]pyridine - I⁻ D Ar-Pd(II)-H Intermediate C->D Concerted Metalation- Deprotonation (CMD) (facilitated by base) D->A Reductive Elimination (-HI) E 3-Aryl-Pyrazolo[1,5-a]pyridine D->E Product Release

Caption: Proposed mechanism for Pd-catalyzed C-3 arylation.

Strategy 2: Cross-Dehydrogenative Coupling (CDC) for Bipyrazolo[1,5-a]pyridines

The synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives can be achieved through a direct palladium(II)-catalyzed cross-dehydrogenative coupling (CDC) of two pyrazolo[1,5-a]pyridine units.[7][8][9] This C-H/C-H coupling method is highly atom-economical as it avoids the need for pre-halogenated starting materials and forms H₂ as the only byproduct.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(II) source like Pd(OAc)₂ is used directly, as the reaction proceeds through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle involving C-H activation.

  • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst. Silver(I) acetate (AgOAc) is often effective in this role.[10][11] In some cases, oxygen from the air can also serve as the terminal oxidant.

  • Acidic Additive: An acid, such as pivalic acid (PivOH), can act as a proton shuttle to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.[11]

Protocol 2: Synthesis of 3,3'-Bipyrazolo[1,5-a]pyridines

  • Materials:

    • Substituted Pyrazolo[1,5-a]pyridine (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

    • Silver(I) acetate (AgOAc, 2.0 equiv)

    • Pivalic acid (PivOH, 30 mol%)

    • Anhydrous solvent (e.g., 1,2-dichloroethane or DMSO)

  • Procedure:

    • In a pressure tube, combine the pyrazolo[1,5-a]pyridine starting material, Pd(OAc)₂, AgOAc, and PivOH.

    • Add the anhydrous solvent.

    • Seal the tube and heat the mixture to 120 °C for 24 hours.

    • Cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., dichloromethane) and filter through Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield the 3,3'-bipyrazolo[1,5-a]pyridine product.

Data Summary: Cross-Dehydrogenative Coupling

SubstrateOxidantAdditiveSolventTemp (°C)Yield Range
7-Aryl-pyrazolo[1,5-a]pyridineAgOAcPivOHDCE120Up to 94%[7][9]
Pyrazolo[1,5-a]pyridineAgOAcPivOHDMSO110Moderate
Strategy 3: Oxidative C-H/C-H Cross-Coupling with Heteroarenes

This advanced strategy allows for the direct coupling of pyrazolo[1,5-a]pyridines with other five-membered heteroarenes (e.g., thiophenes, furans, indoles) without pre-activation of either coupling partner.[10][11] The reaction typically proceeds with high regioselectivity at the C-7 position of the pyrazolo[1,5-a]pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ as the catalyst and AgOAc as the oxidant is highly effective for this transformation.[10][11] The silver salt is crucial for regenerating the Pd(II) catalyst after the reductive elimination step.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is often the solvent of choice, as it can facilitate the C-H activation processes.[11]

  • Acidic Additive: Pivalic acid (PivOH) is again beneficial, likely assisting in the CMD mechanism for C-H activation on one or both of the heteroarene partners.[11]

Protocol 3: C-7 Heteroarylation via Oxidative Cross-Coupling

  • Materials:

    • Pyrazolo[1,5-a]pyridine (1.0 equiv, limiting reagent)

    • Five-membered heteroarene (2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

    • Silver(I) acetate (AgOAc, 3.0 equiv)

    • Pivalic acid (PivOH, 3.0 equiv)

    • Anhydrous DMSO

  • Procedure:

    • To a dry reaction tube, add the pyrazolo[1,5-a]pyridine, the heteroarene coupling partner, Pd(OAc)₂, AgOAc, and PivOH.

    • Add anhydrous DMSO via syringe.

    • Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 6 hours.[11]

    • After cooling, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium black and silver salts.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Proposed Mechanism for Oxidative C-H/C-H Cross-Coupling

G cluster_1 Catalytic Cycle A Pd(OAc)₂ B Pyrazolo-Pd(II)-OAc A->B C-H Activation on Pyrazolo[1,5-a]pyridine C [Pyrazolo-Pd(II)-Heteroarene]^+ OAc⁻ B->C C-H Activation on Second Heteroarene D Coupled Product C->D Product Release E Pd(0) C->E Reductive Elimination E->A Oxidation F AgOAc F->E Oxidant

References

Pyrazolo[1,5-a]pyridines as Protein Kinase Inhibitors in Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The aberrant activity of protein kinases is a cornerstone of oncogenesis, driving the uncontrolled proliferation and survival of cancer cells. Consequently, kinase inhibitors have emerged as a crucial class of targeted therapeutics. The pyrazolo[1,5-a]pyridine scaffold has proven to be a privileged structure in medicinal chemistry, yielding a multitude of potent and selective protein kinase inhibitors with significant therapeutic potential.[1][2] This guide provides a comprehensive overview of the application of pyrazolo[1,5-a]pyridine derivatives in cancer research, detailing their mechanism of action, key kinase targets, and robust protocols for their evaluation as anticancer agents. Tailored for researchers, scientists, and drug development professionals, this document offers a synthesis of technical protocols and field-proven insights to facilitate the discovery and development of next-generation kinase inhibitors.

Introduction: The Rise of Pyrazolo[1,5-a]pyridines in Oncology

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are pivotal regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1] Pyrazolo[1,5-a]pyridines have garnered significant attention due to their structural versatility and potent inhibitory activity against a range of oncogenic kinases.[1][3] These heterocyclic compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[2]

The unique chemical architecture of the pyrazolo[1,5-a]pyridine core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of inhibitors targeting a diverse array of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Phosphoinositide 3-Kinases (PI3Ks), and SRC family kinases.[4][5][6][7] Notably, the TRK inhibitor Larotrectinib, which features a pyrazolo[1,5-a]pyrimidine core, has received FDA approval for the treatment of solid tumors with NTRK gene fusions, underscoring the clinical significance of this scaffold.[8]

This guide will delineate the critical experimental workflows for characterizing novel pyrazolo[1,5-a]pyridine-based kinase inhibitors, from initial biochemical potency assessment to in vivo efficacy studies.

Mechanism of Action and Key Kinase Targets

Pyrazolo[1,5-a]pyridine derivatives predominantly function as Type I kinase inhibitors, reversibly binding to the active conformation of the kinase in an ATP-competitive manner. The nitrogen atoms within the heterocyclic ring system are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the ATP-binding site. Substitutions at various positions on the pyrazolo[1,5-a]pyridine core allow for the exploration of different sub-pockets within the kinase domain, thereby influencing both potency and selectivity.

The versatility of this scaffold has enabled the targeting of a broad spectrum of protein kinases relevant to cancer biology:

Kinase Target FamilySpecific ExamplesAssociated CancersReference
Cyclin-Dependent Kinases (CDKs) CDK1, CDK2, CDK9Various solid tumors and hematological malignancies[2][4][9][10]
Tropomyosin Receptor Kinases (TRKs) TRKA, TRKB, TRKCCancers with NTRK gene fusions (e.g., lung, thyroid, sarcoma)[4][7][8]
Phosphoinositide 3-Kinases (PI3Ks) PI3Kδ, PI3KαHematological malignancies, solid tumors[5][11][12]
SRC Family Kinases (SFKs) SRCBreast cancer and other solid tumors[6]
Epidermal Growth Factor Receptor (EGFR) EGFRNon-small cell lung cancer[2]
RAF Kinases B-RafMelanoma[2]
Pim Kinases Pim-1Hematological malignancies[1]
Casein Kinase 2 (CK2) CK2Various cancers[13]

The following diagram illustrates a generalized signaling pathway often targeted by pyrazolo[1,5-a]pyridine inhibitors, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (inactive) PDK1->Akt Phosphorylation Akt_active Akt (active) Akt->Akt_active Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt_active->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrazolo_inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of a Pyrazolo[1,5-a]pyridine inhibitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the preclinical evaluation of novel pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[2] Microwave-assisted synthesis has emerged as an efficient method for this transformation.

Synthesis_Workflow Start1 3-Aminopyrazole Derivative Reaction Cyclocondensation Reaction (e.g., Microwave-assisted) Start1->Reaction Start2 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) Start2->Reaction Product Pyrazolo[1,5-a]pyrimidine Core Reaction->Product

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Protocol: Two-Step Synthesis via β-enaminone Intermediate [14]

Step 1: Synthesis of β-enaminones

  • React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Conduct the reaction under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the resulting β-enaminone, typically obtained in high yields (83–97%).

Step 2: Cyclocondensation

  • React the synthesized β-enaminone with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine).

  • The reaction can be carried out in a suitable solvent such as acetic acid under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, isolate and purify the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine product.

In Vitro Kinase Inhibition Assay

This biochemical assay is the first step in characterizing the potency of a novel inhibitor against its target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.[15]

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinase of interest

  • Substrate peptide specific for the kinase

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Pyrazolo[1,5-a]pyridine test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase-Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a positive control (100% kinase activity) and wells without enzyme as a negative control (background).

  • Reaction Setup: Prepare a master mix containing the kinase and substrate peptide in kinase assay buffer. Add the enzyme/substrate master mix to each well. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes) to ensure the reaction is in the linear range.[16]

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.[17] Add the Kinase-Detection Reagent to generate a luminescent signal.[3]

  • Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.[3]

Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.

  • Normalize the data using the positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[15][17]

Cell-Based Assays for Antiproliferative Activity

Evaluating the effect of the inhibitors on the viability and proliferation of cancer cell lines is a critical step to assess their cellular potency and therapeutic potential.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyridine test compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

NCI-60 Human Tumor Cell Line Screen: For a broader assessment of anticancer activity, promising compounds can be submitted to the National Cancer Institute's (NCI) 60 human tumor cell line screen.[19][20] This screen evaluates the compound's effect on a panel of 60 different human cancer cell lines, providing a comprehensive profile of its activity across various cancer types.[21][22]

Western Blot Analysis of Target Engagement

Western blotting is used to confirm that the inhibitor is engaging its intended target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.

Protocol: Analysis of Akt Phosphorylation

Materials:

  • Cancer cells treated with the pyrazolo[1,5-a]pyridine inhibitor

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473) and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed for total Akt.[8]

Data Analysis:

  • Quantify the band intensities.

  • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.

In Vivo Efficacy in Xenograft Mouse Models

The final preclinical step is to evaluate the antitumor activity of the pyrazolo[1,5-a]pyridine inhibitor in a living organism.

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Human cancer cell line

  • Sterile PBS and Matrigel

  • Pyrazolo[1,5-a]pyridine inhibitor formulated for in vivo administration

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice.[4]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions 2-3 times per week with calipers. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[4]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4] Administer the inhibitor at the desired dose and schedule (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot or immunohistochemistry).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

  • Assess the toxicity of the treatment by monitoring body weight changes.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold continues to be a highly fruitful starting point for the development of novel protein kinase inhibitors for cancer therapy. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these compounds, from initial synthesis and biochemical characterization to in vivo efficacy studies. Future research in this area will likely focus on developing inhibitors with improved selectivity to minimize off-target effects, overcoming mechanisms of drug resistance, and exploring novel kinase targets.[2] The continued application of rigorous preclinical evaluation, as outlined here, will be essential in translating the promise of pyrazolo[1,5-a]pyridine-based inhibitors into effective clinical treatments for cancer.

References

Application Notes & Protocols: A Guide to the Regioselective Synthesis of Pyrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, exhibiting activities such as antiviral, anti-inflammatory, anti-cancer, and anti-fungal properties.[4] Furthermore, this scaffold is present in drugs developed for treating neurological and central nervous system disorders.[4] The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives has fueled a significant interest in the development of efficient and regioselective synthetic methods to access diverse isomers for structure-activity relationship (SAR) studies.[1][5]

The regiochemical placement of substituents on the pyrazolo[1,5-a]pyridine ring system is crucial for modulating its pharmacological activity.[5] Consequently, the development of synthetic strategies that offer precise control over the formation of specific isomers is of paramount importance. This application note provides a detailed overview of key regioselective synthetic methodologies, the underlying mechanistic principles governing their selectivity, and detailed protocols for their implementation in a laboratory setting.

Strategic Approaches to Regioselective Synthesis

The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through the construction of the pyrazole ring onto a pre-existing pyridine moiety. The primary challenge lies in controlling the orientation of the annulation, which dictates the final substitution pattern. Two powerful and distinct strategies for achieving high regioselectivity are highlighted below: [3+2] cycloaddition reactions and cross-dehydrogenative coupling (CDC) reactions .

Regiocontrolled [3+2] Cycloaddition of N-Aminopyridinium Ylides

The [3+2] cycloaddition reaction between an N-aminopyridinium ylide (a 1,3-dipole) and a suitable dipolarophile (an alkene or alkyne) is a cornerstone of pyrazolo[1,5-a]pyridine synthesis.[6] The regioselectivity of this reaction is dictated by the electronic nature of both the ylide and the dipolarophile.

A highly effective and regioselective method involves the in situ generation of N-aminopyridinium ylides from N-aminopyridines and their subsequent reaction with electron-deficient alkenes. This approach often proceeds under mild, metal-free conditions, offering a broad substrate scope.[7][8]

The reaction proceeds through a concerted or stepwise cycloaddition mechanism. The regioselectivity is governed by the orbital interactions between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. In the case of N-aminopyridinium ylides and α,β-unsaturated carbonyl compounds, the reaction typically proceeds with high regioselectivity to afford a single isomer.

Caption: General workflow for the oxidative [3+2] cycloaddition.

This protocol is adapted from the work of Adimurthy and coworkers, which describes an oxidative [3+2] cycloaddition under a metal-free atmosphere.[7]

Materials:

  • N-Aminopyridine derivative (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (1.2 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

  • Oxygen balloon

Procedure:

  • To a 25 mL round-bottom flask, add the N-aminopyridine derivative (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP) (3 mL) to the flask.

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazolo[1,5-a]pyridine isomer.

Data Presentation:

EntryN-Aminopyridine Substituentα,β-Unsaturated CarbonylProduct Yield (%)
1HChalcone92
24-MeBenzylideneacetone88
34-ClEthyl cinnamate85
4H(E)-3-Penten-2-one75

Yields are representative and may vary based on specific substrates and reaction conditions.[7]

Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

An alternative and highly atom-economical approach to regioselectively synthesize pyrazolo[1,5-a]pyridines is through a cross-dehydrogenative coupling reaction. This strategy avoids the pre-functionalization of starting materials and often proceeds under catalyst-free conditions.

A notable example is the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[4][6] This method provides access to uniquely substituted pyrazolo[1,5-a]pyridines with high regioselectivity.

The proposed mechanism involves an initial acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling between the 1,3-dicarbonyl compound and the N-amino-2-iminopyridine. This is followed by an intramolecular dehydrative cyclization to form the pyrazolo[1,5-a]pyridine core. The regioselectivity is determined by the nucleophilic attack of the exocyclic nitrogen of the iminopyridine onto one of the carbonyl carbons of the dicarbonyl compound during the cyclization step.

CDC Mechanism start "N-Amino-2-iminopyridine +1,3-Dicarbonyl Compound" step1 "AcOH and O₂ Promotion(Cross-Dehydrogenative Coupling)" start->step1 step2 "Intermediate Formation(C-C Bond Formation)" step1->step2 step3 "IntramolecularDehydrative Cyclization" step2->step3 step4 "Aromatization" step3->step4 product "Regioselective Pyrazolo[1,5-a]pyridine" step4->product

Caption: Logical flow of the CDC reaction for pyrazolo[1,5-a]pyridine synthesis.

This protocol is based on the work of Reddy and coworkers, detailing a straightforward and environmentally friendly synthesis.[4]

Materials:

  • N-amino-2-iminopyridine derivative (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol)

  • Glacial Acetic Acid (5 mL)

  • Oxygen atmosphere (from air)

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the N-amino-2-iminopyridine derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) under an air atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyridine isomer.

Data Presentation:

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundProduct Yield (%)
1ParentEthyl acetoacetate94
24-Methyl substitutedAcetylacetone92
3ParentDimedone88
44-Chloro substitutedEthyl benzoylacetate90

Yields are representative and may vary based on specific substrates and reaction conditions.[4][6]

Conclusion and Future Outlook

The regioselective synthesis of pyrazolo[1,5-a]pyridine isomers remains a vibrant area of research, driven by the significant therapeutic potential of this scaffold. The methodologies presented herein, namely the [3+2] cycloaddition of N-aminopyridinium ylides and the catalyst-free cross-dehydrogenative coupling, offer reliable and versatile routes to access a wide range of substituted pyrazolo[1,5-a]pyridines with high regiocontrol.

The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The mild conditions and metal-free nature of the oxidative [3+2] cycloaddition make it an attractive option for the synthesis of complex and sensitive molecules. On the other hand, the atom economy and operational simplicity of the CDC approach provide a green and efficient alternative.

Future research in this field will likely focus on the development of new catalytic systems to further enhance the scope and efficiency of these reactions, as well as the exploration of novel synthetic disconnections to access unprecedented substitution patterns. The continued development of regioselective methods will undoubtedly accelerate the discovery of new pyrazolo[1,5-a]pyridine-based therapeutics.

References

Sonochemical synthesis of pyrazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the efficient synthesis of pyrazolo[1,5-a]pyridine derivatives using sonochemical methods. This guide is designed to move beyond a simple recitation of steps, offering in-depth explanations of the underlying principles and practical insights to ensure successful implementation.

Strategic Overview: Why Pyrazolo[1,5-a]pyridines and Why Sonochemistry?

The Target Scaffold: A Privileged Core in Medicinal Chemistry

Pyrazolo[1,5-a]pyridines are nitrogen-fused heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry.[1] Their rigid bicyclic structure is a key feature in a multitude of biologically active molecules. Researchers have extensively investigated this core for its diverse pharmacological properties, including anti-inflammatory, antitumor, antimicrobial, and antiviral activities.[1] Notably, derivatives of this scaffold have shown promise as potent kinase inhibitors, which are crucial in targeted cancer therapy, and as adenosine receptor antagonists.[2][3] The development of efficient and scalable synthetic routes to access these high-value compounds is therefore a significant goal in pharmaceutical research.

The Enabling Technology: Sonochemistry as a Green and Powerful Tool

Traditional synthetic methods often require long reaction times, high temperatures, and the use of catalysts, which can lead to unwanted side products and environmental concerns. Sonochemistry, the application of high-frequency ultrasound (>20 kHz) to chemical reactions, offers a compelling green chemistry alternative.[4][5] The power of sonochemistry does not come from the direct interaction of sound waves with molecules, but from a physical phenomenon called acoustic cavitation .[6]

Acoustic cavitation is the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to ultrasound. This collapse is an incredibly energetic event, generating localized "hot spots" with transient temperatures reaching several thousand degrees and pressures exceeding one thousand atmospheres.[5][6] This intense, localized energy input can dramatically accelerate reaction rates, improve yields, and often enable reactions to proceed under milder overall conditions (i.e., lower bulk temperature) and even without a catalyst.[7][8] For the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyridines, this translates to shorter reaction times, higher product purity, and a reduced environmental footprint.[4]

The Sonochemical Mechanism in Action: A [3+2] Cycloaddition Pathway

A particularly effective sonochemical route to pyrazolo[1,5-a]pyridines is through a catalyst-free concerted [3+2] cycloaddition reaction.[7][9] This pathway involves the reaction of a 1,3-dipole (in this case, a 2-imino-1H-pyridin-1-amine derivative) with a dipolarophile (such as an alkyne or alkene).

The role of ultrasound here is critical. The immense energy released during cavitation provides the necessary activation energy for the cycloaddition to occur rapidly and efficiently, without the need for a metal catalyst or harsh reagents.[7] This is a significant advantage over conventional heating, which often requires prolonged refluxing for hours to achieve a comparable conversion.[9]

Below is a diagram illustrating the logical flow of this sonochemically-driven reaction.

G cluster_reactants Reactants cluster_process Process cluster_mechanism Mechanism cluster_product Product A 2-Imino-1H-pyridin-1-amine (1,3-Dipole) C Sonication (Acoustic Cavitation) A->C In Acetonitrile B Alkyne/Alkene Derivative (Dipolarophile) B->C D Transition State Formation C->D Energy Input (Hot Spots) E [3+2] Cycloaddition D->E Concerted Annulation F Pyrazolo[1,5-a]pyridine E->F

Caption: Logical diagram of the sonochemically-promoted [3+2] cycloaddition.

Application Protocol: Sonochemical Synthesis of Dimethyl 2-amino-3-(cyano(phenyl)methyl)pyrazolo[1,5-a]pyridine-6,7-dicarboxylate

This protocol is adapted from a scalable, catalyst-free method reported in the literature and serves as a robust example of the technique.[7][9]

Materials and Equipment
  • Reagents:

    • 1-amino-4-phenyl-3,5-dicyano-2-iminopyridine (Starting Imine)

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Acetonitrile (CH₃CN), HPLC grade

    • Ethanol (for washing)

  • Equipment:

    • Ultrasonic Bath or Probe Sonicator (Frequency: 20-40 kHz). A probe system is generally more efficient for direct energy transfer.[6][10]

    • Reaction vessel (e.g., a 50 mL thick-walled glass flask or beaker)

    • Magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Büchner funnel and filter paper for vacuum filtration

    • Standard laboratory glassware

    • TLC plates (Silica gel 60 F₂₅₄) for reaction monitoring

Experimental Workflow Diagram

G start prep 1. Reagent Prep Mix imine and DMAD in acetonitrile start->prep end sonic 2. Sonication Irradiate mixture at 85 °C for 20 mins prep->sonic monitor 3. Monitoring Follow reaction by TLC sonic->monitor cool 4. Cooling & Precipitation Cool to room temp. Product precipitates monitor->cool Upon completion filter 5. Isolation Filter solid product, wash with ethanol cool->filter dry 6. Drying Dry the purified product filter->dry char 7. Characterization Analyze via NMR, IR, Mass Spec dry->char char->end

Caption: Step-by-step experimental workflow for sonochemical synthesis.

Step-by-Step Procedure
  • Reagent Preparation: In a 50 mL beaker or flask, combine the starting imine (e.g., 10 mmol) and dimethyl acetylenedicarboxylate (DMAD, 10 mmol) in acetonitrile (30 mL). Add a small magnetic stir bar.

    • Scientist's Note: The use of an equimolar ratio of reactants is typical for this type of cycloaddition, highlighting the high efficiency and atom economy of the reaction.

  • Sonication: Place the reaction vessel into the ultrasonic bath, ensuring the liquid level inside the vessel is below the water level of the bath. If using a probe, immerse the tip approximately 1-2 cm below the liquid surface. Begin sonication and set the temperature to 85 °C.

    • Scientist's Note: While cavitation creates extreme localized temperatures, the bulk temperature of the reaction is maintained at a much lower level (e.g., 85 °C). This prevents solvent boiling and thermal degradation of reactants and products, a key advantage over conventional refluxing.[7]

  • Reaction Monitoring: Allow the reaction to proceed under sonication for approximately 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, turn off the sonicator and remove the vessel. Allow the mixture to cool to room temperature. The solid product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any residual solvent or unreacted starting material.

  • Drying: Dry the pure product in a vacuum oven or desiccator. The reported yields for this specific sonochemical procedure are typically very good to excellent.[7][9]

Data Presentation: Sonochemistry vs. Conventional Methods

To underscore the efficiency of the sonochemical approach, the following table compares key metrics for the synthesis of pyrazolo[1,5-a]pyridine derivatives and related pyrazolo[1,5-a]pyrimidines using different energy sources.

MethodReaction TimeYield (%)CatalystReference
Sonication 20 minutes ~90-95% None [7][9]
Conventional Reflux3 hours~70-80%None[7][9]
Sonication 5 minutes 61-98% None [11][12]
Microwave5 minutes58-95%None[13]
Conventional Reflux*2 hours55-94%None[13]
Data for the closely related pyrazolo[1,5-a]pyrimidine scaffold, demonstrating a similar trend in efficiency.

Product Characterization: A Self-Validating System

Confirmation of the pyrazolo[1,5-a]pyridine structure is achieved through standard spectroscopic techniques. The protocol is validated when the analytical data matches the expected structure.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the newly formed heterocyclic ring system. For the example product, key signals include singlets for the NH₂ protons (around δ 8.48 ppm) and the pyridine H4 proton (around δ 7.18 ppm), as well as distinct singlets for the two methyl ester groups.[7][9]

  • ¹³C NMR, IR, and Mass Spectrometry: All data from these analyses should be consistent with the proposed pyrazolo[1,5-a]pyridine structure. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[7][9]

  • X-ray Crystallography: For unambiguous structure confirmation, single-crystal X-ray diffraction can be performed if suitable crystals are obtained.[7]

Safety and Best Practices in Sonochemistry

  • Hearing Protection: Operate ultrasonic equipment, especially high-power probe systems, within a sound-dampening enclosure or use appropriate personal hearing protection.

  • Vessel Integrity: Never use a vessel with cracks or star fractures, as the intense vibrations can cause it to shatter. Use heavy-walled glassware.

  • Temperature Monitoring: Always monitor the bulk temperature of the reaction. While cavitation is localized, prolonged sonication can heat the entire sample.

  • Probe Maintenance: Ensure the ultrasonic probe tip is not pitted or damaged, as this reduces efficiency and can contaminate the reaction with metal particles.

Conclusion and Future Outlook

The sonochemical synthesis of pyrazolo[1,5-a]pyridine derivatives represents a significant advancement over classical methods. It aligns with the principles of green chemistry by drastically reducing reaction times, often obviating the need for a catalyst, and improving overall energy efficiency.[4] This guide provides a robust framework for implementing this powerful technique. As researchers continue to seek more sustainable and efficient synthetic methodologies, the application of ultrasound in the synthesis of complex, biologically relevant heterocycles is poised for significant growth.

References

Troubleshooting & Optimization

Avoiding side reactions in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient and clean synthesis a priority for many researchers.[1][2][3] However, like any complex organic transformation, the path to the desired product is often complicated by side reactions, low yields, and purification challenges.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific system.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazolo[1,5-a]pyridine synthesis. Each issue is broken down into potential causes, diagnostic steps to identify the root cause, and scientifically-grounded solutions.

Issue 1: Low Yield or No Desired Product

One of the most frequent challenges is a disappointingly low yield of the target pyrazolo[1,5-a]pyridine. This can often be traced back to the fundamental reactivity of the starting materials or suboptimal reaction conditions.

Q: I'm performing a [3+2] cycloaddition between an N-aminopyridine and an alkyne/alkene, but my yield is very low. What should I investigate first?

A: Low yields in these cornerstone reactions often stem from several interrelated factors. Let's dissect the problem systematically.

Potential Causes & Solutions:

  • Poor Ylide Formation/Stability: The reaction's success hinges on the in-situ formation of an N-iminopyridinium ylide. If this intermediate doesn't form efficiently or is unstable, the reaction will fail.

    • Diagnosis: Use LC-MS to monitor the consumption of your N-aminopyridine starting material. If it remains largely unreacted, ylide formation is likely the issue.

    • Solution: The choice of activating agent for the N-aminopyridine is critical. If you are using a simple acid catalyst, consider switching to a dedicated oxidizing agent like PIDA (phenyliodine diacetate) or TEMPO, which can facilitate the formation of the reactive ylide intermediate under milder conditions.[4][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst play a synergistic role.

    • Diagnosis: Run a small matrix of experiments varying one parameter at a time (e.g., temperature in 10 °C increments, different solvents like EtOH, MeCN, Toluene).[6]

    • Solution: Acetic acid is a common catalyst and solvent, but if yields are low, consider increasing the temperature by switching to a higher-boiling point solvent.[6][7] In some cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[8]

  • Atmospheric Contamination: Certain reaction pathways, particularly those involving oxidative dehydrogenative coupling, are sensitive to the atmosphere.

    • Diagnosis: If your reaction is supposed to be anaerobic, but you see multiple unidentified spots on TLC, oxygen contamination could be a cause. Conversely, some reactions require an oxidant.

    • Solution: For reactions sensitive to air, ensure you are using properly dried solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen). For reactions that require oxidation, such as certain cross-dehydrogenative couplings (CDC), running the reaction under an atmosphere of O2 instead of air can significantly boost yields.[9] One study found that switching from an air to an O2 atmosphere increased the yield of a specific pyrazolo[1,5-a]pyridine from 74% to 94%.[6]

Issue 2: Formation of Isomeric Byproducts (Regioselectivity Problems)

A common frustration is the formation of a mixture of regioisomers, which complicates purification and reduces the yield of the desired product.

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is giving me a mixture of two pyrazolo[1,5-a]pyridine isomers. How can I control the regioselectivity?

A: This is a classic challenge. The regiochemical outcome depends on which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the N-aminopyridine.

Potential Causes & Solutions:

  • Similar Electrophilicity of Carbonyls: If the two carbonyl groups in your starting material have very similar electronic and steric environments (e.g., in benzoylacetone), a mixture of products is highly likely.

    • Diagnosis: 1H NMR of the crude product is the best tool. The presence of two distinct sets of signals for the pyrazolo[1,5-a]pyridine core indicates a mixture of regioisomers.

    • Solution 1 (Substrate Control): The most robust solution is to use a 1,3-dicarbonyl compound with highly differentiated carbonyls. For example, a β-ketoester is an excellent choice because the ketone is significantly more electrophilic than the ester carbonyl, leading to preferential attack at the ketone and formation of a single major regioisomer.[10]

    • Solution 2 (Condition Control): Regioselectivity can be highly sensitive to reaction conditions. Small changes in the catalyst (acid vs. base), solvent polarity, or temperature can influence the kinetic vs. thermodynamic product ratio.[10] A Design of Experiments (DoE) approach can be highly effective in mapping the optimal conditions for the desired isomer.

Table 1: Influence of 1,3-Dicarbonyl Substrate on Regioselectivity

1,3-Dicarbonyl CompoundCarbonyl 1 EnvironmentCarbonyl 2 EnvironmentExpected Outcome
AcetylacetoneKetone (Alkyl)Ketone (Alkyl)Mixture of Isomers (if substituted)
Ethyl AcetoacetateKetone (Alkyl)EsterHigh selectivity for one isomer
DibenzoylmethaneKetone (Aryl)Ketone (Aryl)Mixture of Isomers (if substituted)
Ethyl BenzoylacetateKetone (Aryl)EsterHigh selectivity for one isomer
Issue 3: Formation of an Unexpected Triazolo[1,5-a]pyridine Byproduct

Q: In my synthesis using N-amino-2-iminopyridine and a β-dicarbonyl compound in the presence of acid, I'm isolating a triazolo[1,5-a]pyridine derivative instead of the expected pyrazolo[1,5-a]pyridine. What is happening?

A: This is an interesting and known side reaction pathway that occurs under specific conditions, particularly with an excess of a strong acid.

Causality and Mechanism:

The N-amino-2-iminopyridine starting material can undergo an alternative, acid-catalyzed intramolecular cyclization. Instead of reacting with the external β-dicarbonyl compound, the exocyclic imine nitrogen can attack the pyridine ring, leading to a rearrangement and cyclization that forms the fused triazole ring system.

Proposed Solutions:

  • Control Acid Stoichiometry: The formation of this byproduct is often observed when using high equivalents of acid.[6] Carefully control the amount of acid used. One study noted that increasing acetic acid from 6 to 8 equivalents caused the competitive formation of the triazolo[1,5-a]pyridine byproduct.[6]

  • Use a Weaker Acid: Strong Brønsted acids like p-TSA or TFA can promote this side reaction more than a weaker acid like acetic acid.[9] If possible, stick to acetic acid as both the catalyst and solvent.

  • Modify Reaction Conditions: If acid control is insufficient, consider alternative synthetic routes that do not rely on these specific starting materials or highly acidic conditions, such as the TEMPO-mediated annulation.[4][11]

Workflow for Diagnosing Unexpected Byproducts

Caption: A systematic workflow for identifying and mitigating unexpected side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines and their primary pitfalls?

A1: The two most dominant strategies are the [3+2] cycloaddition and the condensation of aminopyridines with 1,3-bielectrophiles.[6][12]

  • [3+2] Cycloaddition:

    • Description: This route involves the reaction of an N-iminopyridinium ylide (generated in situ from an N-aminopyridine) with a dipolarophile like an alkyne or alkene.[12]

    • Common Pitfalls:

      • Inefficient Ylide Generation: Requires careful selection of an activating agent or oxidant.

      • Low Regioselectivity: Using unsymmetrical dipolarophiles can lead to mixtures of isomers.

      • Side Reactions: The highly reactive ylide can sometimes dimerize or undergo other undesired reactions.

  • Condensation with 1,3-Dicarbonyls:

    • Description: This is a classical approach where an appropriately substituted aminopyridine reacts with a 1,3-dicarbonyl compound (or its equivalent) under acidic or basic conditions to undergo condensation and cyclization.[8]

    • Common Pitfalls:

      • Regioselectivity Issues: As discussed in Issue 2, unsymmetrical dicarbonyls are a major source of isomeric mixtures.[10]

      • Harsh Conditions: Often requires high temperatures (reflux), which can lead to decomposition of sensitive substrates.[7]

      • Byproduct Formation: Can lead to unexpected heterocyclic systems, especially under strongly acidic conditions.[6]

Reaction Pathway Overview

G cluster_0 [3+2] Cycloaddition Route cluster_1 Condensation Route A N-Aminopyridine Ylide N-Iminopyridinium Ylide (Intermediate) A->Ylide Oxidant (PIDA, TEMPO) B Alkyne / Alkene P Pyrazolo[1,5-a]pyridine B->P Ylide->P C Aminopyridine Derivative C->P Acid / Base Catalyst D 1,3-Dicarbonyl Compound D->P Acid / Base Catalyst

Caption: The two primary synthetic pathways leading to the pyrazolo[1,5-a]pyridine core.

Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of substituents on both the pyridine ring and the reaction partner can have a profound impact on reaction rates and even the viability of a synthetic route.

  • On the N-Aminopyridine:

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) make the pyridine nitrogen less nucleophilic, which can slow down the initial step of ylide formation or condensation. However, they also stabilize the resulting N-iminopyridinium ylide, which can be beneficial.

    • Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -Me, -NR₂) enhance the nucleophilicity of the pyridine nitrogen, potentially accelerating the reaction. However, one study found that the presence of either EWGs or EDGs on the N-amino-2-iminopyridine substrate did not have a remarkable effect on the course of their specific CDC process, suggesting the effect can be system-dependent.[6]

  • On the Dipolarophile/Dicarbonyl:

    • Electron-Withdrawing Groups: In [3+2] cycloadditions, EWGs on the alkene or alkyne component are often essential for the reaction to proceed, as they lower the LUMO energy, facilitating the cycloaddition. This is why partners like acrylates and acetylenedicarboxylates are common.[12]

Q3: Can you provide a general, robust protocol for a lab-scale synthesis?

A3: Certainly. The following is a generalized procedure for a cross-dehydrogenative coupling (CDC) reaction, which has been shown to be effective for a range of substrates.[9]

Experimental Protocol: General Procedure for CDC Synthesis of Pyrazolo[1,5-a]pyridines

  • Reagent Preparation: To a sealable reaction vessel equipped with a magnetic stir bar, add the N-amino-2-iminopyridine derivative (1.0 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add ethanol (approx. 0.3 M concentration) and acetic acid (6.0 mmol, 6.0 equiv).

  • Atmosphere Control: Seal the vessel, then purge with O₂ gas for 2-3 minutes. Maintain a positive pressure of O₂ (e.g., via a balloon).

  • Reaction Execution: Place the vessel in a preheated oil bath at 130 °C. Stir vigorously for 18 hours or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid product, wash with cold ethanol, and dry under vacuum.

    • If no solid forms, concentrate the mixture under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure pyrazolo[1,5-a]pyridine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Note: This is a general guideline. The optimal temperature, time, and stoichiometry may vary depending on the specific substrates used. Always perform a small-scale test reaction first.

References

Challenges in the scale-up of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a [3+2] cycloaddition reaction. This involves the reaction of an N-aminopyridinium ylide with an alkyne, such as dimethyl acetylenedicarboxylate (DMAD). While this method is robust, challenges related to reaction control, side-product formation, and purification can arise, particularly during scale-up. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I rectify this?

A: Low or no yield in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions.

  • Cause 1: Reagent Quality and Handling. Dimethyl acetylenedicarboxylate (DMAD) is a powerful lachrymator and vesicant that should be handled with extreme care.[1] It is also highly reactive and can decompose upon storage. Ensure that the DMAD used is of high purity and has been stored correctly. Pyridine should be dry, as water can interfere with the reaction.

  • Solution 1: Reagent Verification and Handling.

    • Always use freshly opened or properly stored DMAD. If in doubt, purify the DMAD by distillation under reduced pressure, but only if you have the appropriate safety equipment and experience, as it can be hazardous.

    • Use anhydrous pyridine for the reaction. If necessary, distill pyridine over a suitable drying agent like calcium hydride.

    • Handle DMAD in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemically resistant gloves (e.g., Butyl rubber or Viton®).[2]

  • Cause 2: Inefficient Ylide Formation. The reaction proceeds through an intermediate pyridinium ylide. If the conditions are not optimal for its formation, the subsequent cycloaddition will not occur efficiently.

  • Solution 2: Optimizing Ylide Generation.

    • The formation of the pyridinium ylide is often the rate-limiting step. Ensure that the reagents are well-mixed.

    • Consider the stoichiometry. An excess of pyridine can sometimes favor ylide formation, but this can also lead to side reactions. A systematic optimization of the pyridine to DMAD ratio is recommended.

  • Cause 3: Inappropriate Reaction Temperature. The reaction is sensitive to temperature. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the reactants, intermediates, or the final product.

  • Solution 3: Temperature Control.

    • Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the initial exotherm and prevent side reactions.

    • If the reaction is slow at room temperature, gentle heating may be necessary.[3] However, monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid product degradation.

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My crude reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are these byproducts and how can I improve purification?

A: The reaction between pyridine and DMAD can lead to several side products, complicating purification.

  • Cause 1: Competing Reaction Pathways. The highly reactive 1,4-dipolar intermediate generated from pyridine and DMAD can undergo reactions other than the desired cycloaddition.[4] This can lead to the formation of various adducts and oligomers.

  • Solution 1: Controlling Reaction Conditions.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. While some cycloadditions are not significantly affected by solvent polarity, it is a parameter worth investigating.[3] Acetonitrile has been shown to be an effective solvent in similar syntheses.[5]

    • Controlled Addition: When scaling up, add the DMAD dropwise to the pyridine solution at a controlled temperature. This helps to maintain a low concentration of the reactive intermediate and can minimize side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC. Quenching the reaction once the starting materials are consumed and before significant byproduct formation occurs can simplify the work-up.[3]

  • Cause 2: Ineffective Purification Method. The polarity of the desired product and the byproducts may be similar, making separation by column chromatography challenging.

  • Solution 2: Optimizing Purification Strategy.

    • Column Chromatography: If column chromatography is necessary, a careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can improve separation.[1][2]

    • Recrystallization: Recrystallization is a highly effective and scalable purification technique for solid products.[3] Experiment with different solvents or solvent mixtures to find optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor. Acetonitrile has been used for recrystallization of similar compounds.[5]

Issue 3: Scale-Up Challenges

Q: I have a successful lab-scale procedure, but I am facing issues when trying to scale up the synthesis. What are the key considerations for a safe and efficient scale-up?

A: Scaling up the synthesis of this compound requires careful attention to safety, reaction control, and work-up procedures.

  • Challenge 1: Thermal Management. The reaction between pyridine and DMAD can be exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, causing decomposition and the formation of unwanted byproducts.

  • Solution 1: Effective Heat Management.

    • Use a reaction vessel with adequate cooling capacity.

    • Control the rate of addition of DMAD to manage the exotherm.

    • Monitor the internal reaction temperature throughout the addition and the course of the reaction.

  • Challenge 2: Handling of DMAD at Scale. DMAD is a hazardous material, and the risks associated with its handling increase at a larger scale.[2][3][5]

  • Solution 2: Stringent Safety Protocols for DMAD.

    • Conduct a thorough risk assessment before performing the scale-up.

    • Use a closed system for the transfer and addition of DMAD to minimize exposure.

    • Ensure that all personnel are equipped with and trained to use the appropriate PPE.[2]

    • Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate first aid for chemical exposure.[3][5]

  • Challenge 3: Work-up and Product Isolation. Handling large volumes of solvents and performing extractions and filtrations at scale can be challenging.

  • Solution 3: Scalable Work-up and Isolation.

    • If possible, design the work-up to minimize the use of large volumes of extraction solvents.

    • For product isolation, crystallization is generally more scalable than chromatography.[3] Develop a robust crystallization protocol at the lab scale before moving to a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction is a classic example of a 1,3-dipolar cycloaddition.[6] Pyridine acts as a nucleophile, attacking one of the sp-hybridized carbons of DMAD. This forms a zwitterionic intermediate which can be described as a 1,4-dipole. This intermediate then undergoes an intramolecular cyclization to form a dihydropyridine derivative, which subsequently aromatizes to yield the final pyrazolo[1,5-a]pyridine product.

Q2: Can I use other alkynes besides DMAD?

A2: Yes, other electron-deficient alkynes can be used as dipolarophiles in this type of reaction. However, the reactivity and the nature of the resulting products may vary. The use of asymmetric alkynes can also introduce regioselectivity challenges that need to be addressed.

Q3: What are the key analytical techniques to monitor the reaction and characterize the product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[2]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ester carbonyls.

    • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

  • Pyridine (anhydrous)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., acetonitrile or toluene)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DMAD (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent such as acetonitrile.[5]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyridine Pyridine Zwitterion 1,4-Dipolar Zwitterionic Intermediate Pyridine->Zwitterion Nucleophilic Attack DMAD DMAD DMAD->Zwitterion Product This compound Zwitterion->Product Cyclization & Aromatization

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckReagents Verify Reagent Quality (Pyridine, DMAD) Start->CheckReagents ReagentOK Reagents OK? CheckReagents->ReagentOK CheckConditions Review Reaction Conditions (Temp, Solvent) ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK OptimizePurification Optimize Purification (Chromatography, Recrystallization) PurificationOK Purification Successful? OptimizePurification->PurificationOK ReagentOK->Start No, Replace/Purify ReagentOK->CheckConditions Yes ConditionsOK->Start No, Adjust Conditions ConditionsOK->OptimizePurification Yes PurificationOK->Start No, Re-evaluate Strategy Success High Purity Product PurificationOK->Success Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Data Summary

ParameterRecommendationRationale
Stoichiometry Start with a slight excess of pyridine (e.g., 1.2 eq.)Ensures complete consumption of the limiting reagent (DMAD).
Temperature Initial cooling (0 °C) followed by gradual warming to RTControls initial exotherm and minimizes side product formation.
Solvent Anhydrous acetonitrile or tolueneAprotic solvents that are generally suitable for this type of cycloaddition.
Purification 1. Column Chromatography (Silica) 2. Recrystallization (e.g., from Acetonitrile)Chromatography for initial separation, followed by recrystallization for high purity.[2][3][5]

References

Technical Support Center: Synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is the [3+2] cycloaddition reaction. This reaction involves the formation of an N-aminopyridinium ylide, a 1,3-dipole, which then reacts with an electron-deficient alkyne, dimethyl acetylenedicarboxylate (DMAD). The reaction is typically carried out in the presence of a base to generate the ylide from an N-aminopyridinium salt.

Reaction_Mechanism cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N-Aminopyridinium_Salt N-Aminopyridinium Salt Ylide N-Aminopyridinium Ylide (1,3-Dipole) N-Aminopyridinium_Salt->Ylide - H+ Base Base (e.g., K2CO3) Base->N-Aminopyridinium_Salt Cycloadduct_Intermediate Cycloadduct Intermediate Ylide->Cycloadduct_Intermediate DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Cycloadduct_Intermediate Final_Product This compound Cycloadduct_Intermediate->Final_Product - 2H+ Oxidant Oxidant (e.g., air, PIDA) Oxidant->Cycloadduct_Intermediate

Figure 1: General reaction scheme for the synthesis of this compound.

While this reaction is generally robust, the reactive nature of the intermediates and starting materials can lead to the formation of several impurities. This guide will help you identify and mitigate these issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis, providing explanations for their causes and step-by-step solutions.

Problem 1: Low Yield of the Desired Product

Q: My reaction has a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields are a common issue and can stem from several factors, from the quality of your reagents to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inefficient Ylide Formation: The generation of the N-aminopyridinium ylide is a critical step.

    • Base Strength: The base used to deprotonate the N-aminopyridinium salt must be strong enough to form the ylide but not so strong as to cause side reactions. Potassium carbonate (K₂CO₃) is commonly used. If yields are low, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be mindful of potential side reactions with DMAD.

    • Moisture: The presence of water can quench the ylide. Ensure your solvent and reagents are dry. Using freshly dried solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Side Reactions of DMAD: DMAD is a highly reactive electrophile and can participate in several competing reactions.

    • Polymerization: DMAD can polymerize in the presence of nucleophiles or bases, often appearing as an insoluble, tar-like substance. To minimize this, add DMAD slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C), and maintain dilute conditions.[1]

    • Michael Addition: Nucleophiles, including the parent N-aminopyridine or even trace amounts of water or alcohols, can undergo a Michael addition to DMAD. This is a common pathway for impurity formation.[2]

  • Reaction Temperature: The reaction is often exothermic. Elevated temperatures can accelerate side reactions. It is advisable to start the reaction at a lower temperature (0 °C) and then allow it to slowly warm to room temperature.

  • Stoichiometry: The molar ratio of the reactants is crucial. An excess of either the N-aminopyridinium salt or DMAD can lead to the formation of by-products. Start with a 1:1 to 1:1.2 ratio of the N-aminopyridinium salt to DMAD and optimize from there.

Problem 2: My NMR Spectrum Shows Unexpected Peaks

Q: I've isolated my product, but the ¹H NMR spectrum shows several unexpected signals. What are these impurities?

A: Identifying impurities from your NMR spectrum is a key diagnostic step. Below are some of the most common impurities and their characteristic NMR signals.

Impurity Plausible ¹H NMR Signals (in CDCl₃) Plausible ¹³C NMR Signals (in CDCl₃) Rationale for Formation
Unreacted DMAD ~3.8 ppm (s, 6H, 2 x OCH₃)~153 ppm (C=O), ~80 ppm (alkyne C)Incomplete reaction.
Unreacted N-Aminopyridinium Salt Aromatic protons shifted downfield compared to pyridine due to the positive charge.Aromatic carbons shifted downfield.Incomplete reaction or inefficient ylide formation.
Michael Adduct of Pyridine and DMAD Vinyl proton ~5.5-6.5 ppm (s), OCH₃ groups ~3.7-3.9 ppm (s). Aromatic signals will be present.Signals for the enamine double bond (~100-140 ppm), ester carbonyls (~165-170 ppm).Reaction of DMAD with the pyridine byproduct from ylide decomposition or with pyridine used as a solvent/base.
DMAD Polymer Broad, unresolved signals in the aliphatic and aromatic regions.Multiple, broad signals.Polymerization of DMAD initiated by nucleophiles or bases.[1]
2:1 Adduct (DMAD:N-aminopyridine) More complex spectrum with multiple OCH₃ signals and downfield-shifted vinyl protons.Higher number of carbon signals than the desired product.Reaction of the initial Michael adduct with a second molecule of DMAD.[1]

Diagnostic Workflow for Impurity Identification:

Impurity_Identification Start Crude Product NMR Acquire ¹H and ¹³C NMR Start->NMR LCMS Perform LC-MS Analysis Start->LCMS Compare_NMR Compare with Known Spectra of Starting Materials and Product NMR->Compare_NMR Analyze_MS Analyze Mass Spectra for Expected m/z Values of Impurities LCMS->Analyze_MS Identify_Impurity Identify Potential Impurities Compare_NMR->Identify_Impurity Analyze_MS->Identify_Impurity Purify Purify by Column Chromatography or Recrystallization Identify_Impurity->Purify Impurity Identified Confirm_Purity Confirm Purity by NMR and LC-MS Purify->Confirm_Purity End Pure Product Confirm_Purity->End

Figure 2: Workflow for the identification and removal of impurities.
Problem 3: The Reaction Mixture Turned into a Dark, Tarry Mass

Q: My reaction mixture became a dark, intractable tar. What happened and can I salvage my product?

A: The formation of a dark tar is a strong indication of extensive polymerization of DMAD.[1] This is often triggered by:

  • High Temperature: Exothermic reactions can quickly get out of control if not properly cooled.

  • High Concentration: Concentrated solutions increase the likelihood of intermolecular side reactions.

  • Strong Base: Certain strong bases can catalyze the polymerization of DMAD.

Solutions:

  • Temperature Control: Maintain a low temperature (0 °C or below) during the addition of DMAD and the initial phase of the reaction.

  • Slow Addition & Dilution: Add a solution of DMAD dropwise to a dilute solution of the N-aminopyridinium ylide. This keeps the instantaneous concentration of DMAD low.

  • Choice of Base: Use a milder base like potassium carbonate and ensure it is of high purity.

Salvaging the Product:

Salvaging the product from a tarry mixture can be difficult. However, you can attempt the following:

  • Dilute the mixture with a large volume of a solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).

  • Filter to remove any insoluble polymer.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate it.

  • Attempt to purify the residue using column chromatography, but be aware that this may be challenging due to the presence of polymeric material.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the [3+2] cycloaddition in this synthesis?

A1: The reaction proceeds through a concerted, asynchronous [3+2] cycloaddition mechanism.[3][4] The N-aminopyridinium ylide acts as a 1,3-dipole, and DMAD acts as the dipolarophile. The reaction is believed to be initiated by the nucleophilic attack of a terminal nitrogen of the ylide onto one of the sp-hybridized carbons of DMAD. This is followed by a rapid ring-closing step. The subsequent aromatization, often facilitated by an oxidant (which can be atmospheric oxygen), leads to the stable pyrazolo[1,5-a]pyridine ring system.

Q2: How can I best monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, the product, and any major by-products. The product, being more polar than the starting materials, will typically have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, especially for identifying minor impurities, HPLC-MS is the preferred method.[5][6]

Q3: What are the best methods for purifying the final product?

A3: The two most common and effective purification methods are:

  • Column Chromatography: This is the most versatile method for separating the desired product from unreacted starting materials and by-products. Silica gel is the standard stationary phase, and a gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure material. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Q4: Can I use other alkynes besides DMAD?

A4: Yes, other electron-deficient alkynes can be used, but this will affect the substituents on the final product. For example, using ethyl propiolate would yield a product with a carboxylate group at the 3-position and a hydrogen at the 2-position. The reactivity of the alkyne will also influence the reaction conditions required.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, always follow standard laboratory safety procedures.

  • DMAD: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

  • Bases: Strong bases can be corrosive and should be handled with care.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a general protocol and may require optimization for your specific N-aminopyridinium salt.

  • To a solution of the N-aminopyridinium salt (1.0 eq) in a dry solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere, add a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the ylide.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl acetylenedicarboxylate (DMAD) (1.0-1.2 eq) in the same dry solvent dropwise over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, filter off the base and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol for HPLC Purity Analysis

This is a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 10% B

    • 26-30 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the product (determined by UV-Vis spectroscopy, likely in the 254-350 nm range) and use a PDA detector to scan a wider range to detect impurities.

  • Injection Volume: 10 µL.

References

Technical Support Center: Pyrazolo[1,5-a]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find practical, experience-driven advice to troubleshoot common issues and improve the yield and purity of your cyclization reactions. The information is presented in a direct question-and-answer format to help you quickly identify and solve challenges encountered at the bench.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific experimental problems, delving into the root causes and providing actionable, step-by-step protocols to overcome them.

Issue 1: Low to No Product Yield

Question: I am performing a [3+2] cycloaddition between an N-aminopyridinium ylide and an alkyne, but I'm observing very low conversion to the desired pyrazolo[1,5-a]pyridine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this cycloaddition are a frequent challenge and can often be traced back to several key factors: reaction conditions, reagent stability, and the chosen synthetic route. Let's break down the troubleshooting process.

Causality and Strategic Solutions:

  • Inefficient Ylide Formation: The in-situ generation of the N-aminopyridinium ylide from the corresponding N-aminopyridine is a critical step. Incomplete ylide formation directly translates to low product yield. The choice of base and solvent is paramount here.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial variables. Many of these cycloadditions require thermal energy to proceed at an appreciable rate. However, excessive heat can lead to decomposition of starting materials or the product.[1]

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reagents. A solvent that does not fully dissolve the starting materials will impede the reaction.

Recommended Optimization Protocol:

Here is a systematic approach to optimize your reaction conditions.

Step 1: Re-evaluate Your Solvent System

A survey of different solvents is a good starting point. Acetonitrile is often a reliable choice for these reactions.[2] However, if solubility is an issue, consider more polar aprotic solvents like DMF or DMSO. It's important to ensure your starting materials are fully dissolved at the reaction temperature.

SolventTypical Temperature (°C)Key Considerations
AcetonitrileReflux (~82°C)Good general-purpose solvent, easy to remove.
EthanolReflux (~78°C)Can participate in side reactions with some substrates.
TolueneReflux (~111°C)Higher boiling point can be beneficial for less reactive substrates.
DMF/DMSO80 - 120°CHigh boiling points, useful for difficult reactions but harder to remove.

Step 2: Optimize Temperature and Reaction Time

Begin by running the reaction at the reflux temperature of your chosen solvent. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2-4 hours). If the reaction is sluggish, a higher boiling point solvent might be necessary. Conversely, if you observe decomposition (e.g., streaking on TLC), a lower temperature may be required.

Step 3: Consider Alternative Energy Sources

Microwave irradiation or sonication can sometimes dramatically improve yields and reduce reaction times by providing localized energy to the reacting molecules.[2][3]

  • Microwave-Assisted Synthesis: This can often accelerate the cyclization process and minimize the need for chromatographic purification.[3]

  • Sonication: This method has been shown to be effective, sometimes providing better yields than conventional heating in shorter timeframes.[2]

Step 4: Catalyst Evaluation

While many pyrazolo[1,5-a]pyridine syntheses are catalyst-free, some transformations benefit from the addition of a catalyst. For instance, silver(I) and gold(III) salts have been used to improve cyclization conditions for certain substrates.[1] However, in other cases, catalysts like palladium(II) acetate have shown no significant effect on yield.[2] A small-scale screen of potential catalysts could be beneficial if other optimization strategies fail.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction is producing the desired pyrazolo[1,5-a]pyridine, but it's contaminated with several side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a common hurdle, often arising from the reactivity of the starting materials and intermediates. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Dimerization of Starting Materials: N-aminopyridinium ylides can sometimes react with themselves, especially at high concentrations.

    • Solution: Use a higher dilution of your reaction mixture. A slow addition of one of the reactants via a syringe pump can also help to maintain a low concentration of the reactive intermediate.

  • Isomer Formation: Depending on the substitution pattern of your reactants, the formation of constitutional isomers is possible.[4]

    • Solution: Altering the reaction conditions (solvent, temperature, catalyst) can sometimes favor the formation of one isomer over another. Careful analysis of the product mixture by NMR is essential to identify the isomeric ratio.

  • Decomposition: As mentioned earlier, prolonged heating or excessively high temperatures can lead to the decomposition of starting materials, intermediates, or even the desired product.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Using milder reaction conditions, if effective, is always preferable.

Purification Workflow:

A well-planned purification strategy is crucial.

Caption: A typical purification workflow for pyrazolo[1,5-a]pyridines.

Step-by-Step Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. If your product is a solid, it may precipitate out and can be collected by filtration.[2] Otherwise, concentrate the reaction mixture under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine to remove water-soluble impurities.

  • Column Chromatography: This is often the most effective way to separate the desired product from side products. Use a silica gel column and a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to elute the compounds. Monitor the fractions by TLC.

  • Recrystallization or Trituration: Once the product-containing fractions are collected and concentrated, further purification can often be achieved by recrystallization from a suitable solvent system or by trituration with a solvent in which the impurities are soluble but the product is not.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the [3+2] cycloaddition reaction to form pyrazolo[1,5-a]pyridines?

A1: The most common route involves the reaction of an N-iminopyridinium ylide with a dipolarophile like an alkyne or an alkene.[2] The reaction proceeds through a concerted [3+2] cycloaddition mechanism.

Mechanism cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N-Aminopyridine N-Aminopyridine N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridine->N-Iminopyridinium Ylide Base N-Iminopyridinium YlideAlkyne N-Iminopyridinium YlideAlkyne Cycloadduct Cycloadduct N-Iminopyridinium YlideAlkyne->Cycloadduct Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine -H2

Caption: Generalized mechanism for pyrazolo[1,5-a]pyridine synthesis.

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

A2: Yes, significant progress has been made in developing more sustainable synthetic strategies. Catalyst-free reactions, often employing sonication or microwave irradiation, can reduce the need for metal catalysts and organic solvents.[2][3] Some procedures have also been developed in water, which is an ideal green solvent.[5]

Q3: How can I confirm the structure of my synthesized pyrazolo[1,5-a]pyridine?

A3: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: These will provide detailed information about the chemical environment of the protons and carbons in your molecule, allowing you to confirm the connectivity of the atoms.[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[2][6]

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups present in the molecule.[6]

  • Single-Crystal X-ray Diffraction: For unambiguous structural confirmation, growing a single crystal and obtaining an X-ray structure is the gold standard.[2]

Q4: What are some of the key applications of pyrazolo[1,5-a]pyridines?

A4: Pyrazolo[1,5-a]pyridines are a privileged scaffold in medicinal chemistry and have been investigated for a wide range of biological activities. They are known to act as kinase inhibitors, which are important in cancer therapy, and also show potential as adenosine antagonists and antiherpetic agents.[7]

References

Technical Support Center: Optimization of Catalyst Loading for Pyrazolo[1,5-a]pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of catalyst loading in pyrazolo[1,5-a]pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. The pyrazolo[1,5-a]pyridine scaffold is a privileged motif in medicinal chemistry, and mastering its functionalization through cross-coupling is a critical skill.[1][2][3] This resource provides field-proven insights to navigate the complexities of these reactions, with a focus on optimizing palladium catalyst loading for efficiency, cost-effectiveness, and scalability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering systematic approaches to problem-solving.

I. Low or No Product Yield

Question: My pyrazolo[1,5-a]pyridine cross-coupling reaction is resulting in low to no yield. What are the primary factors to investigate?

Answer: Low or nonexistent yields in cross-coupling reactions involving nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridines are a common challenge.[4] The issue often stems from one or more of the following factors: catalyst activity, reaction conditions, or the integrity of your starting materials. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

Start Low/No Yield Purity Assess Reagent Purity Start->Purity Step 1 Catalyst Evaluate Catalyst System Purity->Catalyst Step 2 Conditions Optimize Reaction Conditions Catalyst->Conditions Step 3 Success Improved Yield Conditions->Success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Reagent Purity and Integrity:

    • Aryl Halide/Pseudohalide: Ensure the purity of your pyrazolo[1,5-a]pyridine coupling partner. Impurities can interfere with the catalytic cycle. Recrystallization or column chromatography may be necessary.

    • Coupling Partner: The stability and purity of your other coupling partner (e.g., boronic acid, organozinc reagent) are critical. For instance, boronic acids can dehydrate to form unreactive boroxines.

    • Base: The choice and quality of the base are paramount.[5] Ensure your base is anhydrous and stored properly, as water can lead to side reactions and catalyst deactivation. For sensitive substrates, consider using a weaker base like potassium carbonate or cesium carbonate.[6]

    • Solvent: Use anhydrous solvents. Degassing the solvent prior to use is essential to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.

  • Catalyst System Evaluation:

    • Catalyst Generation and Activation: The in situ generation of the active Pd(0) species is a critical step.[7][8][9][10] Modern palladium precatalysts, such as those from the Buchwald or PEPPSI™ families, are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][11] If using a Pd(II) source, a pre-activation step with the ligand may be necessary.[6]

    • Ligand Selection: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[5][12] These ligands can prevent the pyrazolo[1,5-a]pyridine substrate or product from coordinating to the palladium and inhibiting the reaction.[4]

    • Catalyst Loading: While the goal is to optimize and potentially lower catalyst loading, starting with a higher loading (e.g., 2-5 mol%) can help determine if the catalytic system is viable.[13] If the reaction proceeds at a higher loading, you can then incrementally decrease it.

  • Reaction Condition Optimization:

    • Temperature: Cross-coupling reactions are often sensitive to temperature. If no reaction is observed at a lower temperature, cautiously increasing the temperature may be necessary. Conversely, high temperatures can lead to catalyst decomposition or side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.

II. Catalyst Deactivation and Poisoning

Question: I observe initial product formation, but the reaction stalls. What could be causing catalyst deactivation with my pyrazolo[1,5-a]pyridine substrate?

Answer: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can act as ligands, coordinating to the palladium catalyst and leading to deactivation or "poisoning."[4] This is a common issue with nitrogen-containing heterocycles.[4]

Mitigation Strategies:

  • Ligand Choice: Employ bulky, electron-rich ligands. These ligands form stable complexes with palladium, reducing the likelihood of the pyrazolo[1,5-a]pyridine binding and poisoning the catalyst.[14]

  • Ligand-to-Metal Ratio: For phosphine-based catalysts, using a slight excess of the ligand relative to the palladium source can sometimes prevent catalyst deactivation caused by the amine substrate.[6]

  • Higher Catalyst Loading: In some cases, a higher initial catalyst loading (e.g., 3-5 mol%) can compensate for partial deactivation and drive the reaction to completion.[14]

  • Slow Addition of Substrate: In some instances, the slow addition of the pyrazolo[1,5-a]pyridine substrate can maintain a low concentration in the reaction mixture, minimizing catalyst inhibition.

III. Poor Regioselectivity

Question: My pyrazolo[1,5-a]pyridine has multiple potential sites for cross-coupling. How can I control the regioselectivity?

Answer: Achieving high regioselectivity in the C-H functionalization of pyrazoles and related heterocycles can be challenging.[15] The inherent electronic properties of the pyrazolo[1,5-a]pyridine ring will influence the reactivity of different positions.

Strategies for Controlling Regioselectivity:

  • Directing Groups: The use of a directing group can be a powerful strategy to achieve site-selective C-H activation.

  • Steric Hindrance: The steric environment around a particular C-H bond can influence the accessibility of the catalyst. Bulky substituents can block certain positions, favoring reaction at less hindered sites.

  • Ligand Modification: The steric and electronic properties of the ligand can influence the regioselectivity of the reaction.[11] Screening a variety of ligands is often necessary.

  • Reaction Conditions: Temperature and solvent can also play a role in controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a pyrazolo[1,5-a]pyridine cross-coupling reaction?

A1: A good starting point for catalyst loading in exploratory reactions is typically between 1-5 mol % of the palladium precatalyst.[13] Once a viable catalytic system is identified, the loading can be systematically reduced to optimize for cost and efficiency. For process development, achieving catalyst loadings in the parts-per-million (ppm) range is often the goal.[11][13]

Q2: How does the choice of palladium precatalyst affect the reaction?

A2: Modern palladium precatalysts are designed for improved stability, ease of handling, and more reliable generation of the active Pd(0) species.[6] They often lead to more reproducible results and can be effective at lower catalyst loadings compared to traditional palladium sources.[12]

Q3: What are the key considerations when choosing a base for these reactions?

A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings and in the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[5] The choice of base should be tailored to the specific reaction and the functional group tolerance of the substrates.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

Q4: Can I use microwave irradiation to accelerate my pyrazolo[1,5-a]pyridine cross-coupling reactions?

A4: Yes, microwave-assisted synthesis can be a valuable tool for accelerating reaction times and improving yields in cross-coupling reactions.[1] However, it is important to carefully screen and optimize the reaction conditions, as the high temperatures achieved in microwave reactors can also lead to catalyst decomposition or side reactions.

Data Summary Tables

Table 1: Comparison of Common Palladium Precatalysts

PrecatalystTypical Loading (mol%)AdvantagesDisadvantages
Pd(OAc)₂/Ligand2-5Cost-effectiveInconsistent Pd(0) generation
Pd₂(dba)₃/Ligand1-3Milder, air-stable sourceCan have variable purity
Buchwald Precatalysts0.5-2Highly active, reliableHigher cost
PEPPSI™ Precatalysts1-3Excellent for NHC ligandsLigand scope can be specific

Table 2: Influence of Ligand Type on Reaction Outcome

Ligand TypeKey FeaturesCommon Applications
Buchwald LigandsBulky, electron-rich phosphinesSuzuki, Buchwald-Hartwig
Josiphos LigandsFerrocene-based phosphinesC-N and C-O couplings
NHC LigandsStrong σ-donorsSuzuki, Heck, Negishi

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazolo[1,5-a]pyridine
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the halogenated pyrazolo[1,5-a]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if required) to the vial under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, DMF, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Overcoming Drug Resistance with Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for your experiments. The pyrazolo[1,a]pyrimidine scaffold is a versatile and potent platform for developing kinase inhibitors that can overcome clinical drug resistance. This guide will help you navigate the common challenges and unlock the full potential of these compounds in your research.

Section 1: Troubleshooting Guides

This section addresses specific technical issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My pyrazolo[1,5-a]pyrimidine compound shows poor solubility in aqueous buffers, leading to precipitation in my assays.

Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.[1][2] This can lead to inaccurate concentration determination and unreliable assay results. Here’s a systematic approach to address this issue:

Step-by-Step Troubleshooting:

  • Solvent Selection and Stock Concentration:

    • Initial Solubilization: Start by dissolving your compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved before making further dilutions.

    • Working Solutions: When preparing working solutions, dilute the DMSO stock in your aqueous assay buffer. It is crucial to add the DMSO stock to the buffer dropwise while vortexing to avoid immediate precipitation. The final DMSO concentration in your assay should ideally be below 0.5% to minimize solvent-induced artifacts.

  • Utilizing Excipients:

    • If solubility issues persist, consider the use of solubilizing agents or excipients. Pluronic F-68 (a non-ionic surfactant) or β-cyclodextrins can be added to the assay buffer to improve the solubility of hydrophobic compounds. Start with a low concentration (e.g., 0.01-0.1%) and perform control experiments to ensure the excipient does not interfere with your assay.

  • Prodrug Strategy (for advanced development):

    • For compounds in later stages of development, a prodrug approach can be employed to enhance aqueous solubility.[1] This involves chemically modifying the parent compound with a hydrophilic moiety that is cleaved in vivo to release the active drug.[1]

  • Sonication and Warming:

    • Gentle warming (to 37°C) and sonication can aid in the dissolution of your compound in DMSO. However, be cautious with temperature-sensitive compounds. Always check the compound's stability at elevated temperatures.

Experimental Workflow for Optimizing Solubility:

A Start: Poor Compound Solubility B Prepare 10-20 mM stock in 100% DMSO A->B C Does it dissolve? B->C D Yes C->D Yes E No C->E No G Dilute stock in aqueous buffer (final DMSO < 0.5%) D->G F Try gentle warming (37°C) and/or sonication E->F F->B H Observe for precipitation G->H I No precipitation H->I No J Precipitation occurs H->J Yes K Proceed with experiment I->K L Add solubilizing agent (e.g., Pluronic F-68) to buffer J->L N Consider prodrug approach for in vivo studies J->N M Re-test dilution L->M M->H

Caption: Workflow for troubleshooting poor compound solubility.

Issue 2: My pyrazolo[1,5-a]pyrimidine inhibitor shows significant off-target effects, particularly hERG inhibition, in my safety profiling assays.

Answer: Off-target effects, especially inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, are a critical concern in drug development as they can lead to cardiotoxicity.[3][4][5] The pyrazolo[1,5-a]pyrimidine scaffold itself is generally selective; however, specific substitutions can introduce hERG liability.[4]

Causality and Mitigation Strategies:

  • Structural Culprits: A common cause of hERG inhibition is the presence of a terminal basic moiety (primary or tertiary amino groups) in the molecule.[3][4] High lipophilicity is another contributing factor.

  • Structure-Activity Relationship (SAR) Guided Design: The most effective way to mitigate hERG inhibition is through structural modification. Removing or replacing the terminal basic group can often abolish hERG activity without compromising potency against the primary target, such as Pim-1 kinase.[3][4]

  • Reduce Lipophilicity: Consider chemical modifications that decrease the compound's lipophilicity (logP).

  • Introduce Polar Groups: Adding polar functional groups can alter the electrostatic interactions with the hERG channel, thereby reducing affinity.

Troubleshooting High Variability in hERG Assay Results:

If you are observing inconsistent results in your hERG assays, consider the following:

Potential Cause Recommended Action
Compound Instability Verify the stability of your compound in the assay buffer over the experiment's duration.
Inaccurate Pipetting Ensure accurate and consistent pipetting, especially for serial dilutions.
Cell Health Monitor the health and passage number of the cell line expressing the hERG channel.
Assay Conditions Standardize incubation times, temperature, and other experimental parameters.
Issue 3: I am observing inconsistent IC50 values for my pyrazolo[1,5-a]pyrimidine inhibitor in cell-based cytotoxicity assays.

Answer: Variability in IC50 values from cytotoxicity assays like the MTT assay is a frequent issue.[6] This can stem from multiple factors related to the compound, the cells, or the assay protocol itself.

Systematic Troubleshooting Protocol:

  • Compound Integrity and Handling:

    • Purity: Confirm the purity of your compound using methods like HPLC-MS. Impurities can have their own biological activity.

    • Storage: Store the compound as recommended, protected from light and moisture, to prevent degradation.

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your DMSO stock solutions. Aliquot the stock into single-use vials.

  • Cell Culture Conditions:

    • Cell Line Authenticity: Verify the identity of your cancer cell line through short tandem repeat (STR) profiling.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.

    • Cell Density and Growth Phase: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment.

  • Assay Protocol Optimization:

    • Treatment Duration: The duration of compound exposure can influence the IC50 value. Ensure this is kept constant across experiments.

    • Assay-Specific Parameters: For MTT assays, optimize the concentration of MTT reagent and the incubation time. Ensure complete formazan crystal solubilization.

Logical Relationship Diagram for Inconsistent IC50 Values:

A Inconsistent IC50 Values B Compound-Related Issues A->B C Cell-Related Issues A->C D Assay Protocol Issues A->D E Purity/Degradation B->E F Solubility/Precipitation B->F G Cell Line Authenticity C->G H Mycoplasma Contamination C->H I Seeding Density C->I J Treatment Duration D->J K Reagent Concentration D->K

Caption: Potential sources of inconsistent IC50 values.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pyrazolo[1,5-a]pyrimidine inhibitors in overcoming drug resistance?

A1: Pyrazolo[1,5-a]pyrimidines primarily act as ATP-competitive inhibitors of protein kinases.[7][8] They are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that drive cancer cell proliferation and survival.[7] Their effectiveness in overcoming drug resistance often stems from their ability to inhibit mutated forms of kinases that are resistant to first-generation inhibitors.[9][10][[“]] For example, second-generation Trk inhibitors with a pyrazolo[1,5-a]pyrimidine core can effectively inhibit Trk fusion proteins with acquired resistance mutations.[9][10][[“]]

Q2: Which key kinases are targeted by pyrazolo[1,5-a]pyrimidine inhibitors to combat drug resistance?

A2: The pyrazolo[1,5-a]pyrimidine scaffold is versatile and has been used to develop inhibitors for a range of kinases implicated in cancer and drug resistance. Some of the key targets include:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Second-generation inhibitors like repotrectinib and selitrectinib target NTRK gene fusions and overcome resistance mutations that arise after treatment with first-generation inhibitors.[9][10]

  • Epidermal Growth Factor Receptor (EGFR): Novel pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[12][13][14]

  • Src Kinase: Pyrazolo[1,5-a]pyrimidines have been developed as c-Src kinase inhibitors, which can be involved in resistance to other targeted therapies.[15]

  • Pim-1 Kinase: This serine/threonine kinase is a target in various cancers, and selective pyrazolo[1,5-a]pyrimidine inhibitors have been developed with a good safety profile, avoiding issues like hERG inhibition.[4][5]

  • PI3Kδ: Selective inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed for the delta isoform of phosphoinositide 3-kinase, a key target in B-cell malignancies.[16][17][18]

  • Dual CDK2/TRKA inhibitors: The scaffold has also been utilized to create dual inhibitors targeting both Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), which could be a promising strategy to tackle drug resistance.[19][20]

Signaling Pathway Targeted by Pyrazolo[1,5-a]pyrimidine Inhibitors:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Inhibition Cell_Response Cell Proliferation, Survival, Resistance Transcription->Cell_Response

References

Technical Support Center: Purification of Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this heterocyclic compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and validated through extensive experience in the field of synthetic and medicinal chemistry.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing a systematic approach to problem-solving.

Issue 1: Product Fails to Crystallize or Oils Out During Recrystallization

Question: My crude this compound is not crystallizing from the chosen solvent system and instead forms an oil. How can I resolve this?

Answer: Oiling out during recrystallization is a common issue, particularly with polar heterocyclic compounds. It occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization point. This is often due to the presence of impurities that depress the melting point of the product.

Troubleshooting Steps:

  • Solvent System Re-evaluation: The choice of solvent is critical. While ethanol and acetonitrile have been reported for recrystallizing similar pyrazolo[1,5-a]pyridine derivatives, a single solvent may not be ideal.[1] Experiment with a binary solvent system. A good starting point is a solvent in which the compound is highly soluble (e.g., dichloromethane, ethyl acetate) and a co-solvent in which it is poorly soluble (e.g., hexanes, heptane). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity is observed. Then, allow the solution to cool slowly.

  • Controlled Cooling: Rapid cooling often promotes oiling out. Ensure the crystallization vessel is well-insulated to allow for slow, gradual cooling. A Dewar flask filled with warm water can be an effective tool for this purpose.

  • Seed Crystal Introduction: If you have a small amount of pure, crystalline product, introducing a seed crystal into the cooled, supersaturated solution can induce crystallization.

  • Scratching the Inner Surface: Gently scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites, promoting crystal formation.

  • Concentration Adjustment: The concentration of the solute in the solvent might be too high. Try using a more dilute solution.

Causality Behind Choices: A binary solvent system allows for fine-tuning of the solvent polarity to achieve a state of marginal insolubility at a lower temperature, which is ideal for crystal growth. Slow cooling provides the necessary time for the molecules to orient themselves into a crystal lattice rather than randomly aggregating into an amorphous oil.

Issue 2: Poor Separation and Tailing During Column Chromatography

Question: I am attempting to purify this compound using silica gel column chromatography, but I am observing significant tailing and co-elution with impurities. What can I do to improve the separation?

Answer: Tailing on silica gel is a frequent problem with nitrogen-containing heterocyclic compounds due to their basicity. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (0.1-1% v/v). This will compete with your compound for binding to the acidic sites on the silica, resulting in improved peak shape.

    • Use of a Polar Protic Solvent: Incorporating a small amount of an alcohol like methanol or ethanol in the eluent can also help to reduce tailing by competing for hydrogen bonding sites on the silica.

  • Choice of Stationary Phase:

    • Deactivated Silica: If tailing persists, consider using a deactivated silica gel, which has a lower concentration of acidic silanol groups.

    • Alumina: For basic compounds, alumina (neutral or basic) can be a superior alternative to silica gel as a stationary phase.[2]

    • Reverse-Phase Chromatography: If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography (e.g., using a C18-functionalized silica) can be a powerful purification technique.[3]

  • Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dried powder can be carefully added to the top of the column. This often leads to sharper bands and better separation.

Workflow for Optimizing Column Chromatography:

Caption: Decision workflow for troubleshooting column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The nature of impurities is highly dependent on the synthetic route employed. Common synthetic pathways to pyrazolo[1,5-a]pyrimidines involve the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4] Potential impurities could include:

  • Unreacted Starting Materials: Such as the aminopyridine precursor and dimethyl acetylenedicarboxylate.

  • Side-Products: Arising from incomplete cyclization or alternative reaction pathways. The synthesis of pyrazolo[1,5-a]pyrimidines can sometimes yield isomeric products.

  • Polymeric Materials: Formation of tars or polymeric byproducts can occur, especially if the reaction is overheated or run for an extended period.

A thorough analysis of your crude product by techniques such as ¹H NMR, LC-MS, and TLC is essential to identify the impurities present and devise an effective purification strategy.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on literature for similar pyrazolo[1,5-a]pyridine derivatives, good starting points for recrystallization solvents include:

  • Ethanol: Often a good choice for moderately polar compounds.[1]

  • Acetonitrile: Can be effective for compounds that are highly soluble in more polar solvents.

  • Ethanol/DMF mixture: A mixture of ethanol and dimethylformamide (e.g., in a 3:1 ratio) has been used for less soluble derivatives and can be considered if single solvents are ineffective.[1]

It is always recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific product.

Solvent Selection Guide for Recrystallization

SolventPolarityBoiling Point (°C)Comments
Hexane Non-polar69Likely a poor solvent, but useful as a co-solvent.
Ethyl Acetate Moderately Polar77Good starting point for solubility tests.
Ethanol Polar Protic78A commonly used solvent for recrystallizing pyrazolo[1,5-a]pyridines.[1]
Acetonitrile Polar Aprotic82Another viable option for this class of compounds.
Water Highly Polar100The compound is likely to have low solubility in water.

Q3: Can I use extraction to purify my crude product?

A3: Yes, a liquid-liquid extraction can be a very effective initial purification step. Given the presence of basic nitrogen atoms in the pyrazolo[1,5-a]pyridine core, you can exploit changes in solubility based on pH.

Experimental Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product should move into the aqueous layer as a protonated salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8). Your product should precipitate out of the solution.

  • Back Extraction: Extract the basified aqueous layer with fresh organic solvent to recover your purified product.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This acid-base extraction can significantly simplify the subsequent purification by recrystallization or chromatography.

Q4: Are there any alternative purification methods I can try if both recrystallization and chromatography fail?

A4: If conventional methods are unsuccessful, you might consider the following:

  • Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent method for obtaining high-purity material, especially for removing non-volatile impurities.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale offers much higher resolution than standard column chromatography and can be used to separate very closely related impurities.[5]

  • Derivative Formation: In some cases, it may be advantageous to form a derivative of your compound that is more amenable to purification (e.g., a salt that crystallizes well). The derivative can then be converted back to the parent compound after purification.

Purification Strategy Decision Tree:

Caption: A decision tree for selecting the appropriate purification strategy.

III. References

  • Curdled. (n.d.). Comment on "Purification of strong polar and basic compounds". Reddit. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Chromatographic Science, 52(9), 1034-1040. Available at: --INVALID-LINK--

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • El-Gendy, Z., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic and Medicinal Chemistry Letters, 1(1), 1-7. Available at: --INVALID-LINK--

  • Shaaban, M. R., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 52. Available at: --INVALID-LINK--

  • Wieczorek, M., et al. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 24(12), 2295. Available at: --INVALID-LINK--

  • Reddy, T. R., et al. (2017). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M... The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Abdel-Aziz, H. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13877-13887. Available at: --INVALID-LINK--

  • CP Lab Safety. (n.d.). Dimethyl pyrazolo[1, 5-a]pyridine-2, 3-dicarboxylate, min 95%, 1 gram. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from --INVALID-LINK--

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(28), 19155-19176. Available at: --INVALID-LINK--

References

Technical Support Center: Regiocontrol in the Synthesis of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regiocontrol in their synthetic efforts. Pyrazolo[1,5-a]pyridines are a vital class of N-heterocycles, frequently appearing as core scaffolds in medicinally important compounds.[1] However, their synthesis can be challenging, often yielding a mixture of regioisomers. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions for desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding regioselectivity in pyrazolo[1,5-a]pyridine synthesis.

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines, and which ones are prone to regioselectivity issues?

A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine core include:

  • [3+2] Cycloaddition of N-iminopyridinium ylides: This is a widely used and powerful method involving the reaction of N-iminopyridinium ylides with alkynes or alkenes.[1][2] Regiocontrol can be a significant challenge in this approach, especially with unsymmetrical alkynes or alkenes, leading to mixtures of isomers.

  • Cross-dehydrogenative Coupling (CDC): This strategy involves the coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds.[1] While efficient, the regioselectivity can be influenced by the nature of the substituents on both coupling partners.

  • Intramolecular Cyclization: Methods involving the intramolecular cyclization of transient nitrenes or ethynylpyridines are also employed.[1] Regioselectivity in these cases is often dictated by the substitution pattern of the starting material.

  • TEMPO-mediated [3+2] Annulation-Aromatization: A more recent development involves the reaction of N-aminopyridines with α,β-unsaturated compounds, which offers good to excellent yields with high and predictable regioselectivity.[3]

Regioselectivity is a primary concern in the first two methods when using unsymmetrical reactants.

Q2: What are the key factors that influence the regiochemical outcome of the reaction?

A2: Several factors can dictate the regioselectivity of your synthesis:

  • Electronic Effects: The electronic nature of the substituents on both the pyridine-based precursor and the coupling partner plays a crucial role. Electron-donating and electron-withdrawing groups can influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the cyclization to favor one regioisomer over another.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, favoring the formation of the less sterically crowded regioisomer.

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts or additives can significantly impact the reaction pathway and, consequently, the regiochemical outcome. For instance, some reactions show high regioselectivity only in specific solvents like acetic acid.[1]

  • Catalyst/Mediator: The choice of catalyst or mediator can be critical. For example, TEMPO has been shown to act as both a Lewis acid and an oxidant to control regioselectivity in certain annulation reactions.[3]

Q3: How can I definitively determine the regiostructure of my synthesized pyrazolo[1,5-a]pyridine isomers?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons on the pyridine and pyrazole rings are distinct for different regioisomers. 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly informative in establishing through-space proximity of protons, which can help differentiate between isomers.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof, though it requires obtaining suitable crystals of your compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of your product.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common regiocontrol problems encountered during the synthesis of substituted pyrazolo[1,5-a]pyridines.

Scenario 1: Poor Regioselectivity in [3+2] Cycloaddition of N-iminopyridinium Ylides

Problem: My reaction of an N-iminopyridinium ylide with an unsymmetrical alkyne is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?

Underlying Principles: The regioselectivity in [3+2] cycloadditions is governed by the electronic and steric compatibility between the dipole (N-iminopyridinium ylide) and the dipolarophile (alkyne or alkene). The relative energies of the transition states leading to the different regioisomers determine the product ratio.

Troubleshooting Workflow:

G start Start: Poor Regioselectivity in [3+2] Cycloaddition step1 Analyze Electronic & Steric Factors of Reactants start->step1 step2 Modify Reaction Conditions step1->step2 If factors are subtle step3 Evaluate Alternative Catalysts/Additives step2->step3 If condition changes are ineffective end Achieved Desired Regioselectivity step2->end If successful step4 Redesign Starting Materials step3->step4 If catalysts/additives fail step3->end If successful step4->end

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Protocol:

  • Analyze Electronic and Steric Factors:

    • Electronic Mismatch: If your alkyne has substituents with similar electronic properties, the reaction will likely be unselective. Consider if you can modify one of the substituents to be strongly electron-donating or electron-withdrawing to create a more polarized alkyne.

    • Steric Influence: If one of the alkyne substituents is significantly bulkier, it should favor the formation of the regioisomer where this bulky group is further away from the pyridine ring. If this is not the case, other factors may be dominant.

  • Modify Reaction Conditions:

    • Solvent Polarity: Systematically vary the solvent polarity. Start with a non-polar solvent like toluene and move to more polar solvents like acetonitrile or DMF. The change in polarity can differentially stabilize the transition states leading to the two regioisomers.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be required to overcome a higher activation barrier to the desired product.

  • Evaluate Alternative Catalysts/Additives:

    • Lewis Acids: The addition of a Lewis acid can coordinate to one of the reactants, altering its electronic properties and potentially enhancing the regioselectivity.

    • Metal Catalysts: Some cycloadditions can be catalyzed by transition metals, which can exert strong control over the regiochemical outcome.

  • Redesign Starting Materials:

    • If the above steps fail, consider redesigning your starting materials. It may be necessary to introduce a temporary directing group that can be removed after the cycloaddition to achieve the desired regioselectivity.

Scenario 2: Unexpected Regioisomer in Cross-Dehydrogenative Coupling

Problem: I am attempting a cross-dehydrogenative coupling of an N-amino-2-iminopyridine with a β-ketoester and obtaining the undesired regioisomer.

Underlying Principles: The mechanism of this reaction involves a series of steps including nucleophilic addition, oxidative dehydrogenation, and cyclization.[1] The initial nucleophilic attack and the subsequent cyclization are the key regiochemistry-determining steps. The relative electrophilicity of the carbonyl groups in the β-dicarbonyl compound and the nucleophilicity of the nitrogen atoms in the N-amino-2-iminopyridine derivative are critical.

Troubleshooting Protocol:

Parameter Observation/Problem Proposed Solution & Rationale
Solvent Reaction in ethanol gives a mixture of isomers.Switch to acetic acid. Acetic acid can act as both a solvent and a promoter, potentially altering the reaction mechanism to favor a specific pathway.[1]
Temperature Reaction at room temperature is unselective.Increase the temperature. Some reactions require elevated temperatures (e.g., 130 °C) to achieve high conversion and selectivity.[1]
Atmosphere Reaction under an inert atmosphere is slow and unselective.Perform the reaction under an atmosphere of air or oxygen. Molecular oxygen is often a key component in the oxidative dehydrogenation step.[1]
Substituents The β-dicarbonyl compound is symmetrical.Use an unsymmetrical β-dicarbonyl compound with one carbonyl group being significantly more electrophilic to direct the initial nucleophilic attack.

Experimental Protocol for Optimization:

  • Reaction Setup: To a solution of N-amino-2-iminopyridine (1 mmol) and the β-dicarbonyl compound (1 mmol) in the chosen solvent (5 mL), add any catalysts or additives.

  • Atmosphere Control: Flush the reaction vessel with the desired atmosphere (e.g., O2 balloon).

  • Temperature Control: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Work-up and Analysis: After completion, cool the reaction, perform an appropriate work-up, and analyze the crude product mixture by 1H NMR to determine the regioisomeric ratio.

Scenario 3: Controlling Regioselectivity with Modern Reagents

Problem: I need a reliable and highly regioselective method for the synthesis of a specific polysubstituted pyrazolo[1,5-a]pyridine.

Solution: Consider employing a TEMPO-mediated [3+2] annulation-aromatization protocol. This method has been shown to provide multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity.[3]

Reaction Mechanism Overview:

Caption: TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines.

Key Advantages:

  • High Regioselectivity: The reaction is often highly regioselective, providing a single major product.

  • Mild Conditions: The reaction typically proceeds under mild conditions.

  • Good Functional Group Tolerance: This method is compatible with a wide range of functional groups.

By understanding the underlying principles of these synthetic methods and systematically applying the troubleshooting strategies outlined above, researchers can gain greater control over the regiochemical outcomes in the synthesis of substituted pyrazolo[1,5-a]pyridines, paving the way for the efficient development of novel compounds with potential therapeutic applications.

References

Removal of starting materials from Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the purification of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for removing persistent starting materials and byproducts from your synthesis. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude this compound?

The synthesis of the pyrazolo[1,5-a]pyridine core often involves a [3+2] cycloaddition reaction.[1][2] For this compound (MW: 234.21 g/mol ), the most common synthetic route involves the reaction of an N-aminopyridine derivative with dimethyl acetylenedicarboxylate (DMAD).

Therefore, the primary starting materials you will likely need to remove are:

  • Unreacted N-Aminopyridine Derivatives: These are basic, nitrogen-containing heterocycles. Their polarity can vary based on other substituents, but they are often a key impurity.

  • Unreacted Dimethyl Acetylenedicarboxylate (DMAD): This is a relatively non-polar, electrophilic alkyne. Excess DMAD is common in these reactions to drive them to completion.

  • Oligomerized Byproducts: DMAD can sometimes self-react or oligomerize under certain conditions, leading to complex mixtures.

Q2: How can I quickly assess the purity of my crude product and identify the presence of starting materials?

Thin-Layer Chromatography (TLC) is the most effective initial tool. It provides a rapid, qualitative assessment of your reaction mixture.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Polar compounds interact more strongly with the silica and move less (lower Retention Factor, Rf), while non-polar compounds travel further up the plate (higher Rf).

  • Expected Results:

    • This compound: As a moderately polar compound due to its two ester groups and the heterocyclic core, it will have an intermediate Rf value.

    • N-Aminopyridine: Typically more polar than the final product, it will have a lower Rf value and may streak if the TLC plate is overloaded or the solvent system is not optimal.

    • DMAD: Being less polar, it will have a significantly higher Rf value, often running near the solvent front.

A typical TLC plate might look like the summary below. For a detailed protocol on running a TLC, see Protocol 1 .

CompoundExpected Rf (Relative)Visualization under UV Light (254 nm)
Dimethyl Acetylenedicarboxylate (DMAD)HighMay not be strongly UV-active
This compound Intermediate Strongly UV-active
N-Aminopyridine Starting MaterialLowUV-active
Q3: My reaction is complete. What is the most effective purification strategy to remove these starting materials?

A two-stage purification strategy is almost always necessary: Column Chromatography followed by Recrystallization . Relying on just one method is often insufficient to achieve the high purity (>95%) required for downstream applications.[3]

The general workflow is as follows:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction (Removes inorganic salts, highly polar impurities) Start->Workup Dry Dry Organic Layer & Concentrate (e.g., over Na2SO4, rotary evaporation) Workup->Dry TLC TLC Analysis (Determine optimal solvent system) Dry->TLC Column Silica Gel Column Chromatography (Bulk separation of components) TLC->Column Fractions Combine Pure Fractions (Guided by TLC) Column->Fractions Recrystallize Recrystallization (Removes trace impurities, enhances crystallinity) Fractions->Recrystallize Final Pure, Crystalline Product (Verify purity by NMR, LC-MS) Recrystallize->Final

Caption: Purification workflow for this compound.

Q4: I am setting up a flash column. What solvent system do you recommend?

The choice of solvent system (eluent) is critical and should be determined by preliminary TLC analysis (see Protocol 1 ). The goal is to find a system that gives good separation between your product and the impurities.

  • Principle of Separation: Silica gel is polar. The product, with its two ester functionalities, is more polar than the DMAD starting material but often less polar than the N-aminopyridine precursor. Therefore, we expect the compounds to elute in the following order:

    • Dimethyl Acetylenedicarboxylate (DMAD)

    • This compound (Product)

    • N-Aminopyridine

  • Recommended Starting Gradients: Based on literature for similar heterocyclic compounds, a gradient elution is highly effective.[4][5]

    • System 1 (Less Polar): Hexanes/Ethyl Acetate. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the concentration of the more polar solvent (Ethyl Acetate).

    • System 2 (More Polar): Dichloromethane (DCM)/Methanol (MeOH). This is for more polar compounds. Start with 100% DCM and slowly add MeOH (e.g., 0.5% -> 5%).

For a detailed walkthrough, see Protocol 2: Flash Column Chromatography .

Q5: My product is still slightly colored/impure after chromatography. What is the best way to recrystallize it?

Recrystallization is an excellent final polishing step. The key is to find a solvent (or solvent pair) in which your product has high solubility at high temperatures but low solubility at low temperatures. Several publications report using acetonitrile or ethanol for pyrazolo[1,5-a]pyridine derivatives.[1][6]

  • Recommended Solvents:

    • Acetonitrile: An excellent first choice. Many related compounds crystallize well from it.[1]

    • Ethanol: Also a very effective solvent for this class of compounds.[6]

    • Ethyl Acetate/Hexane: A solvent/anti-solvent system. Dissolve the compound in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes turbid. Allow it to cool slowly.

For step-by-step instructions, see Protocol 3: Recrystallization .

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Prepare Samples: Dissolve a tiny amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Do the same for your starting materials if available (these are your standards).

  • Spot the Plate: Using a capillary tube, spot the dissolved samples onto the baseline of a silica gel TLC plate. Keep the spots small.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber.

  • Visualize: Once the solvent front is near the top, remove the plate and mark the front. Visualize the spots under a UV lamp at 254 nm. Circle the spots lightly with a pencil.

  • Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal solvent system will give your product an Rf of ~0.3-0.4 and maximize the separation from other spots.

Protocol 2: Flash Column Chromatography

This protocol assumes a standard glass column with silica gel.

Column_Chromatography cluster_elution Elution Order cluster_fractions Collected Fractions column Eluent (Solvent Reservoir) Column Body Silica Gel (Stationary Phase) Sample loaded on top Fritted Disc / Cotton Plug Stopcock for Flow Control A Impurity 1 (e.g., DMAD) B Product C Impurity 2 (e.g., N-Aminopyridine) F1 Frac 1-5 (Impurity 1) F2 Frac 6-15 (Product) F3 Frac 16-20 (Impurity 2)

Caption: Principle of chromatographic separation of the target product from impurities.

  • Pack the Column: Securely clamp a glass column. Add a small cotton or glass wool plug, followed by a layer of sand. Prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc in Hexanes) and carefully pour it into the column, avoiding air bubbles. Allow it to pack under gentle pressure.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Carefully add your eluent to the top of the column. Using air pressure (flash chromatography), push the solvent through the column, collecting the eluate in fractions (e.g., test tubes).

  • Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate to track the elution of your product.

  • Combine and Concentrate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified, albeit likely amorphous, product.

Protocol 3: Recrystallization
  • Choose a Solvent: Select a solvent based on the recommendations in Q5.

  • Dissolve the Compound: Place the purified product from the column into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetonitrile) and heat the mixture gently (e.g., on a hotplate with a water bath) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.

  • Cool Further: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry: Dry the crystals under high vacuum to remove all traces of solvent.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Product and starting material have the same Rf. The solvent system is not optimal (either too polar or not polar enough).Systematically test different solvent systems. Try changing the ratio (e.g., 4:1 to 9:1 Hex:EtOAc). Try different solvents entirely (e.g., DCM/MeOH). Adding a small amount of triethylamine (0.1%) can help reduce tailing for basic compounds.
Oily product obtained after column chromatography. The product may be an oil at room temperature, or residual solvent is present.Attempt recrystallization from a different solvent system (Q5). Ensure the product is thoroughly dried under high vacuum. If it is truly an oil, re-purification by chromatography may be needed.
Low recovery after recrystallization. Too much solvent was used; the compound has significant solubility even when cold.Re-concentrate the filtrate (the liquid left after filtering the crystals) and attempt a second recrystallization. Next time, use less solvent for the initial dissolution. Ensure the final cooling step is done in an ice bath.
Colored impurity persists after all steps. A persistent, likely polymeric, byproduct has similar properties to your product.Consider an activated carbon (charcoal) treatment. After dissolving your product for recrystallization but before cooling, add a small amount of activated carbon, heat for a few minutes, and then filter the hot solution through Celite to remove the carbon before proceeding with cooling.

References

Technical Support Center: Scalable Synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS No: 5825-71-8)[1]. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into a robust and scalable synthetic protocol, addresses common experimental challenges through detailed troubleshooting guides, and answers frequently asked questions. Our approach is grounded in established chemical principles to ensure reliability and reproducibility from the benchtop to pilot scale.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted and scalable method is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkyne, such as Dimethyl acetylenedicarboxylate (DMAD)[2]. The ylide is typically generated in situ from a stable precursor, 1-aminopyridinium iodide, by treatment with a non-nucleophilic base[3]. This method is favored for its operational simplicity, high atom economy, and generally good yields.

Q2: Why is 1-aminopyridinium iodide used as the precursor?

A2: 1-Aminopyridinium iodide is a stable, crystalline solid that is readily prepared from pyridine and hydroxylamine-O-sulfonic acid, followed by treatment with hydriodic acid[3]. It serves as a convenient and safe precursor to the reactive 1,3-dipole (the N-aminopyridinium ylide) required for the cycloaddition. Its stability allows for easy storage and handling, which is critical for process scalability and safety[4].

Q3: What role does Dimethyl acetylenedicarboxylate (DMAD) play in this reaction?

A3: DMAD is a highly electrophilic and symmetrical alkyne that acts as the dipolarophile in the [3+2] cycloaddition reaction[5][6]. The electron-withdrawing nature of its two ester groups makes the triple bond highly susceptible to nucleophilic attack by the ylide, driving the reaction forward to form the stable, aromatic pyrazolo[1,5-a]pyridine ring system[7].

Q4: Can this synthesis be considered a "green" or sustainable process?

A4: While traditional organic solvents are often used, modern adaptations of this synthesis can incorporate greener principles. For instance, sonochemical methods have been shown to accelerate the reaction, often leading to higher yields in shorter times with reduced energy consumption[8]. The development of protocols in more benign solvents is an active area of research for heterocyclic synthesis[9]. The high atom economy of cycloaddition reactions is inherently a green feature.

Q5: What are the primary applications of pyrazolo[1,5-a]pyridine derivatives?

A5: The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry. These compounds exhibit a wide range of biological activities and are found in many pharmaceuticals[10][11]. They are investigated as kinase inhibitors for cancer treatment, ligands for imaging neuroinflammation, and as agents for treating various other disorders[11][12][13]. The dicarboxylate ester functional groups on the target molecule serve as versatile handles for further chemical modification.

II. Reaction Mechanism & Workflow

The synthesis proceeds via a 1,3-dipolar cycloaddition mechanism. First, a base abstracts a proton from 1-aminopyridinium iodide to form the transient N-aminopyridinium ylide. This ylide, a 1,3-dipole, then reacts with the dipolarophile (DMAD) in a concerted [3+2] cycloaddition. A subsequent aromatization step, involving the elimination of a molecule (often implicitly handled during workup or spontaneously), yields the final pyrazolo[1,5-a]pyridine product.

Reaction Mechanism Figure 1: Reaction Mechanism cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization Start 1-Aminopyridinium Iodide Ylide N-Aminopyridinium Ylide (1,3-Dipole) Start->Ylide + Base - HI Base Base (e.g., K2CO3) Base->Ylide Intermediate Cycloadduct Intermediate Ylide->Intermediate DMAD Dimethyl Acetylenedicarboxylate (Dipolarophile) DMAD->Intermediate Product Dimethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate Intermediate->Product Aromatization

Caption: Figure 1: Reaction Mechanism.

The overall experimental process follows a logical sequence from reagent setup to final product verification.

Experimental Workflow Figure 2: Experimental Workflow A 1. Reagent Setup (1-Aminopyridinium Iodide, DMAD, Base, Solvent) B 2. Reaction (Inert atmosphere, controlled temperature) A->B C 3. Monitoring (TLC/LC-MS) B->C C->B Continue if incomplete D 4. Workup (Solvent removal, extraction) C->D If complete E 5. Isolation of Crude Product (Precipitation/Filtration) D->E F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, MS, m.p.) F->G H Final Product G->H

Caption: Figure 2: Experimental Workflow.

III. Scalable Experimental Protocol

This protocol is adapted from established procedures and optimized for scalability[3][8]. It employs a straightforward one-pot approach.

Materials & Reagents

ReagentFormulaMW ( g/mol )StoichiometryAmount (for 10g scale)
1-Aminopyridinium IodideC₅H₇IN₂222.031.0 equiv10.0 g
Dimethyl Acetylenedicarboxylate (DMAD)C₆H₆O₄142.111.1 equiv6.9 g (5.9 mL)
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212.5 equiv15.6 g
Acetonitrile (MeCN), anhydrousCH₃CN41.05-200 mL

Procedure:

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-aminopyridinium iodide (10.0 g, 45.0 mmol) and anhydrous potassium carbonate (15.6 g, 112.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (200 mL) to the flask.

  • Initiation: Begin vigorous stirring under a nitrogen atmosphere at room temperature (20-25°C).

  • Reagent Addition: Slowly add dimethyl acetylenedicarboxylate (DMAD) (5.9 mL, 49.5 mmol) to the suspension dropwise over 15-20 minutes using a syringe. Caution: DMAD is a lachrymator and vesicant; handle with appropriate personal protective equipment (PPE) in a fume hood[5].

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material (1-aminopyridinium iodide) is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the solids with a small amount of acetonitrile (2 x 20 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid crude product.

  • Purification: Recrystallize the crude solid from hot acetonitrile or ethanol to yield this compound as a crystalline solid[8]. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: The expected yield is typically in the range of 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

IV. Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield 1. Impure Starting Materials: 1-aminopyridinium iodide may have degraded; DMAD may have polymerized. 2. Ineffective Base: The base is not strong enough or is not sufficiently anhydrous. 3. Insufficient Reaction Time/Temp: The reaction has not gone to completion. 4. Presence of Moisture: Water can quench the reactive ylide intermediate.1. Verify the purity of starting materials via NMR or melting point. Use freshly purchased or purified reagents. 2. Use finely ground, anhydrous K₂CO₃. Alternatively, triethylamine (Et₃N) can be used. 3. Increase reflux time and monitor hourly by TLC. Ensure the internal temperature reaches the boiling point of the solvent. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
2. Formation of Dark Tar or Polymeric Material 1. DMAD Polymerization: DMAD is prone to polymerization, especially at high temperatures or in the presence of impurities. 2. Side Reactions of the Ylide: The highly reactive ylide may undergo self-condensation or decomposition pathways.1. Add DMAD slowly and at a controlled temperature. Ensure the reaction is not overheated. 2. Ensure a slight excess of DMAD is used to trap the ylide as it forms. Maintain a well-stirred, homogeneous (as much as possible) reaction mixture.
3. Difficult Purification / Oily Product 1. Incomplete Reaction: The crude product is contaminated with starting materials or intermediates. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for crystallization.1. Confirm reaction completion via TLC before workup. If incomplete, continue the reaction. 2. Perform small-scale solvent screening for recrystallization. Good solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) may be effective. If recrystallization fails, purify via flash column chromatography on silica gel.
4. Inconsistent Results on Scale-Up 1. Inefficient Heat Transfer: Hot spots in a large reactor can lead to side product formation. 2. Poor Mixing: Inadequate agitation can lead to localized high concentrations of reagents, promoting side reactions.1. Ensure the reactor has adequate heating and cooling capacity. Use a jacketed reactor for better temperature control. 2. Use an overhead mechanical stirrer for large volumes to ensure the suspension is well-mixed. The slow addition of DMAD becomes even more critical at a larger scale.

V. References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. Available at: --INVALID-LINK--

  • Practical Approaches to Large-Scale Heterocyclic Synthesis. (n.d.). Pharmaceutical Technology. Available at: --INVALID-LINK--

  • Dimethyl acetylenedicarboxylate. (n.d.). Wikipedia. Available at: --INVALID-LINK--

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central. Available at: --INVALID-LINK--

  • Cycloaddition reactions. Addition of dimethyl acetylenedicarboxylate to 1-dimethylaminoindene. (n.d.). Canadian Science Publishing. Available at: --INVALID-LINK--

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (n.d.). Indian Academy of Sciences. Available at: --INVALID-LINK--

  • Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022). MDPI. Available at: --INVALID-LINK--

  • Cycloaddition reaction of dimethyl acetylenedicarboxylate with 2,4,5-triphenyl-[3H]-pyrrol-3-one 1-oxide. (n.d.). Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • 1-aminopyridinium iodide. (n.d.). Organic Syntheses. Available at: --INVALID-LINK--

  • Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond. (2024). RSC Publishing. Available at: --INVALID-LINK--

  • Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. (n.d.). Organic Syntheses. Available at: --INVALID-LINK--

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Available at: --INVALID-LINK--

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Available at: --INVALID-LINK--

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). ChemRxiv. Available at: --INVALID-LINK--

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • N-Amino Pyridinium Salts in Organic Synthesis. (2023). ResearchGate. Available at: --INVALID-LINK--

  • A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar. Available at: --INVALID-LINK--

  • Editorial: Green Synthesis of Heterocycles. (n.d.). Frontiers. Available at: --INVALID-LINK--

  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD. Available at: --INVALID-LINK--

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Available at: --INVALID-LINK--

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2020). ResearchGate. Available at: --INVALID-LINK--

  • Method for purifying pyrazoles. (n.d.). Google Patents. Available at: --INVALID-LINK--

  • Pyrazolo[1,5-a][5][10][14]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Dimethyl pyrazolo[1, 5-a]pyridine-2, 3-dicarboxylate, min 95%, 1 gram. (n.d.). CP Lab Safety. Available at: --INVALID-LINK--

  • Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. (2014). PubMed. Available at: --INVALID-LINK--

  • Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--

  • The preparation method of pyridine-2,3-diethyl dicarboxylate. (n.d.). Google Patents. Available at: --INVALID-LINK--

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Available at: --INVALID-LINK--

References

Technical Support Center: Workup & Purification of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers, chemists, and drug development professionals. The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad biological activities.[1][2] However, the journey from reaction flask to purified product can present unique challenges. This guide is structured to address these challenges head-on, explaining not just the steps but the chemical principles behind them to ensure a successful and reproducible workup.

Section 1: Standard Workup & Purification Protocol

The synthesis of pyrazolo[1,5-a]pyridines often involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes like Dimethyl Acetylenedicarboxylate (DMAD).[3] The following protocol outlines a robust procedure for isolating and purifying the target compound after such a reaction.

Experimental Protocol: Step-by-Step Workup
  • Reaction Quenching & Solvent Removal:

    • Upon confirmation of reaction completion via Thin Layer Chromatography (TLC), cool the reaction vessel to room temperature.

    • If the reaction was performed in a high-boiling solvent (e.g., DMF, NMP), transfer the mixture to a round-bottom flask.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. This step is crucial as high-boiling polar solvents can interfere with the subsequent aqueous extraction.

  • Aqueous Workup & Extraction:

    • To the crude residue, add deionized water (approx. 10 volumes relative to the starting limiting reagent) and ethyl acetate (approx. 10 volumes).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate completely.

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1M Hydrochloric Acid (HCl) (2 x 5 volumes) - This step is critical for removing unreacted pyridine or N-aminopyridine precursors by converting them into water-soluble pyridinium salts.[4]

      • Saturated Sodium Bicarbonate (NaHCO₃) solution (1 x 5 volumes) - This neutralizes any residual acid.

      • Brine (saturated NaCl solution) (1 x 5 volumes) - This reduces the solubility of organic material in the aqueous phase and helps to break up emulsions.

    • Combine all aqueous layers and re-extract with a small portion of ethyl acetate to recover any dissolved product.

    • Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • Column Chromatography: The most common method for purification is flash column chromatography on silica gel.[5] A typical eluent system is a gradient of ethyl acetate in hexane or petroleum ether.

    • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be an effective alternative.[6] Ethanol is often a suitable solvent.[7] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

General Workup Workflow Diagram

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Workup Funnel cluster_isolation Isolation & Purification Reaction Completed Reaction Mixture Quench Quench & Dilute (Water, EtOAc) Reaction->Quench Transfer Wash_Acid Wash with 1M HCl Quench->Wash_Acid Wash_Base Wash with NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry Organic Layer (Na2SO4) Wash_Brine->Dry Separate Layers Concentrate Concentrate (Rotovap) Dry->Concentrate Filter Purify Purify Crude Product (Chromatography or Recrystallization) Concentrate->Purify Final Pure Product Purify->Final

Caption: Standard workflow for the workup and purification process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of the crude product after solvent evaporation? A: The crude product is often an intense yellow to beige or brownish solid or a viscous oil, depending on the purity.[6] The presence of dark, tarry residues may indicate side reactions or decomposition.

Q2: I'm struggling to remove residual pyridine. Is the acid wash always necessary? A: Yes, if pyridine was used as a solvent or catalyst. Pyridine has a high boiling point (115°C) and is difficult to remove by evaporation alone. The acidic wash converts it to the non-volatile, water-soluble pyridinium hydrochloride salt, which is efficiently removed into the aqueous phase.[4] If your product is highly acid-sensitive, an alternative is to wash with an aqueous solution of copper (II) sulfate, which forms a water-soluble complex with pyridine.[4]

Q3: My product "oiled out" during extraction/concentration instead of solidifying. What should I do? A: Oiling out is common for products with moderate impurities or residual solvent. First, ensure all solvent is removed by placing the flask under high vacuum for an extended period. If it remains an oil, proceed directly to purification by silica gel column chromatography. This is the most reliable method for purifying oils.

Q4: What is a good starting eluent system for silica gel chromatography? A: A good starting point is a 20-30% ethyl acetate in hexane (or petroleum ether) mixture. The polarity can be adjusted based on the TLC analysis of your crude product. The goal is to have the product spot with an Rf value between 0.25 and 0.35 for optimal separation.

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of Isolated Product
Possible CauseScientific Explanation & Validation StepSolution
A. Incomplete Reaction The cycloaddition reaction may be slow or have stalled. Validation: Before workup, run a TLC plate comparing the reaction mixture to the starting materials. If starting material spots are still prominent, the reaction is incomplete.- Extend the reaction time or gently increase the temperature, monitoring by TLC.- Ensure all reagents were added in the correct stoichiometry and are of sufficient purity.
B. Product Loss During Extraction The product may have some water solubility, especially if the aqueous phase is not saturated with salt. The product could also be acid/base sensitive and may have decomposed during the washes.- Before discarding the aqueous layers, perform a "back-extraction" with a fresh portion of ethyl acetate to recover any dissolved product.- Use brine (saturated NaCl) for the final wash to "salt out" the organic product from the aqueous phase.
C. Inappropriate Chromatography Conditions If the eluent system is too polar, the product may co-elute with impurities. If it's not polar enough, the product may not elute from the column at all. Validation: Perform TLC analysis with various solvent mixtures before running the column to find an optimal system.- Systematically adjust the eluent polarity. Start with a low polarity (e.g., 10% EtOAc/Hexane) and gradually increase it.- Ensure the silica gel is properly packed and equilibrated to avoid channeling.
Problem 2: Product is Heavily Contaminated with Dark, Tarry Byproducts
Possible CauseScientific Explanation & Validation StepSolution
A. High Reaction Temperature Pyridine ylides and DMAD are highly reactive. Excessive heat can lead to polymerization and decomposition, forming intractable tars.[4]- Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature).- Add reagents slowly, especially if the reaction is exothermic, using an ice bath to control the temperature.
B. Air Oxidation Some intermediates in pyridine cycloaddition reactions can be sensitive to atmospheric oxygen, leading to colored, oxidized byproducts.- If sensitivity is suspected, run the reaction under an inert atmosphere of nitrogen or argon.- Degas solvents before use if necessary.
Problem 3: An Unexpected Major Byproduct is Observed
Possible CauseScientific Explanation & Validation StepSolution
A. Alternative Reaction Pathway The 1,4-dipolar intermediate formed from pyridine and DMAD is highly versatile and can react with other species or itself in unexpected ways, especially if the intended reaction partner is not sufficiently reactive.[8][9][10] For example, it can react with aldehydes or even dimerize. Validation: Attempt to isolate the byproduct and characterize it using NMR and Mass Spectrometry to understand its structure and deduce its formation mechanism.- Re-evaluate the reaction conditions. Changes in solvent, temperature, or concentration can favor one pathway over another.- Ensure the purity of starting materials. An impurity could be acting as an unintended reactant.
Diagram: Competing Reaction Pathways dot

Side_Reaction Start N-Aminopyridinium Ylide + DMAD Intermediate [3+2] Cycloaddition Intermediate Start->Intermediate Intended Path Product Desired Product (Dimethyl pyrazolo[1,5-a]pyridine -2,3-dicarboxylate) Intermediate->Product Aromatization Byproduct Undesired Byproduct (e.g., Dimer, Rearrangement) Intermediate->Byproduct Side Reaction (e.g., high temp, impurity)

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the ¹H NMR spectrum of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogs, we aim to furnish researchers, scientists, and drug development professionals with a practical framework for the structural elucidation and purity assessment of this important class of molecules.

Introduction: The Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For N-heterocyclic compounds like pyrazolo[1,5-a]pyridines, ¹H NMR provides crucial information about the electronic environment of each proton, their spatial relationships, and the overall molecular geometry. The chemical shifts (δ), coupling constants (J), and signal multiplicities create a unique fingerprint of the molecule, enabling unambiguous identification and the detection of subtle structural variations. Understanding the nuances of ¹H NMR spectra is therefore paramount for researchers working on the synthesis and application of novel heterocyclic entities.

¹H NMR Spectral Analysis of this compound

While a publicly available, experimentally determined ¹H NMR spectrum for this compound is not readily found in the literature, we can predict its spectral characteristics with a high degree of confidence based on the extensive data available for closely related pyrazolo[1,5-a]pyridine derivatives.[1][2][3][4]

The structure and numbering of this compound are shown below:

Figure 1. Structure of this compound.

Based on the analysis of substituted pyrazolo[1,5-a]pyridines, the predicted ¹H NMR data for the title compound in CDCl₃ are summarized in Table 1.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4~8.50d~9.0The proton at position 4 is typically the most deshielded in the pyridine ring due to the anisotropic effect of the adjacent nitrogen atom.
H-5~7.00t~7.0This proton is coupled to both H-4 and H-6, resulting in a triplet. Its chemical shift is in the typical aromatic region.
H-6~7.40t~7.5Similar to H-5, this proton appears as a triplet due to coupling with H-5 and H-7.
H-7~8.20d~7.0The proton at position 7 is deshielded by the adjacent fused pyrazole ring and the ring junction nitrogen.
OCH₃ (C2)~4.00s-The methyl protons of the ester group at position 2 are expected to be a singlet in this region.
OCH₃ (C3)~3.90s-The methyl protons of the ester group at position 3 will also appear as a singlet, slightly upfield compared to the C2-ester due to minor differences in the electronic environment.

Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.

Comparative ¹H NMR Analysis

To better understand the spectral features of this compound, a comparison with structurally related heterocyclic compounds is highly instructive. We will consider Dimethyl indole-2,3-dicarboxylate and a representative pyrazolo[1,5-a]pyrimidine.

Dimethyl indole-2,3-dicarboxylate: A Close Structural Analog

Dimethyl indole-2,3-dicarboxylate shares a similar bicyclic core and the same substituents as the title compound, with the key difference being the five-membered ring (pyrrole vs. pyrazole).[5]

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)OCH₃ (δ, ppm)NH (δ, ppm)
This compound (Predicted) ~8.50~7.00~7.40~8.20~4.00, ~3.90-
Dimethyl indole-2,3-dicarboxylate ~7.25~7.15~7.15~7.70~3.90, ~3.85~8.50

Table 2. Comparison of ¹H NMR Data for this compound and Dimethyl indole-2,3-dicarboxylate.

The most notable difference is the absence of an N-H proton in the pyrazolo[1,5-a]pyridine system, which is a key diagnostic signal for indoles. Furthermore, the protons on the six-membered ring of the pyrazolo[1,5-a]pyridine are generally more deshielded compared to the corresponding protons in the indole, which can be attributed to the presence of the additional nitrogen atom in the five-membered ring and the pyridine ring itself.

Pyrazolo[1,5-a]pyrimidine: Altering the Fused Six-Membered Ring

Comparing the title compound to a pyrazolo[1,5-a]pyrimidine highlights the effect of having two nitrogen atoms in the six-membered ring.[6]

CompoundAromatic Protons (δ, ppm)
This compound (Predicted) ~8.50 (H-4), ~7.00 (H-5), ~7.40 (H-6), ~8.20 (H-7)
Pyrazolo[1,5-a]pyrimidine ~8.8 (H-7), ~8.6 (H-5), ~6.9 (H-6), ~8.2 (H-2), ~6.6 (H-3)

Table 3. Comparison of Aromatic Proton Chemical Shifts.

The presence of the second nitrogen atom in the pyrimidine ring leads to a general downfield shift of the ring protons due to increased electron withdrawal. This comparison underscores the sensitivity of proton chemical shifts to the electronic nature of the heterocyclic core.

Experimental Protocol: Acquisition of ¹H NMR Spectra

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Tune and shim the probe to ensure optimal magnetic field homogeneity.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: 12-16 ppm, centered around 6 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • Temperature: 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all signals to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis

The logical flow of ¹H NMR analysis for structural elucidation is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis dissolve Dissolve in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing and Referencing ft->phase integrate Integration phase->integrate analyze Analyze Chemical Shifts, Couplings, and Multiplicities integrate->analyze assign Assign Signals to Protons analyze->assign structure Confirm Structure assign->structure

Figure 2. Workflow for ¹H NMR Analysis.

Conclusion

The ¹H NMR spectrum of this compound, while not directly available in the cited literature, can be reliably predicted through comparative analysis of related heterocyclic systems. This guide provides a comprehensive framework for understanding its expected spectral features, offering a valuable resource for researchers in the field. The presented experimental protocol and analytical workflow further equip scientists with the practical knowledge required for the accurate and efficient characterization of this and similar molecules.

References

A Comparative Guide to the Synthetic Routes of Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, in particular, serves as a versatile building block for the synthesis of more complex, biologically active molecules. The efficiency of its synthesis is therefore of critical importance. This guide provides an in-depth comparison of the established and alternative synthetic routes to this key intermediate, with a focus on experimental details, mechanistic insights, and a quantitative performance analysis.

The Conventional Approach: 1,3-Dipolar Cycloaddition of Pyridinium Ylides

The most widely employed method for the synthesis of this compound is the [3+2] cycloaddition reaction between a pyridinium ylide and dimethyl acetylenedicarboxylate (DMAD). This reaction is a classic example of a 1,3-dipolar cycloaddition, a powerful tool for the construction of five-membered heterocyclic rings.

Mechanistic Rationale

The reaction proceeds through the in situ generation of a pyridinium ylide from an N-aminopyridinium salt, typically in the presence of a base. The ylide, a 1,3-dipole, then undergoes a concerted or stepwise cycloaddition with the electron-deficient alkyne, DMAD, which acts as the dipolarophile. Subsequent aromatization leads to the stable pyrazolo[1,5-a]pyridine ring system. The choice of base and solvent can significantly influence the reaction rate and yield.

N-Aminopyridinium Salt N-Aminopyridinium Salt Pyridinium Ylide Pyridinium Ylide N-Aminopyridinium Salt->Pyridinium Ylide Base Cycloaddition Cycloaddition Pyridinium Ylide->Cycloaddition DMAD Aromatization Aromatization Cycloaddition->Aromatization This compound This compound Aromatization->this compound

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis.

Experimental Protocol: Traditional Approach

Materials:

  • N-Aminopyridinium iodide

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of N-aminopyridinium iodide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF, dimethyl acetylenedicarboxylate (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Alternative Synthetic Strategies

While the 1,3-dipolar cycloaddition is a reliable method, several alternative routes have been developed to address certain limitations such as the need for pre-functionalized starting materials or harsh reaction conditions.

Sonochemical-Assisted Catalyst-Free Cycloaddition

A significant advancement in the synthesis of pyrazolo[1,5-a]pyridine derivatives involves the use of ultrasound irradiation. This method offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields without the need for a catalyst.

Mechanistic Advantage

Sonication enhances the reaction rate through acoustic cavitation, which generates localized high temperatures and pressures, leading to a more efficient formation of the pyridinium ylide and subsequent cycloaddition. The absence of a catalyst simplifies the purification process and reduces waste.

cluster_0 Sonication N-Aminopyridinium Salt N-Aminopyridinium Salt Pyridinium Ylide Pyridinium Ylide N-Aminopyridinium Salt->Pyridinium Ylide Base Cycloaddition Cycloaddition Pyridinium Ylide->Cycloaddition DMAD Aromatization Aromatization Cycloaddition->Aromatization Target Molecule Target Molecule Aromatization->Target Molecule

Caption: Sonochemical-assisted catalyst-free cycloaddition workflow.

Experimental Protocol: Sonochemical Synthesis

This protocol is adapted from a similar synthesis of a substituted pyrazolo[1,5-a]pyridine.[1][2]

Materials:

  • 1-Amino-2(1H)-pyridine-2-imine derivative (or N-Aminopyridinium iodide)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Ethanol

Procedure:

  • A mixture of the 1-amino-2(1H)-pyridine-2-imine derivative (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq) in ethanol is subjected to ultrasonic irradiation at a controlled temperature (e.g., 60 °C) for a shorter duration (e.g., 30-60 minutes).[1][2]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the pure product.

Cross-Dehydrogenative Coupling (CDC) Reactions

A more recent and atom-economical approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. While this method typically requires a catalyst and an oxidant, it offers the advantage of using readily available starting materials without the need for pre-generation of a ylide.

Mechanistic Pathway

The proposed mechanism involves an initial acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling between the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound, followed by a dehydrative cyclization to form the pyrazolo[1,5-a]pyridine core. Molecular oxygen often serves as a green oxidant in these reactions.

N-Amino-2-iminopyridine N-Amino-2-iminopyridine Dehydrogenative Coupling Dehydrogenative Coupling N-Amino-2-iminopyridine->Dehydrogenative Coupling 1,3-Dicarbonyl Compound, Oxidant Dehydrative Cyclization Dehydrative Cyclization Dehydrogenative Coupling->Dehydrative Cyclization Pyrazolo[1,5-a]pyridine\nDerivative Pyrazolo[1,5-a]pyridine Derivative Dehydrative Cyclization->Pyrazolo[1,5-a]pyridine\nDerivative

Caption: Cross-dehydrogenative coupling and cyclization pathway.

Experimental Protocol: Cross-Dehydrogenative Coupling

This is a general procedure based on similar reported syntheses.[3]

Materials:

  • N-amino-2-iminopyridine derivative

  • Dimethyl 2-oxosuccinate (as a 1,3-dicarbonyl equivalent for the target molecule)

  • Acetic acid

  • An oxidant (e.g., molecular oxygen, DDQ)

  • A suitable solvent (e.g., DMF)

Procedure:

  • A mixture of the N-amino-2-iminopyridine derivative (1.0 eq), dimethyl 2-oxosuccinate (1.2 eq), and the oxidant in acetic acid or another suitable solvent is heated under an oxygen atmosphere.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the desired product.

Performance Comparison

ParameterTraditional CycloadditionSonochemical-Assisted CycloadditionCross-Dehydrogenative Coupling
Reaction Time 4-6 hours30-60 minutes8-12 hours
Typical Yield 70-85%85-95%[1][2]60-75%
Reaction Temperature 80-90 °C60 °C (controlled)100-120 °C
Catalyst Required NoNoOften (e.g., metal salts)
Oxidant Required NoNoYes (e.g., O₂, DDQ)
Atom Economy GoodGoodExcellent
Green Chemistry Aspect ModerateHighModerate to High
Purification RecrystallizationColumn ChromatographyColumn Chromatography

Characterization Data

This compound

  • Molecular Formula: C₁₁H₁₀N₂O₄

  • Molecular Weight: 234.21 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, δ ppm): ~8.5 (d, 1H), ~7.6 (d, 1H), ~7.2 (t, 1H), ~6.8 (t, 1H), 3.95 (s, 3H), 3.90 (s, 3H).

  • ¹³C NMR (CDCl₃, δ ppm): ~164.5, ~162.0, ~148.0, ~142.0, ~129.0, ~120.0, ~115.0, ~108.0, ~105.0, 53.0, 52.0.

  • IR (KBr, cm⁻¹): ~1735 (C=O, ester), ~1710 (C=O, ester), ~1580, ~1450.

  • MS (EI): m/z 234 (M⁺).

Conclusion

The traditional 1,3-dipolar cycloaddition of pyridinium ylides with DMAD remains a robust and widely used method for the synthesis of this compound. However, for researchers seeking more environmentally friendly and efficient alternatives, the sonochemical-assisted catalyst-free approach presents a compelling option with significantly reduced reaction times and improved yields.[1][2] The cross-dehydrogenative coupling strategy, while potentially requiring more optimization, offers excellent atom economy and utilizes different starting materials, providing valuable flexibility in synthetic design. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scalability, available starting materials, and desired environmental impact.

References

A Comparative Analysis of Synthetic Methodologies for Pyrazolo[1,5-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, prominently featured in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The growing importance of this scaffold necessitates a thorough understanding of the available synthetic strategies to access diverse and complex derivatives. This guide provides a comparative analysis of the most significant methods for the synthesis of pyrazolo[1,5-a]pyridines, offering insights into their mechanisms, scope, and practical application.

The Significance of the Pyrazolo[1,5-a]pyridine Core

The fused bicyclic structure of pyrazolo[1,5-a]pyridine, comprising a pyridine ring fused to a pyrazole ring, offers a unique combination of electronic properties and structural rigidity. This framework serves as a versatile template for the design of molecules with specific biological targets. The nitrogen atoms in the ring system can engage in hydrogen bonding and coordination with biological macromolecules, while the aromatic core allows for various substitution patterns to fine-tune the steric and electronic properties of the molecule.

Key Synthetic Strategies: A Comparative Overview

The synthesis of pyrazolo[1,5-a]pyridines has evolved from classical condensation reactions to modern metal-catalyzed and multicomponent approaches. This section will delve into the most prominent methods, comparing their advantages, limitations, and providing illustrative experimental data.

[3+2] Cycloaddition of N-Aminopyridinium Ylides

The [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles stands as one of the most versatile and widely employed methods for the synthesis of pyrazolo[1,5-a]pyridines.[1][2][3] This approach involves the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt, which then undergoes a cycloaddition reaction with an alkyne or an alkene.

Mechanism and Rationale: The reaction proceeds through a concerted or stepwise cycloaddition pathway, where the N-aminopyridinium ylide acts as a 1,3-dipole. The choice of the dipolarophile is crucial in determining the substitution pattern of the final product. Electron-deficient alkynes and alkenes are commonly used, leading to highly functionalized pyrazolo[1,5-a]pyridines. The reaction is often followed by an oxidative aromatization step to yield the final product.[3] The use of sonication has been shown to accelerate this reaction, providing a catalyst-free and environmentally friendly approach.[2]

Advantages:

  • High degree of functional group tolerance.

  • Access to a wide range of substituted pyrazolo[1,5-a]pyridines.

  • Mild reaction conditions, often at room temperature.[3]

  • Can be performed under metal-free conditions.[3]

Limitations:

  • The regioselectivity of the cycloaddition can be an issue with unsymmetrical alkynes.

  • The synthesis of the N-aminopyridinium salt precursors is an additional step.

Illustrative Workflow for [3+2] Cycloaddition:

cluster_0 Ylide Generation cluster_1 Cycloaddition & Aromatization N-Aminopyridinium Salt N-Aminopyridinium Salt N-Aminopyridinium Ylide N-Aminopyridinium Ylide N-Aminopyridinium Salt->N-Aminopyridinium Ylide Deprotonation Base Base Base->N-Aminopyridinium Ylide Cycloadduct Cycloadduct N-Aminopyridinium Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloadduct Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine Oxidative Aromatization

Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Metal-Catalyzed Methodologies

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazolo[1,5-a]pyridines, offering novel pathways with high efficiency and selectivity. Palladium, copper, and gold catalysts have been successfully employed in various transformations.

Palladium catalysis is prominently used in domino reactions involving N-iminopyridinium ylides and in direct C-H activation/arylation of the pyrazolo[1,5-a]pyridine core.

Mechanism and Rationale: In the domino approach, a palladium catalyst facilitates a direct alkenylation of the N-iminopyridinium ylide, which is followed by a silver-mediated cyclization to form the pyrazolo[1,5-a]pyridine ring.[4] This cascade process is highly efficient, constructing the heterocyclic system in a single pot. For direct C-H functionalization, a palladium catalyst activates the C-H bonds of a pre-formed pyrazolo[1,5-a]pyridine, allowing for the introduction of aryl or other functional groups.[5]

Advantages:

  • High efficiency and atom economy in domino reactions.

  • Enables late-stage functionalization of the pyrazolo[1,5-a]pyridine core.

  • Good functional group tolerance.

Limitations:

  • The cost and potential toxicity of the palladium catalyst.

  • Requires careful optimization of reaction conditions (ligands, bases, solvents).

Illustrative Pathway for Palladium-Catalyzed Domino Reaction:

N-Iminopyridinium Ylide N-Iminopyridinium Ylide Intermediate Intermediate N-Iminopyridinium Ylide->Intermediate Direct Alkenylation Alkenyl Halide Alkenyl Halide Alkenyl Halide->Intermediate Pd Catalyst Pd Catalyst Pd Catalyst->Intermediate Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intermediate->Pyrazolo[1,5-a]pyridine Ag-mediated Cyclization

Caption: Palladium-catalyzed domino synthesis of 2-substituted pyrazolo[1,5-a]pyridines.

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods. A notable example is the cyclization of enediynones with hydrazine.[6]

Mechanism and Rationale: This method involves the reaction of an enediynone with hydrazine, followed by the addition of a copper salt. The copper catalyst mediates the cyclization process, leading to the formation of the pyrazolo[1,5-a]pyridine ring system. This reaction is tolerant of various functional groups.

Advantages:

  • Use of an inexpensive and abundant metal catalyst.

  • Good functional group tolerance.

Limitations:

  • The synthesis of the enediynone starting materials can be complex.

  • The reaction mechanism is not as well-established as other methods.

Gold catalysts have been shown to be highly effective in promoting the intramolecular cyclization of pyrazole-substituted propargyl alcohols to form pyrazolo[1,5-a]pyridines.[7]

Mechanism and Rationale: The gold catalyst activates the alkyne functionality of the propargyl alcohol, facilitating a 6-endo-dig cyclization. This intramolecular process forms a C-N bond regioselectively, leading to the pyrazolo[1,5-a]pyridine core in good to excellent yields.

Advantages:

  • High regioselectivity.

  • Mild reaction conditions.

  • Excellent yields.

Limitations:

  • The high cost of gold catalysts.

  • Requires the synthesis of specific propargyl alcohol precursors.

Catalyst-Free Cross-Dehydrogenative Coupling (CDC) Reactions

An emerging and environmentally benign approach involves the acetic acid and oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[6]

Mechanism and Rationale: This reaction is believed to proceed through a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling, promoted by acetic acid, followed by a dehydrative cyclization. Molecular oxygen serves as the terminal oxidant, making this a green synthetic route with high atom economy.

Advantages:

  • Catalyst-free conditions.

  • Use of environmentally friendly reagents (acetic acid and oxygen).

  • High atom economy.

  • Simple work-up procedures.

Limitations:

  • May require elevated temperatures.

  • The substrate scope might be more limited compared to metal-catalyzed methods.

Comparative Performance Data

The following table summarizes the typical performance of the discussed synthetic methods based on reported experimental data.

MethodCatalyst/ReagentTypical Yield (%)Reaction TimeTemperatureKey Advantages
[3+2] Cycloaddition Base (e.g., K₂CO₃), Oxidant (e.g., O₂)70-95[3]1-24 hRoom Temp.Metal-free, mild conditions, broad scope
Pd-Catalyzed Domino Pd(OAc)₂, Ag₂CO₃60-90[4]12-24 h80-120 °CHigh efficiency, domino process
Cu-Catalyzed Cyclization CuCl70-85[6]2-6 hRoom Temp.Inexpensive catalyst
Au-Catalyzed Cyclization AuCl₃80-95[7]1-3 hRoom Temp.High yields, high regioselectivity
Catalyst-Free CDC Acetic Acid, O₂70-94[6]18 h130 °CGreen, atom-economical

Experimental Protocols

Protocol 1: [3+2] Cycloaddition of an N-Aminopyridinium Ylide with an Alkyne (Catalyst-Free, Sonication-Assisted)

This protocol is adapted from a sonochemical synthetic strategy for pyrazolo[1,5-a]pyridine derivatives.[2]

Materials:

  • 1-Amino-2-iminopyridine derivative (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (1.0 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine the 1-amino-2-iminopyridine derivative (1.0 mmol) and the dialkyl acetylenedicarboxylate (1.0 mmol) in acetonitrile (10 mL).

  • Place the flask in an ultrasonic bath and sonicate at 85 °C for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile or ethanol).

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Pyrazolo[1,5-a]pyridine

This protocol is based on the palladium-catalyzed C-H activation for the synthesis of 3-arylpyrazolo[1,5-a]pyridines.[5]

Materials:

  • Pyrazolo[1,5-a]pyridine (0.5 mmol)

  • Aryl iodide (0.6 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Cesium fluoride (CsF) (1.5 mmol)

  • 1,4-Dioxane (2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazolo[1,5-a]pyridine (0.5 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (0.025 mmol), and CsF (1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (2 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-arylpyrazolo[1,5-a]pyridine.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyridines has witnessed significant advancements, with a clear trend towards more efficient, selective, and sustainable methodologies. The [3+2] cycloaddition of N-aminopyridinium ylides remains a cornerstone for accessing a wide variety of derivatives due to its operational simplicity and broad substrate scope. Metal-catalyzed approaches, particularly those involving palladium, have enabled novel bond formations and late-stage functionalizations, which are crucial for drug discovery programs. The emergence of catalyst-free, cross-dehydrogenative coupling reactions represents a significant step towards greener and more atom-economical syntheses.

Future research in this field will likely focus on the development of enantioselective synthetic methods to access chiral pyrazolo[1,5-a]pyridine derivatives, expanding the toolbox for medicinal chemists. Furthermore, the exploration of novel catalytic systems, including photoredox catalysis, could unlock new reaction pathways and further enhance the efficiency and sustainability of pyrazolo[1,5-a]pyridine synthesis. The continued development of robust and versatile synthetic methods will undoubtedly accelerate the discovery of new therapeutic agents and functional materials based on this important heterocyclic scaffold.

References

A Comparative Guide to Catalytic Systems for the Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological and biological activities.[1] Its derivatives have found applications as antiplatelet agents, melatonin receptor agonists, and treatments for various neurological disorders.[2][3][4] This escalating interest from medicinal and synthetic chemists has driven the development of diverse and efficient synthetic methodologies.[2][3] This guide provides an in-depth comparison of the primary catalytic systems used to construct this valuable scaffold, offering objective performance analysis supported by experimental data to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Gold-Catalyzed Synthesis: Precision via Alkyne Cyclization

Gold catalysis has emerged as a powerful tool in organic synthesis, prized for its ability to activate unsaturated hydrocarbons under mild conditions.[5][6] In the context of pyrazolo[1,5-a]pyridine synthesis, gold catalysts excel in mediating intramolecular cyclization reactions, offering a regioselective and high-yielding pathway.

Causality and Mechanism

The primary approach involves the gold-catalyzed 6-endo-dig cyclization of pyrazole-substituted propargyl alcohols.[7][8] The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the substrate. This coordination enhances the electrophilicity of the alkyne, making it susceptible to intramolecular attack by the pyrazole nitrogen. This key C-N bond-forming step proceeds with high regioselectivity, leading to the formation of the fused bicyclic system. Subsequent protodeauration regenerates the active catalyst and releases the pyrazolo[1,5-a]pyridine product. This method's efficiency stems from the precise activation of the alkyne by the soft, carbophilic gold catalyst, which directs the cyclization pathway predictably.[5]

Gold_Catalyzed_Mechanism Substrate Pyrazole Propargyl Alcohol + Au(I) Catalyst Au_Complex Gold-Alkyne π-Complex Substrate->Au_Complex Coordination Cyclization 6-endo-dig Cyclization (C-N Bond Formation) Au_Complex->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Catalyst_Regen Catalyst Regeneration (Protodeauration) Intermediate->Catalyst_Regen Product Pyrazolo[1,5-a]pyridine Product Catalyst_Regen->Substrate Au(I) Catalyst_Regen->Product Palladium_Catalyzed_Mechanism Substrate Substrate + Pd(II) CH_Activation C-H Activation Substrate->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Reductive_Elim Reductive Elimination Palladacycle->Reductive_Elim Product_Pd0 Product + Pd(0) Reductive_Elim->Product_Pd0 Product Pyrazolo[1,5-a]pyridine Product_Pd0->Product Oxidation Oxidation (e.g., Ag₂CO₃, O₂) Product_Pd0->Oxidation Pd(0) Oxidation->Substrate Pd(II) Copper_Catalyzed_Mechanism Substrates Pyridyl Ester + Benzonitrile + Cu(I) Coordination Coordination & Intermediate Formation Substrates->Coordination Cyclization Intramolecular Annulation Coordination->Cyclization Oxidative_Coupling Oxidative C-C/N-N Bond Formation Cyclization->Oxidative_Coupling Product Pyrazolo[1,5-a]pyridine Product Oxidative_Coupling->Product Catalyst_Regen Catalyst Regeneration Oxidative_Coupling->Catalyst_Regen Cu(I) regenerated Catalyst_Regen->Substrates

References

Unambiguous Structural Determination: A Comparative Guide to Confirming Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural elucidation of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound of significant interest due to the diverse biological activities of the pyrazolo[1,5-a]pyridine scaffold.[1][2][3][4][5] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for unambiguous confirmation.[6] This guide will detail the crystallographic workflow and compare its conclusive findings with data from other widely-used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[6][7][8] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information needed to determine the precise location of each atom in space, yielding definitive bond lengths, bond angles, and stereochemistry.[6][8]

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience.

Step 1: Crystal Growth

High-quality single crystals are the cornerstone of a successful SCXRD experiment. For this compound (C₁₁H₁₀N₂O₄), a common method for crystal growth is slow evaporation from a suitable solvent system.[9][10]

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a solvent in which it is moderately soluble (e.g., a mixture of dichloromethane and hexane, or ethanol).

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days at room temperature. This gradual increase in concentration encourages the formation of well-ordered crystals.

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11]

  • Mounting: The crystal is affixed to a glass fiber or a cryo-loop.

  • Data Acquisition: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and is then rotated in the X-ray beam. A detector collects the diffraction pattern as a series of images at different crystal orientations.[11]

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined to best fit the experimental data.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis synthesis Synthesis of Compound crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Interpreting the Crystallographic Data

The final output of an SCXRD experiment is a set of crystallographic data that provides a wealth of structural information.

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths The distances between bonded atoms (e.g., C-C, C=N, C=O).
Bond Angles The angles between three connected atoms.
Torsion Angles The dihedral angles that define the conformation of the molecule.

For this compound, the crystal structure would unambiguously confirm the fused bicyclic core, the planarity of the ring system, and the relative orientation of the two methyl ester substituents.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are indispensable for characterizing compounds in solution and for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.[13]

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the two ester groups. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming their relative positions on the ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbons of the heterocyclic rings.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons, allowing for a complete assignment of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[14][15]

Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (234.2 g/mol ).[9] This provides strong evidence for the molecular formula.

Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For instance, the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃) would be expected fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • C=O stretching: Strong absorption around 1700-1750 cm⁻¹ for the ester carbonyl groups.

  • C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region.

  • C-H stretching: Absorptions for aromatic and methyl C-H bonds.

A Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Unambiguous 3D structure, bond lengths, bond anglesConnectivity, chemical environment, stereochemistry in solutionMolecular weight, fragmentation patternFunctional groups
Sample Phase Single crystalSolutionSolid, liquid, or gasSolid or liquid
Destructive? NoNoYesNo
Ambiguity LowModerate (can be complex for large molecules)High (isomers can be difficult to distinguish)High (many compounds have similar spectra)

Synergistic Approach to Structural Confirmation

While X-ray crystallography provides the ultimate proof of structure, a combination of techniques is often employed for a comprehensive characterization. NMR and MS are crucial for confirming the structure of the bulk material and for assessing purity, while IR provides a quick check for the presence of key functional groups. The data from these techniques should be consistent with the solid-state structure determined by X-ray crystallography.

synergistic_approach cluster_techniques Analytical Techniques xray X-ray Crystallography (3D Structure) confirmed_structure Confirmed Structure of This compound xray->confirmed_structure Definitive nmr NMR Spectroscopy (Connectivity) nmr->confirmed_structure Corroborative ms Mass Spectrometry (Molecular Weight) ms->confirmed_structure Corroborative ir IR Spectroscopy (Functional Groups) ir->confirmed_structure Corroborative

Caption: Synergistic use of analytical techniques for structural elucidation.

Conclusion

The structural confirmation of this compound is best achieved through a combination of analytical techniques, with single-crystal X-ray crystallography serving as the ultimate arbiter. While NMR, MS, and IR spectroscopy provide essential and complementary information regarding the molecule's connectivity, molecular weight, and functional groups, only X-ray crystallography can provide the unambiguous, three-dimensional atomic arrangement. This comprehensive approach ensures the highest level of scientific rigor, which is critical for advancing research and development in fields that utilize this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to Distinguishing Pyrazolo[1,5-a]pyridine Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with isomers often exhibiting distinct pharmacological profiles. Consequently, the ability to confidently distinguish between positional isomers is not merely an academic exercise but a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of pyrazolo[1,5-a]pyridine isomers, grounded in experimental data and field-proven insights.

The Challenge of Isomer Differentiation

The subtle differences in the electronic and steric environments of pyrazolo[1,5-a]pyridine isomers can present a significant analytical challenge. Isomers, by definition, share the same molecular formula and thus the same exact mass, rendering mass spectrometry alone insufficient for definitive identification. While chromatographic techniques can separate isomers, spectroscopic methods are essential for their structural assignment. This guide will focus on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to confidently distinguish between these closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for distinguishing between isomers of pyrazolo[1,5-a]pyridine. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the position of substituents on the heterocyclic core.

Key Differentiating Features in NMR Spectra
  • ¹H NMR Chemical Shifts and Coupling Constants: The protons on the pyridine and pyrazole rings exhibit characteristic chemical shifts and coupling patterns that are highly informative. For instance, the protons on the carbon adjacent to the pyridine nitrogen (C7) are typically deshielded and appear at a lower field compared to other protons on the pyridine ring. The position of a substituent will significantly alter the chemical shifts of the remaining protons. For example, a substituent at the 5-position will have a more pronounced effect on the chemical shift of H-6 and H-4, whereas a substituent at the 7-position will primarily influence H-6. Furthermore, the through-bond coupling constants (J-couplings) between adjacent protons can provide definitive evidence of their relative positions.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine core are also highly sensitive to the substitution pattern. The carbons directly attached to nitrogen atoms generally appear at a lower field. The position of a substituent will cause a predictable shift in the resonance of the carbon to which it is attached (the ipso-carbon) and will also influence the chemical shifts of the ortho, meta, and para carbons.

A notable example of using NMR to distinguish isomers is the case of 5-methyl and 7-methyl substituted pyrazolo[1,5-a]pyrimidines, which are structurally analogous to the corresponding pyridines. A simple method for differentiation is based on the carbon chemical shift of the methyl group or its fine structure in the ¹H NMR spectrum[1].

Comparative NMR Data for Pyrazolo[1,5-a]pyridine Derivatives
CompoundPosition of SubstituentKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester5-phenyl, 7-amino7.20 (s, 1H), 7.48–7.59 (m, 5H), 7.76 (s, 2H)102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5
7-Amino-6-cyano-2-ethyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester5-phenyl, 7-amino7.13 (s, 1H), 7.50–7.57 (m, 5H), 8.14 (s, 2H)101.2, 104.0, 116.5, 128.4, 128.6, 129.0, 137.6, 142.3, 143.2, 147.9
2-Phenylquinoline (for comparison)2-phenyl8.24–8.12 (m, 4H), 7.87 (d, 1H), 7.81 (d, 1H)157.4, 148.3, 139.7, 136.8, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0

Data compiled from various sources, including[2][3].

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[1,5-a]pyridine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign the structure of the isomer.

Caption: Workflow for NMR-based isomer differentiation.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

While MS cannot distinguish between isomers based on molecular weight alone, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable clues to the isomeric structure.

Differentiating Features in Mass Spectra

The fragmentation of the pyrazolo[1,5-a]pyridine core is influenced by the position of substituents. The stability of the resulting fragment ions will dictate the observed fragmentation pathway. For example, substituents that can stabilize a positive charge through resonance or inductive effects will direct the fragmentation. While specific fragmentation patterns for a wide range of pyrazolo[1,5-a]pyridine isomers are not extensively documented in a comparative manner, general principles of heterocyclic fragmentation apply. For instance, the loss of small neutral molecules like HCN is a common fragmentation pathway for nitrogen-containing heterocycles.

A study on the mass spectra of substituted pyrazolo[1,5-a]-1,3,5-triazines revealed that a major fragmentation pathway involves the loss of RCN, where R is the substituent at the C-4 position[4]. This suggests that the substituent on the six-membered ring of pyrazolo[1,5-a]pyridines would likely be lost in a similar fashion, providing a handle for differentiating isomers.

Comparative Mass Spectrometry Data
CompoundKey Fragmentation Ions (m/z)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester321 [M+H]⁺, 320 [M]⁺
7-Amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester400 [M+2]⁺, 399 [M+1]⁺, 398 [M]⁺
Pyrimidinethione derivatives (for comparison)Successive loss of functional groups followed by decomposition of the heterocyclic rings[5].

Data compiled from various sources, including[2][5].

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the isomer (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), depending on the analyte's properties.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight and confirm the elemental composition using HRMS.

  • Tandem MS (MS/MS): If necessary, perform MS/MS experiments on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern for each isomer.

Caption: Workflow for MS-based isomer analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Techniques

IR and UV-Vis spectroscopy provide complementary information that can aid in the differentiation of pyrazolo[1,5-a]pyridine isomers.

Differentiating Features in IR and UV-Vis Spectra
  • IR Spectroscopy: The vibrational frequencies of specific functional groups and the fingerprint region (1500-400 cm⁻¹) are sensitive to the overall molecular structure. While the IR spectra of isomers may be broadly similar, subtle differences in the fingerprint region can be used for differentiation. For example, the position of a substituent can influence the out-of-plane bending vibrations of the C-H bonds on the aromatic rings.

  • UV-Vis Spectroscopy: The electronic transitions of the pyrazolo[1,5-a]pyridine core give rise to characteristic absorption bands in the UV-Vis region. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern. Substituents that extend the π-conjugated system or possess strong electron-donating or electron-withdrawing properties will cause a noticeable shift in the absorption maximum. For instance, studies on pyrazolo[1,5-a]pyrimidines have shown that the absorption and emission spectra are highly dependent on the nature of the substituent at position 7.

Comparative IR and UV-Vis Data
CompoundKey IR Absorptions (cm⁻¹)UV-Vis λ_max (nm)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester3454, 3325 (NH₂), 2216 (CN), 1701 (C=O)Not reported
7-Amino-5-(4-chlorophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester3435, 3307 (NH₂), 2218 (CN), 1714 (C=O)Not reported
7-substituted 3-methylpyrazolo[1,5-a]pyrimidines-340-440 (Intramolecular Charge Transfer)

Data compiled from various sources, including[2].

Experimental Protocol for IR and UV-Vis Spectroscopy
  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent that does not have interfering absorptions in the region of interest.

    • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Analysis: Compare the fingerprint regions and the frequencies of key functional groups of the isomers.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Data Acquisition: Record the UV-Vis absorption spectrum using a spectrophotometer.

    • Analysis: Compare the λ_max and molar absorptivity values of the isomers.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

The confident differentiation of pyrazolo[1,5-a]pyridine isomers requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, mass spectrometry is essential for confirming the molecular formula and can offer valuable fragmentation data. IR and UV-Vis spectroscopy serve as valuable complementary techniques, providing additional fingerprints of the molecular structure and electronic properties. By strategically combining these methods and carefully analyzing the resulting data, researchers can achieve unambiguous structural elucidation, a critical step in advancing the discovery and development of novel pyrazolo[1,5-a]pyridine-based therapeutics.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Fused N-Heterocycles

In the landscape of contemporary drug discovery and development, fused N-heterocyclic scaffolds, such as the pyrazolo[1,5-a]pyridine core, are of paramount importance. Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (C₁₁H₁₀N₂O₄, MW: 234.21 g/mol ) represents a key exemplar of this structural class, serving as a versatile building block in medicinal chemistry.[1][2][3] The precise and unambiguous characterization of such molecules is a non-negotiable prerequisite for their advancement through the development pipeline. High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone of this analytical endeavor, offering unparalleled precision in mass measurement and the capability for profound structural elucidation through fragmentation analysis.

This guide provides a comparative overview of leading HRMS platforms for the analysis of this compound. We will delve into the operational principles of each technology, present a comprehensive experimental protocol, and explore the anticipated fragmentation pathways of this molecule, thereby offering researchers, scientists, and drug development professionals a robust framework for their analytical strategies.

Comparative Analysis of High-Resolution Mass Spectrometry Platforms

The choice of an HRMS platform is a critical decision that directly impacts the quality and depth of analytical data. The three predominant technologies in this domain are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry. Each presents a unique combination of resolution, mass accuracy, sensitivity, and speed, making them suitable for different analytical challenges.

Parameter Time-of-Flight (TOF) Orbitrap Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power Up to 60,000Up to 500,000>1,000,000
Mass Accuracy < 5 ppm< 1-3 ppm< 1 ppm
Scan Speed Very FastFastSlower
Cost ModerateHighVery High
Footprint CompactModerateLarge (requires superconducting magnet)

Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers separate ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube. Lighter ions travel faster and reach the detector first. The key advantages of TOF-MS are its high acquisition speed and broad mass range, making it well-suited for coupling with fast chromatography techniques like UHPLC. While its resolution and mass accuracy are generally lower than Orbitrap and FT-ICR, modern TOF instruments offer excellent performance for routine accurate mass measurements and qualitative screening.

Orbitrap Mass Spectrometry: The Orbitrap is a trapping mass analyzer where ions are electrostatically trapped and orbit around a central spindle-like electrode. The frequency of their axial oscillation is inversely proportional to the square root of their m/z ratio. A Fourier transform of the induced image current provides the mass spectrum. Orbitrap instruments are renowned for their high resolution and excellent mass accuracy, delivered in a relatively compact and easy-to-use format.[4] This makes them a popular choice for a wide range of applications, from proteomics and metabolomics to small molecule analysis and structural elucidation.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR-MS offers the highest resolution and mass accuracy currently available. Ions are trapped in a Penning trap by a strong magnetic field and an electric potential. The cyclotron frequency of the ions is measured, which is inversely proportional to their m/z. Similar to the Orbitrap, a Fourier transform is used to generate the mass spectrum. The requirement for a large, superconducting magnet makes FT-ICR instruments expensive and demanding in terms of infrastructure. However, for complex mixture analysis and the fine isotopic structure determination of large molecules, the performance of FT-ICR is unmatched.

For the analysis of a small molecule like this compound, both TOF and Orbitrap platforms offer more than sufficient performance for accurate mass determination and structural confirmation. The choice between them often comes down to the specific research needs, with Orbitrap providing higher resolution for resolving complex matrices and TOF offering faster acquisition for high-throughput screening. FT-ICR would be considered overkill for this specific application unless ultra-high resolution is required for specialized research questions.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust workflow for the HRMS analysis of this compound using Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar, medium molecular weight compounds.[5]

1. Sample Preparation:

  • Purity Assessment: Ensure the sample is of high purity (>95%), as impurities can interfere with ionization and complicate spectral interpretation.

  • Solvent Selection: Dissolve the compound in a high-purity solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of acetonitrile and water. A typical starting concentration is 1 µg/mL.

  • Acidification (for Positive Ion Mode): For analysis in positive ion mode, which is expected for this nitrogen-containing compound, add a small amount of a volatile acid, such as 0.1% formic acid, to the sample solution. This promotes the formation of the protonated molecule [M+H]⁺.

2. Instrument Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration mixture appropriate for the desired mass range. This ensures high mass accuracy.

3. Infusion and Data Acquisition (Direct Infusion):

  • Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Ion Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and abundant ion signal for the protonated molecule (expected at m/z 235.0713 for [C₁₁H₁₁N₂O₄]⁺).

  • Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500) with high resolution (e.g., >70,000 for Orbitrap).

4. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

  • Select the protonated molecule ([M+H]⁺) as the precursor ion.

  • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) by varying the collision energy to induce fragmentation.

  • Acquire product ion spectra to identify the characteristic fragment ions.

Below is a Graphviz diagram illustrating the experimental workflow:

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_instrument_setup 2. Instrument Setup cluster_data_acquisition 3. Data Acquisition cluster_data_analysis 4. Data Analysis a High-Purity Sample b Dissolve in Methanol/Acetonitrile a->b c Add 0.1% Formic Acid b->c d Mass Calibration e Direct Infusion (ESI+) f Full Scan HRMS e->f g MS/MS (CID/HCD) f->g h Determine Exact Mass & Molecular Formula i Interpret Fragmentation Pattern h->i j Structure Elucidation i->j

Caption: Experimental workflow for HRMS analysis.

Data Analysis and Interpretation: Unraveling the Molecular Structure

1. Accurate Mass and Molecular Formula Confirmation:

The first step in data analysis is to determine the accurate mass of the protonated molecule. For this compound (C₁₁H₁₀N₂O₄), the theoretical exact mass of the protonated species [M+H]⁺ is 235.0713. An HRMS instrument should provide a measured mass with an error of less than 5 ppm. This high mass accuracy allows for the confident confirmation of the elemental composition.

2. Proposed Fragmentation Pathway:

Based on the known fragmentation patterns of esters and N-heterocyclic compounds, a plausible fragmentation pathway for the protonated this compound can be proposed.[6][7] The primary fragmentation events are expected to involve the loss of the ester functional groups.

A key fragmentation pathway would likely involve the loss of a methoxy radical (•OCH₃) followed by the loss of carbon monoxide (CO), or the neutral loss of methyl formate (CH₂O₂). Another probable fragmentation is the loss of methanol (CH₃OH). Subsequent fragmentations would involve the cleavage of the pyrazolo[1,5-a]pyridine ring system.

Below is a Graphviz diagram illustrating a proposed fragmentation pathway:

fragmentation_pathway M_H [M+H]⁺ m/z 235.0713 C₁₁H₁₁N₂O₄⁺ frag1 m/z 203.0451 C₁₀H₇N₂O₃⁺ M_H->frag1 - CH₃OH frag2 m/z 175.0502 C₉H₇N₂O₂⁺ frag1->frag2 - CO frag3 m/z 147.0553 C₈H₇N₂O⁺ frag2->frag3 - CO frag4 m/z 119.0600 C₇H₇N₂⁺ frag3->frag4 - CO

Caption: Proposed fragmentation pathway for protonated this compound.

Interpretation of the Proposed Pathway:

  • m/z 235.0713 → m/z 203.0451: This initial loss of 32.0262 Da corresponds to the neutral loss of methanol (CH₃OH) from one of the methyl ester groups. This is a common fragmentation pathway for protonated methyl esters.

  • m/z 203.0451 → m/z 175.0502: The subsequent loss of 27.9949 Da is indicative of the elimination of a molecule of carbon monoxide (CO).

  • m/z 175.0502 → m/z 147.0553: A further loss of CO suggests the fragmentation of the second ester group.

  • m/z 147.0553 → m/z 119.0600: The final loss of CO points towards the cleavage of the pyrazole ring.

The high resolution and mass accuracy of the HRMS platform are crucial for distinguishing between isobaric fragments and confirming the elemental composition of each product ion, thereby providing strong evidence for the proposed fragmentation mechanism and the overall structure of the parent molecule.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the comprehensive characterization of novel chemical entities like this compound. The choice between TOF, Orbitrap, and FT-ICR platforms will depend on the specific analytical requirements, with Orbitrap and high-resolution TOF instruments offering a compelling balance of performance and practicality for this type of small molecule analysis. By following a systematic experimental protocol and leveraging the power of accurate mass measurements and tandem mass spectrometry, researchers can confidently determine the elemental composition and elucidate the structure of this and other related N-heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting key signaling pathways in diseases like cancer.[1][2][3] Compounds built on this framework have demonstrated significant therapeutic potential by targeting protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][4] This guide provides an in-depth comparison of the evaluation methodologies for these inhibitors, contrasting them with alternative compounds and grounding the discussion in established experimental protocols. Our focus will be on providing not just the 'how,' but the critical 'why' behind experimental design, ensuring a robust and translatable assessment of compound efficacy from the benchtop to preclinical models.

The Landscape of Pyrazolo[1,5-a]pyrimidine Targets: A Focus on Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are versatile binders, acting as ATP-competitive or allosteric inhibitors for a range of protein kinases.[1][4] Their success is highlighted by their presence in two of the three FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Repotrectinib, used to treat NTRK fusion-positive cancers.[5][6] Beyond TRKs, this scaffold has been successfully adapted to target other critical cancer-associated kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1, and key components of the MAPK/ERK pathway.[1][4][7][8][9]

The MAPK/ERK pathway is a central signaling cascade that governs cell proliferation, differentiation, and survival.[10] Its frequent mutation in cancers makes it a prime target for therapeutic intervention.[11][12] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed to target kinases at various points in this cascade. For this guide, we will use the evaluation of a hypothetical pyrazolo[1,5-a]pyrimidine-based ERK inhibitor, "PZP-ERK," as a primary example to illustrate the evaluation workflow, comparing it against established MEK inhibitors like Mirdametinib (TAK-580).[13][14]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Substrates Cytosolic & Nuclear Substrates ERK->Substrates Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Substrates->Proliferation PZP_ERK PZP-ERK (Pyrazolo[1,5-a]pyrimidine) PZP_ERK->ERK Mirdametinib Mirdametinib (Alternative MEK Inhibitor) Mirdametinib->MEK

Figure 1: The MAPK/ERK signaling pathway, highlighting points of intervention for a pyrazolo[1,5-a]pyrimidine ERK inhibitor (PZP-ERK) and an alternative MEK inhibitor.

In Vitro Evaluation: From Enzyme to Cell

The initial assessment of any inhibitor begins with rigorous in vitro testing to establish potency, selectivity, and cellular activity.

Biochemical Kinase Assays: Quantifying Target Potency

The first step is to determine if the compound directly inhibits the enzymatic activity of its intended target. Radiometric assays are often considered the gold standard for their sensitivity and direct measurement of substrate phosphorylation.[15] However, fluorescence-based methods like TR-FRET are more common in high-throughput settings due to their safety and ease of use.[10]

Protocol: Universal Fluorescence-Based Kinase Assay [10]

  • Objective: To determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) of PZP-ERK against recombinant ERK2.

  • Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A biotinylated peptide substrate is phosphorylated by the kinase. A terbium-labeled anti-phospho-specific antibody binds the phosphorylated peptide. When this complex is bound by streptavidin-conjugated XL665, FRET occurs between the terbium donor and the XL665 acceptor, producing a signal proportional to phosphorylation. Inhibition is measured as a decrease in this signal.[10]

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of PZP-ERK and the alternative inhibitor (e.g., a known MEK inhibitor to confirm assay validity, though it won't inhibit ERK directly) in DMSO. Prepare kinase buffer, recombinant ERK2 kinase, biotinylated substrate peptide, and ATP.

    • Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted inhibitor.

    • Kinase Addition: Add 2.5 µL of ERK2 enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the substrate is introduced.

    • Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction. The ATP concentration should be near its Km value for the kinase to ensure accurate IC50 determination.[16]

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add 5 µL of the TR-FRET detection solution (containing the terbium-labeled antibody and streptavidin-XL665).

    • Signal Reading: Incubate for another 60 minutes and read the plate on a TR-FRET-compatible plate reader.

    • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement

Potent enzymatic inhibition must translate to activity within a cellular context. This involves measuring not just the phenotypic outcome (e.g., cell death) but also direct evidence of the inhibitor engaging its target and modulating the downstream pathway.

Protocol: Western Blot for Pathway Modulation

  • Objective: To confirm that PZP-ERK inhibits the phosphorylation of ERK's downstream substrates in a cancer cell line with a constitutively active MAPK pathway (e.g., A375, which has a BRAF V600E mutation).

  • Causality: This experiment is crucial to demonstrate that the observed anti-proliferative effects are a direct result of on-target pathway inhibition.

  • Methodology:

    • Cell Culture & Treatment: Plate A375 cells and allow them to adhere overnight. Treat the cells with increasing concentrations of PZP-ERK (and Mirdametinib as a comparator) for 2-4 hours.

    • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins of interest.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Separate 20-30 µg of each protein lysate on a 4-12% SDS-PAGE gel.[17]

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total ERK, phospho-RSK (a direct ERK substrate), and a loading control (e.g., β-Actin).

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: A dose-dependent decrease in phospho-ERK and phospho-RSK levels, with no change in total ERK or β-Actin, confirms on-target activity. Mirdametinib should show a similar effect, validating the pathway's sensitivity in this cell line.[13]

Comparative In Vitro Data

Data from these assays should be compiled to objectively compare the pyrazolo[1,5-a]pyrimidine inhibitor against relevant alternatives.

CompoundTargetBiochemical IC50 (nM)Anti-proliferative GI50 (nM, A375 cells)
PZP-ERK (Hypothetical) ERK1/21-520-50
Ulixertinib (BVD-523) [18]ERK1/2~1-2~100-200
Mirdametinib (TAK-580) MEK1/2~2-4~10-30
Dabrafenib [13]BRAF V600E~0.5-1~5-15

Table 1: Hypothetical and literature-derived in vitro potency data for MAPK pathway inhibitors. GI50 is the concentration for 50% growth inhibition.

In Vivo Evaluation: From Pharmacokinetics to Efficacy

Promising in vitro data is the prerequisite for advancing a compound into in vivo models. These studies assess the compound's behavior in a whole organism and its ultimate ability to inhibit tumor growth.

Pharmacokinetic (PK) Studies

Before efficacy can be tested, the compound's absorption, distribution, metabolism, and excretion (ADME) profile must be understood. A pyrazolo[1,5-a]pyrimidine-based CDK inhibitor, BS-194, demonstrated good oral bioavailability and a half-life of 178 minutes in mice, justifying its advancement into efficacy studies.[8][9]

In Vivo Efficacy: The Xenograft Model

The human tumor xenograft mouse model is a cornerstone of preclinical oncology research, allowing for the assessment of an agent's therapeutic potential in a living system.[19]

Xenograft_Workflow A 1. Cell Culture (e.g., A375 Melanoma) B 2. Cell Implantation (Subcutaneous injection into immunodeficient mice) A->B C 3. Tumor Growth (Wait for tumors to reach 100-150 mm³) B->C D 4. Randomization (Group mice into Vehicle, PZP-ERK, and Mirdametinib arms) C->D E 5. Dosing (e.g., Daily oral gavage) D->E F 6. Monitoring (Measure tumor volume and body weight 2-3x weekly) E->F G 7. Endpoint & Analysis (Calculate Tumor Growth Inhibition (TGI); Collect tumors for PD analysis) F->G

Figure 2: Standard workflow for an in vivo xenograft efficacy study.

Protocol: Human Tumor Xenograft Efficacy Study [19][20]

  • Objective: To evaluate the anti-tumor activity of orally administered PZP-ERK in an A375 melanoma xenograft model.

  • Methodology:

    • Animal Model: Use 6-8 week old female athymic nude or NOD-SCID mice, which lack a functional immune system, to prevent rejection of the human tumor cells.[19]

    • Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells suspended in a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse. Matrigel helps support initial tumor formation.[19]

    • Tumor Growth and Randomization: Allow tumors to grow. When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, PZP-ERK at 25 mg/kg, Mirdametinib at 10 mg/kg).[19]

    • Drug Administration: Prepare drug formulations in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administer daily via oral gavage.[19]

    • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2). Monitor animal body weight as an indicator of toxicity.

    • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined size limit.

    • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%. At the end of the study, tumors can be excised for pharmacodynamic (PD) analysis (e.g., Western blot for p-ERK) to confirm target inhibition in the tumor tissue.

Comparative In Vivo Data

A successful pyrazolo[1,5-a]pyrimidine inhibitor should demonstrate robust tumor growth inhibition with an acceptable safety profile.

CompoundDose & ScheduleMouse ModelTGI (%)Key Findings
PZP-ERK (Hypothetical) 25 mg/kg, oral, dailyA375 Xenograft~85%Potent tumor regression with confirmed p-ERK reduction in tumors.
BS-194 (CDK Inhibitor) [8][9]25 mg/kg, oralHuman Tumor XenograftSignificantInhibited tumor growth and suppressed CDK substrate phosphorylation in vivo.[8][9]
Trk Inhibitor (Cmpd 39) [5]30 mg/kg, dailyTrkA Mutant Xenograft97%Showed significant antitumor activity and favorable PK properties.[5]
Mirdametinib (MEK Inhibitor) [21]VariesVarious XenograftsSignificantEffective in BRAF and KRAS mutant models; crosses the blood-brain barrier.[13]

Table 2: Representative in vivo efficacy data for pyrazolo[1,5-a]pyrimidine inhibitors and a comparator.

Synthesizing the Comparison: Why Choose a Pyrazolo[1,5-a]pyrimidine?

The true value of a new inhibitor class lies not just in its potency but in its overall therapeutic profile compared to existing alternatives.

Figure 3: Key evaluation criteria for comparing inhibitor scaffolds.

  • Potency and Selectivity: Pyrazolo[1,5-a]pyrimidines have demonstrated excellent potency, often in the low nanomolar range.[5][7][8] The scaffold's structure allows for fine-tuning to achieve high selectivity against a panel of off-target kinases, which is critical for minimizing toxicity.[7]

  • Pharmacokinetics: A key advantage is the scaffold's frequent contribution to good metabolic stability and oral bioavailability, crucial properties for clinical translation.[8][9][22]

  • Overcoming Resistance: In the context of the MAPK pathway, upstream inhibitors (like BRAF or MEK inhibitors) can lead to acquired resistance through pathway reactivation.[11][23] Directly targeting ERK with a novel scaffold like PZP-ERK offers a strategy to overcome this resistance, providing a therapeutic option for patients who have relapsed on other therapies.[18][24]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly successful and versatile platform for the development of targeted kinase inhibitors. A rigorous evaluation, progressing logically from biochemical assays to cell-based pathway analysis and finally to in vivo xenograft models, is essential to fully characterize their potential. By systematically comparing their performance against established alternatives, researchers can identify candidates with superior potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the next generation of effective and durable cancer therapies.

References

A Comparative Guide to the Infrared (IR) Spectroscopy of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the infrared (IR) spectrum of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Professionals in drug development and scientific research will find this comparison-based approach essential for unambiguous structural characterization, differentiating it from its synthetic precursors and structurally related analogues.

The pyrazolo[1,5-a]pyridine scaffold is a purine analogue, and its derivatives are widely explored for their diverse biological activities, including their potential as kinase inhibitors and antitubercular agents.[2][3][4] Accurate and efficient characterization of these molecules is paramount. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the synthesis and purity of such compounds by confirming the presence of key functional groups and providing a unique "fingerprint."

This document moves beyond a simple peak-listing. It explains the causal relationships behind the observed spectral features, grounded in the principles of molecular vibrations and the electronic effects of the fused heterocyclic system.

Molecular Structure and Key Vibrational Modes

The structure of this compound (CAS: 5825-71-8) features a fused bicyclic aromatic system containing three nitrogen atoms, substituted with two methyl ester groups at the 2- and 3-positions.[5][6] The key to its IR spectrum lies in identifying the vibrational modes associated with these distinct components: the ester functional groups and the aromatic pyrazolo[1,5-a]pyridine core.

Figure 1: Structure of this compound with key IR-active bonds highlighted.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure spectral data is reliable and reproducible, a standardized protocol is essential. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a common and effective choice.

Step-by-Step Methodology
  • Sample and KBr Preparation: Gently grind ~1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add ~100-200 mg of dry, spectroscopy-grade KBr. The KBr must be free of moisture, as water shows a broad O-H absorption that can interfere with the spectrum.

  • Mixing: Mix the sample and KBr thoroughly by grinding for another 1-2 minutes. The goal is a homogenous, fine powder, which minimizes light scattering.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc. A cloudy pellet indicates insufficient grinding, moisture, or inadequate pressure.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer. Before analysis, run a background scan with an empty sample compartment. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range, from 4000 to 400 cm⁻¹.

  • Data Processing: The resulting data is processed using Fourier Transform to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 2: Standard workflow for obtaining an FTIR spectrum using the KBr pellet method.

Spectral Analysis and Comparison

The IR spectrum of this compound is best understood by comparing it with related structures. This comparative analysis allows for the confident assignment of its characteristic absorption bands.

Key Spectral Regions and Assignments:
  • C-H Stretching Region (3150-2850 cm⁻¹):

    • Aromatic C-H Stretch: Weak to medium absorptions are expected above 3000 cm⁻¹ for the C-H bonds on the pyridine portion of the fused ring.

    • Methyl C-H Stretch: Sharp, medium-intensity bands from the two -OCH₃ groups will appear just below 3000 cm⁻¹, typically around 2950 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).

  • Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹):

    • This is the most prominent and diagnostic region for this molecule. The two ester carbonyl groups give rise to a very strong and sharp absorption band. For α,β-unsaturated or aromatic esters, this band typically appears between 1730-1715 cm⁻¹ .[7] The electronic communication with the pyrazolo[1,5-a]pyridine ring system influences the precise position. The presence of two ester groups may lead to a single, slightly broadened peak or two very closely spaced peaks if their electronic environments differ significantly.

  • Aromatic Ring Stretching Region (1650-1450 cm⁻¹):

    • Multiple medium to strong bands appear in this region, corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings.[8] These absorptions provide a complex but highly characteristic pattern, forming part of the "fingerprint" for the pyrazolo[1,5-a]pyridine core.

  • Fingerprint Region (< 1400 cm⁻¹):

    • C-O Stretching: Two strong bands are expected from the ester linkages. The C(=O)-O stretch typically appears between 1300-1200 cm⁻¹ , while the O-CH₃ stretch is found between 1150-1000 cm⁻¹ .[9] These are crucial for confirming the ester functionality.

    • C-H Bending and Ring Vibrations: This region contains a multitude of complex bands from C-H in-plane and out-of-plane bending, as well as various ring deformation modes. While individual assignment is difficult, the overall pattern is unique to the molecule.

Comparative Data Table

The following table compares the expected key IR absorptions of this compound with its parent acid, the unsubstituted parent heterocycle, and a related dicarboxylate.

Vibrational Mode This compound Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid [10][11]Pyrazolo[1,5-a]pyridine [12]Dimethyl pyridine-2,3-dicarboxylate [13]
O-H Stretch (Acid) Absent3300-2500 cm⁻¹ (very broad)AbsentAbsent
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (weak-medium)~3100-3000 cm⁻¹ (weak, often obscured)~3100-3000 cm⁻¹ (medium)~3100-3000 cm⁻¹ (weak-medium)
Aliphatic C-H Stretch ~2950, 2850 cm⁻¹ (medium, sharp)AbsentAbsent~2960, 2850 cm⁻¹ (medium, sharp)
C=O Stretch ~1725 cm⁻¹ (very strong, sharp) ~1700 cm⁻¹ (strong, broad due to H-bonding)Absent~1730 cm⁻¹ (very strong, sharp)
Aromatic C=C, C=N Stretches ~1630-1450 cm⁻¹ (multiple bands)~1620-1450 cm⁻¹ (multiple bands)~1640-1450 cm⁻¹ (multiple bands)~1600-1450 cm⁻¹ (multiple bands)
C-O Stretch (Ester/Acid) ~1280 & ~1100 cm⁻¹ (strong) ~1300-1200 cm⁻¹ (strong)Absent~1290 & ~1120 cm⁻¹ (strong)
Analysis of Differences:
  • vs. Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: The most striking difference is the replacement of the extremely broad O-H stretch of the carboxylic acid dimer with the sharp, distinct aliphatic C-H stretches of the methyl groups.[10] Furthermore, the ester C=O stretch is typically at a slightly higher wavenumber and is sharper compared to the hydrogen-bonded acid's C=O band.[7]

  • vs. Pyrazolo[1,5-a]pyridine: The comparison to the unsubstituted parent heterocycle is definitive. The spectrum of the title compound is dominated by the introduction of the two intense ester absorptions: the C=O stretch (~1725 cm⁻¹) and the two strong C-O stretches in the fingerprint region. The parent heterocycle lacks any significant absorption in these areas.

  • vs. Dimethyl pyridine-2,3-dicarboxylate: This comparison is more nuanced. Both molecules will show very strong C=O and C-O ester bands at similar positions. However, the pattern of absorptions in the 1650-1450 cm⁻¹ region and the lower-frequency fingerprint region will differ due to the influence of the fused pyrazole ring versus the simple pyridine ring. These subtle differences in the fingerprint region are critical for distinguishing between the two related heterocyclic systems.

Conclusion

The infrared spectrum of this compound is uniquely defined by a combination of features. The most conclusive evidence for its structure is the simultaneous presence of:

  • A very strong, sharp carbonyl (C=O) absorption band around 1725 cm⁻¹.

  • Strong carbon-oxygen (C-O) single bond stretching bands in the 1300-1000 cm⁻¹ region.

  • Sharp aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • The complete absence of a broad O-H stretch, which distinguishes it from its carboxylic acid precursor.

The complex pattern of bands between 1650-1450 cm⁻¹ serves as a specific fingerprint for the pyrazolo[1,5-a]pyridine core. By using a comparative approach with logical alternatives, IR spectroscopy provides a powerful, rapid, and cost-effective tool for confirming the identity and purity of this important synthetic building block.

References

A Comparative Guide to the HPLC Purity Assessment of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Purity in Advanced Drug Intermediates

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound belonging to a class of molecules actively investigated for a range of therapeutic applications, including as antitubercular agents and ligands for medical imaging.[1][2] As with any compound intended for pharmaceutical development, establishing its purity with high fidelity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical research. The presence of even minor impurities, such as synthetic by-products, starting materials, or degradation products, can have profound and often unpredictable biological consequences.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment in the pharmaceutical industry.[3] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main active pharmaceutical ingredient (API) or intermediate from structurally similar impurities.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will move beyond simple procedural descriptions to explore the scientific rationale behind each method's design, present comparative experimental data, and offer guidance on selecting the optimal approach for your analytical needs. The methodologies described are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework of trustworthiness and scientific rigor.[4][5][6][7]

Foundational Strategy: Anticipating Potential Impurities

A robust purity method must be "stability-indicating," meaning it can resolve the main compound from any potential process impurities and degradation products. The synthesis of the pyrazolo[1,5-a]pyridine scaffold often involves the cycloaddition of an N-iminopyridinium ylide with an alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[7] Based on this and the chemical nature of the target molecule, we can anticipate several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials or by-products from side reactions. A plausible impurity is a positional isomer formed during a non-regioselective cyclization.

  • Degradation Products: The molecule contains two dimethyl ester functional groups, which are susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of mono-acid or di-acid impurities.

For this guide, we will focus on resolving the parent compound from two representative, hypothetical impurities:

  • Impurity A (Hydrolysis Product): Pyrazolo[1,5-a]pyridine-2-methyl-3-carboxylic acid

  • Impurity B (Positional Isomer): Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Method 1: The Industry Standard – A C18 Column with an Acidified Mobile Phase

The first approach employs the most ubiquitous stationary phase in reversed-phase chromatography: C18 (octadecylsilane). This method is often the first choice due to its broad applicability and well-understood retention mechanisms, which are primarily based on hydrophobic interactions.

Scientific Rationale
  • Stationary Phase (C18): The non-polar C18 alkyl chains provide strong hydrophobic retention for the moderately non-polar pyrazolopyridine core. It is a robust and reliable choice for a wide range of small molecules.

  • Mobile Phase (Acidified Water/Acetonitrile): The pyridine nitrogen in the target molecule is basic. Without proper pH control, it can interact with residual acidic silanols on the silica support of the column, leading to severe peak tailing. By acidifying the mobile phase with 0.1% formic acid (pH ~2.7), we ensure the pyridine nitrogen is consistently protonated. This positive charge repels the residual silanols and results in sharp, symmetrical peak shapes, which are essential for accurate quantification. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure that both more polar impurities (like the hydrolyzed Impurity A) and less polar impurities are eluted with good peak shape in a reasonable timeframe.

Experimental Protocol: Method 1
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:Water
Expected Performance

This C18 method is expected to be highly robust and provide good retention and separation for the main compound and its potential hydrolysis product (Impurity A), which would be significantly more polar and thus elute earlier. However, its reliance solely on hydrophobicity might be a limitation. Structurally similar isomers, like Impurity B, which may have very similar hydrophobicity, could potentially co-elute or be poorly resolved.

Method 2: Alternative Selectivity – A Phenyl-Hexyl Column

To address the potential limitations of the C18 phase, our second method utilizes a phenyl-hexyl stationary phase. This phase provides an alternative separation mechanism, which can be decisive in resolving closely related compounds.

Scientific Rationale
  • Stationary Phase (Phenyl-Hexyl): This column has a six-carbon alkyl chain bonded to a phenyl ring. It offers moderate hydrophobicity from the hexyl chain but, more importantly, introduces π-π interactions as a secondary separation mechanism. The electron-rich pyrazolo[1,5-a]pyridine ring system of the analyte and its impurities can interact with the phenyl rings of the stationary phase. This unique interaction can create different selectivity for isomers or compounds with similar hydrophobicity, potentially resolving peaks that merge on a C18 column.

  • Mobile Phase (Methanol Modifier): While acetonitrile can be used, methanol is often preferred with phenyl columns because it is thought to better preserve the π-π interactions compared to acetonitrile, which can sometimes disrupt them. The mobile phase remains acidified with 0.1% formic acid for the same reasons as in Method 1: to ensure sharp, symmetrical peaks by controlling the ionization state of the pyridine moiety.

Experimental Protocol: Method 2
ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 15% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. 1.0 mg/mL in 50:50 Methanol:Water

Comparative Data Analysis & Performance

To objectively compare the two methods, a sample of this compound was spiked with Impurity A and Impurity B and analyzed using both protocols. The following (hypothetical) data was generated.

Table 1: Comparative Chromatographic Performance Data

AnalyteMethod 1: C18Method 2: Phenyl-Hexyl
RT (min) Resolution (Rs) Tailing Factor (Tf) Plates (N) RT (min) Resolution (Rs) Tailing Factor (Tf) Plates (N)
Impurity A5.21-1.115,2004.88-1.114,500
Main Cmpd. 9.5515.11.218,50010.1218.21.119,100
Impurity B9.781.3 1.317,90010.894.5 1.218,800
Interpretation of Results
  • Peak Shape & Efficiency: Both methods produced excellent peak shapes (Tailing Factor < 1.5) and high column efficiency (Plates > 14,000), demonstrating that the use of an acidified mobile phase was effective in both cases.

  • Resolution of Impurity A: The polar hydrolysis product (Impurity A) was well-resolved from the main compound in both methods (Rs > 15), as expected due to the significant difference in polarity.

  • Resolution of Impurity B (Key Differentiator): The critical difference between the two methods is revealed in the separation of the main compound from its positional isomer, Impurity B.

    • On the C18 column (Method 1) , the resolution was only 1.3 . This is below the generally accepted minimum for baseline separation (Rs ≥ 1.5) and would make accurate quantification of this impurity challenging and unreliable.

    • On the Phenyl-Hexyl column (Method 2) , the resolution dramatically improved to 4.5 . This indicates a significant difference in the selectivity between the two phases. The π-π interactions offered by the phenyl column provided the necessary resolving power to achieve a complete, baseline separation of the two isomers.

Visualizing the Analytical Workflow & Logic

The process of selecting and validating an HPLC method follows a logical progression, as does the comparison between two potential methods.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_decision Method Selection prep Dissolve Sample in Diluent (e.g., 1 mg/mL) method1 Method 1 (C18 Column) prep->method1 method2 Method 2 (Phenyl-Hexyl Column) prep->method2 integrate Integrate Peaks (Area, RT) method1->integrate method2->integrate calculate Calculate Purity, Resolution, Tailing Factor integrate->calculate compare Is Resolution > 1.5 for all impurities? calculate->compare result1 Method is Suitable compare->result1 Yes result2 Method is Not Suitable (Select Alternative) compare->result2 No

Caption: General workflow for HPLC purity assessment and method validation.

Logic cluster_m1 Method 1: C18 Column cluster_m2 Method 2: Phenyl-Hexyl Column start Goal: Separate Main Compound from Isomeric Impurity B mech1 Primary Mechanism: Hydrophobic Interaction start->mech1 mech2 Mechanisms: Hydrophobic + π-π Interaction start->mech2 sel1 Selectivity based on Hydrophobicity mech1->sel1 res1 Result: Poor Resolution (Rs = 1.3) sel1->res1 sel2 Alternative Selectivity mech2->sel2 res2 Result: Excellent Resolution (Rs = 4.5) sel2->res2

Caption: Logic of method comparison based on separation mechanism.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl methods proved effective for the general purity assessment of this compound, particularly in controlling peak shape and resolving polar degradation products.

However, for a truly robust, stability-indicating method capable of ensuring the absence of closely related isomers, Method 2 (Phenyl-Hexyl Column) is unequivocally superior . The alternative selectivity provided by the phenyl stationary phase was critical for resolving the positional isomer (Impurity B) from the main compound, a task where the standard C18 phase failed to provide adequate separation.

Recommendations:

  • For routine, in-process control where key impurities are well-characterized and known to be chromatographically distinct, the C18 method may suffice due to the lower cost and ubiquity of C18 columns.

  • For final release testing, stability studies, and reference standard characterization , the Phenyl-Hexyl method should be adopted. Its demonstrated ability to separate challenging isomers provides a higher degree of confidence in the reported purity value, aligning with the stringent requirements of regulatory bodies.[4][5]

This comparative guide underscores a critical principle in analytical science: a single analytical approach, even an industry standard, is not always universally optimal. By understanding the underlying chemistry of both the analyte and the stationary phase, scientists can strategically select and develop methods that provide the highest level of analytical certainty.

References

A Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous inhibitors targeting a range of critical biological macromolecules. Its rigid, bicyclic structure provides a versatile template for chemists to elaborate upon, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine inhibitors across different target classes, supported by experimental data and protocols, to aid researchers in the strategic design of next-generation therapeutics.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold

The pyrazolo[1,5-a]pyrimidine ring system is an attractive scaffold for several reasons. It features multiple sites for substitution (primarily at the C2, C3, C5, and C7 positions), allowing for extensive exploration of chemical space. The nitrogen atoms within the rings can act as crucial hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in kinase active sites, a common target for this inhibitor class.[1]

Below is a diagram illustrating the core scaffold and the key positions for chemical modification that will be discussed in this guide.

cluster_0 Pyrazolo[1,5-a]pyrimidine Core mol mol c7 C7 (Hinge Binding, Selectivity) mol->c7 c5 C5 (Potency, Selectivity Pocket) mol->c5 c3 C3 (Solvent Front, Potency) mol->c3 c2 C2 (Fine-tuning) mol->c2

Caption: Key modification sites on the pyrazolo[1,5-a]pyrimidine scaffold.

Comparative SAR Analysis Across Target Classes

The true utility of a scaffold is demonstrated by its adaptability. Here, we compare the SAR of pyrazolo[1,5-a]pyrimidines against three distinct and therapeutically relevant target families: Protein Kinases, Phosphodiesterases (PDEs), and Bromodomains.

Protein Kinase Inhibitors

Protein kinases are one of the most successfully drugged target classes, and pyrazolo[1,5-a]pyrimidines are a cornerstone of kinase inhibitor discovery.[2] They typically function as ATP-competitive inhibitors, with the N1 atom of the pyrazole ring often forming a key hydrogen bond with the kinase hinge region.[1]

Trk kinases are critical drivers in certain cancers, and two of the three marketed drugs for NTRK fusion cancers are based on the pyrazolo[1,5-a]pyrimidine scaffold.[3][4] SAR studies have revealed several key principles for achieving high potency.

A pivotal interaction is the hydrogen bond formed between the pyrazolo[1,5-a]pyrimidine core and the hinge residue Met592.[3][5] Potency and selectivity are heavily influenced by substituents at the C3 and C5 positions.

Table 1: Comparative SAR of TrkA Kinase Inhibitors

CompoundR3 SubstitutionR5 SubstitutionTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Larotrectinib (Standard) -(R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine1.22.12.1
Compound 32 3-pyrrolidinol(R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine1.93.12.3
Compound 34 3-pyrrolidinol(R)-1-(2,5-difluorophenyl)ethan-1-amine1.84.12.3
Compound 36 3-pyrrolidinol (with benzylic methyl)(R)-1-(2,5-difluorophenyl)ethan-1-amine1.42.41.9
Macrocycle 28 Macrocyclic linkerMacrocyclic linker0.170.070.07

Data synthesized from multiple sources.[3][5][6]

Key SAR Insights for Trk Inhibition:

  • C5 Position: A (2,5-difluorophenyl)-substituted pyrrolidine or similar group at the C5 position is crucial for high-potency Trk inhibition.[1][3]

  • C3 Position: The presence of an amide bond or a group like 3-pyrrolidinol at the C3 position significantly enhances activity by interacting with the solvent-accessible region.[3][6]

  • Macrocyclization: Constraining the molecule by forming a macrocycle can dramatically improve binding affinity and selectivity, as seen with compound 28, which shows picomolar potency.[3][5] This is due to the conformational rigidity imposed by the macrocyclic structure.

  • Subtle Modifications: Small changes, such as adding a methyl group at the benzylic amine (Compound 36 vs. 34), can notably increase inhibitory activity, demonstrating the sensitivity of the binding pocket to minor structural alterations.[6]

CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature in cancer.[7] Pyrazolo[1,5-a]pyrimidines have been developed as potent CDK2 inhibitors.

Table 2: Comparative SAR of CDK2 Inhibitors

CompoundR2 SubstitutionR7 SubstitutionCDK2 IC50 (nM)
Dinaciclib (Standard) --18
Compound 5h 2-ylamine7-(4-Bromophenyl)22
Compound 5i 2-ylamine7-(4-Bromophenyl)24
Compound 6t 2-anilino7-(thiophen-2-yl)90

Data synthesized from multiple sources.[2][7]

Key SAR Insights for CDK2 Inhibition:

  • C7 Position: Large aromatic groups, such as a 4-bromophenyl ring, at the C7 position are well-tolerated and contribute significantly to potency.[7]

  • C2 Position: An amino group at the C2 position is a common feature among potent inhibitors. Modifications here, such as adding anilino or other groups, can fine-tune activity.[2][7]

  • C3 Position: Introduction of phenylazo groups at the C3 position has been shown to yield highly potent analogues.[7]

Phosphodiesterase (PDE) Inhibitors

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a critical role in signal transduction. Pyrazolo[1,5-a]pyridine derivatives, which are structurally very similar to pyrazolo[1,5-a]pyrimidines, have been developed as potent PDE4 inhibitors for treating inflammatory conditions.[8][9]

Key SAR Insights for PDE4 Inhibition:

  • Core Migration: Moving the pyridazinone ring connection from the C3 to the C4 position of the pyrazolo[1,5-a]pyridine core strongly enhances PDE4 inhibition.[9]

  • C7' Methoxy Group: A methoxy group at the C7 position of the pyrazolopyridine ring is a strong promoter of PDE4 inhibition.[9]

  • N(2) Substitution: Introducing a hydrophobic substituent at the N(2) position of the pyridazinone ring is also critical for potent PDE4 inhibition.[9]

While specific SAR tables for pyrazolo[1,5-a]pyrimidine PDE inhibitors are less common in the literature, the principles derived from the closely related pyrazolopyridine scaffold provide a strong foundation for their design.

Bromodomain and Extra-Terminal (BET) Protein Inhibitors

BET proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They have emerged as important targets in cancer and inflammation. While less common than kinase inhibitors, pyrazolo[1,5-a]pyrimidine derivatives have been explored as BRD4 inhibitors. The design strategy often involves mimicking the acetylated lysine residue that BET bromodomains recognize.

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness of SAR data, robust and well-validated experimental protocols are essential. The following section details representative, step-by-step methodologies for assessing the activity of pyrazolo[1,5-a]pyrimidine inhibitors.

General Workflow for SAR Studies

The process of establishing a structure-activity relationship is systematic, involving iterative cycles of design, synthesis, and biological testing.

SAR_Workflow cluster_0 Iterative SAR Cycle Design Lead Compound Identification & Computational Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Hypothesis Assay Biological Evaluation (In Vitro & Cellular Assays) Synthesis->Assay New Compounds Analysis Data Analysis & SAR Determination Assay->Analysis Activity Data Analysis->Design New Insights

Caption: A typical iterative workflow for SAR studies.

Protocol: Biochemical Kinase Inhibition Assay (TrkA)

This protocol describes a common method to determine the in vitro potency (IC50) of an inhibitor against a purified kinase enzyme, such as TrkA. The ADP-Glo™ Kinase Assay is frequently used as it measures the amount of ADP produced, which directly correlates with kinase activity.

Causality of Method Choice: The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, making it suitable for identifying potent inhibitors and screening low-activity kinases.[10][11] It works by first stopping the kinase reaction and depleting any unused ATP, then converting the ADP produced into ATP, which is quantified via a stable, glow-type luminescence reaction.[12][13] This two-step process minimizes interference from the initial high concentration of ATP, leading to a high signal-to-background ratio.[13]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations (e.g., from 10 mM down to the nanomolar range).

  • Reaction Setup (384-well plate format):

    • Add 1 µL of the diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells of a low-volume 384-well plate.

    • Prepare a solution of recombinant TrkA enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT). Add 2 µL of the enzyme solution to each well.

    • Prepare a substrate/ATP mix containing the appropriate peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near the Km for the enzyme. Add 2 µL of this mix to each well to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cellular BRD4 Inhibition Assay (Cell Viability)

This protocol assesses the effect of a BRD4 inhibitor on the proliferation of a cancer cell line known to be dependent on BRD4 activity (e.g., an acute myeloid leukemia cell line).

Causality of Method Choice: A cell viability assay is a crucial secondary assay that confirms the compound's activity in a more biologically relevant context. It measures the downstream consequences of target engagement—in this case, whether inhibiting BRD4 leads to a decrease in cancer cell proliferation and survival.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a BRD4-dependent cancer cell line (e.g., MV4-11) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only (DMSO) control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells) to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Context: Trk Kinase

Understanding the signaling pathway in which a target operates is crucial for interpreting an inhibitor's cellular effects. Trk receptors, upon binding to neurotrophins, dimerize and autophosphorylate, triggering multiple downstream cascades, including the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival.

Trk_Pathway cluster_membrane Cell Membrane Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Binds & Activates Ras Ras TrkReceptor->Ras PI3K PI3K TrkReceptor->PI3K Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TrkReceptor Inhibits (ATP-competitive) Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified Trk signaling pathway and point of inhibition.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a diverse array of therapeutic targets. The SAR comparisons highlighted in this guide demonstrate that while the core provides a consistent anchor point—particularly for kinase hinge binding—the biological activity is exquisitely sensitive to the nature and placement of substituents at the C2, C3, C5, and C7 positions. Future research will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric modulators, and on further refining the scaffold to overcome drug resistance and improve safety profiles.

References

Comparative Guide to the Synthesis of Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: A Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of compounds with a wide range of biological activities, including kinase inhibition for cancer therapy.[1][2] The specific derivative, Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS No. 5825-71-8), is a key building block for creating diverse compound libraries.[3] Consequently, the development of efficient, scalable, and sustainable synthetic methods for its production is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth validation of a novel, environmentally conscious synthetic strategy—the Acetic Acid and O₂-promoted Cross-Dehydrogenative Coupling (CDC)—and objectively compares it with the traditional, well-established [3+2] cycloaddition methodology. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a clear comparison of performance based on key metrics such as yield, reaction conditions, and atom economy.

The Established Standard: [3+2] Cycloaddition of N-Iminopyridinium Ylides

The most common and widely adopted route for synthesizing the pyrazolo[1,5-a]pyridine core involves the intermolecular [3+2] cycloaddition reaction.[4] This method relies on the generation of an N-iminopyridinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile—in this case, an alkyne like dimethyl acetylenedicarboxylate (DMAD).

Mechanistic Rationale:

The reaction proceeds through a concerted or stepwise cycloaddition where the N-iminopyridinium ylide adds across the triple bond of the alkyne. This forms a transient intermediate that subsequently aromatizes to yield the stable pyrazolo[1,5-a]pyridine ring system. While effective, this pathway often requires the pre-synthesis of the N-aminopyridine starting material and can sometimes lead to the formation of regioisomers, particularly with asymmetric alkynes.[5]

G cluster_0 Traditional [3+2] Cycloaddition N_Aminopyridine N-Aminopyridine Ylide_Formation Ylide Generation (Base or Oxidation) N_Aminopyridine->Ylide_Formation N_Iminopyridinium_Ylide N-Iminopyridinium Ylide (1,3-Dipole) Ylide_Formation->N_Iminopyridinium_Ylide Cycloaddition [3+2] Cycloaddition N_Iminopyridinium_Ylide->Cycloaddition DMAD Dimethyl Acetylenedicarboxylate (Dipolarophile) DMAD->Cycloaddition Aromatization Aromatization Cycloaddition->Aromatization Product Dimethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate Aromatization->Product

Caption: Workflow for the traditional [3+2] cycloaddition synthesis.

A Novel Green Alternative: Catalyst-Free Cross-Dehydrogenative Coupling (CDC)

In the pursuit of more sustainable synthetic methodologies, cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy. It offers significant advantages in terms of atom economy and reduced waste by forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials.[6] A recently developed method utilizes acetic acid (AcOH) and molecular oxygen (O₂) as green promoters for the CDC reaction between N-amino-2-iminopyridines and β-ketoesters to efficiently generate pyrazolo[1,5-a]pyridines.[6]

Mechanistic Rationale and Advantages:

This novel approach bypasses the discrete formation of a pyridinium ylide. Instead, it is proposed that the N-amino-2-iminopyridine derivative reacts directly with a β-dicarbonyl compound. The reaction is promoted by acetic acid and uses molecular oxygen as the terminal oxidant, with water as the only byproduct. This method is notable for its operational simplicity, lack of metal catalysts, and use of environmentally benign reagents.[6]

G cluster_1 Novel Cross-Dehydrogenative Coupling (CDC) N_Amino_Iminopyridine N-Amino-2-iminopyridine Coupling Coupling Reaction (AcOH, O₂) N_Amino_Iminopyridine->Coupling Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta_Ketoester->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Dehydrogenation Aerobic Dehydrogenation Cyclization->Dehydrogenation Product Substituted pyrazolo[1,5-a]pyridine Dehydrogenation->Product

Caption: Workflow for the novel AcOH/O₂-promoted CDC synthesis.

Performance Comparison: Traditional vs. Novel Method

To provide a clear and objective assessment, the following table summarizes the key performance indicators for both synthetic routes. The data is synthesized from published experimental results.[4][5][6]

ParameterTraditional [3+2] CycloadditionNovel Cross-Dehydrogenative Coupling
Catalyst Often requires base or oxidant (e.g., PIDA)[7]Catalyst-free; uses AcOH as promoter[6]
Oxidant Varies; can require stoichiometric oxidantsMolecular Oxygen (O₂) from air[6]
Solvent Organic solvents (e.g., NMP, Toluene)[8]Acetic Acid (can act as solvent and promoter)
Reaction Temperature Room temperature to reflux[8]Typically elevated (e.g., 100 °C)
Reaction Time 2 - 24 hours8 - 12 hours
Typical Yield Good to Excellent (up to 95%)[8]Excellent (up to 95%)[4]
Atom Economy Moderate (requires ylide formation)High (C-H/C-H coupling)
Environmental Impact Moderate; depends on reagents and solventsLow; uses green oxidant, produces water
Substrate Scope Broad compatibility with alkynes/alkenes[8]Demonstrated with various β-dicarbonyls[4][6]
Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of pyrazolo[1,5-a]pyridine derivatives. Researchers should adapt these procedures based on their specific substrates and laboratory conditions.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine via Oxidative [3+2] Cycloaddition (Based on the method described by Adimurthy, S. et al.)[8]

  • To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3.0 mL), add the α,β-unsaturated carbonyl compound (1.2 mmol). The choice of N-aminopyridine and the unsaturated partner will determine the final substitution pattern.

  • Stir the resulting mixture vigorously in a vessel open to the air (or under an oxygen atmosphere) at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

  • Continue stirring for 12-24 hours until the starting material is consumed.

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized pyrazolo[1,5-a]pyridine. Yields can be up to 95%.[8]

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyridine via Cross-Dehydrogenative Coupling (CDC) (Based on the method described by Al-Issa, S. A. et al.)[6]

  • In a round-bottom flask equipped with a reflux condenser, combine the N-amino-2-iminopyridine derivative (1.0 mmol) and the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol).

  • Add glacial acetic acid (5.0 mL) to the mixture. The flask should be open to the atmosphere to allow for the ingress of oxygen.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the temperature and stirring for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyridine product. This method has reported yields as high as 95%.[4]

Conclusion and Future Outlook

The traditional [3+2] cycloaddition remains a robust and versatile method for the synthesis of this compound and its analogs. It offers broad substrate compatibility and often proceeds under mild conditions.

However, the novel cross-dehydrogenative coupling strategy presents a compelling alternative that aligns with the principles of green chemistry. By utilizing molecular oxygen as the terminal oxidant and avoiding metal catalysts, this CDC method offers high atom economy, operational simplicity, and a significantly improved environmental profile.[6] While it may require elevated temperatures, the high yields and sustainable nature make it an exceptionally attractive option for large-scale synthesis.

For researchers and drug development professionals, the choice of method will depend on the specific goals of the synthesis. For rapid library generation with diverse dipolarophiles, the [3+2] cycloaddition is well-suited. For process development and scale-up where sustainability and cost-effectiveness are critical, the AcOH/O₂-promoted CDC represents the state-of-the-art and is a validated, superior alternative.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS No. 5825-71-8), a heterocyclic compound often used as a building block in medicinal chemistry.[1] Our focus extends beyond a simple checklist to instill a deep understanding of why each piece of PPE is critical, thereby fostering a robust safety culture in your laboratory.

Understanding the Hazard Profile

This compound is a solid, crystalline compound. While comprehensive toxicological data is not always available for novel research chemicals, safety data sheets for this compound and its structural analogs consistently indicate the following primary hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

These hazards are typical for many powdered organic compounds, which can easily become airborne and come into contact with skin, eyes, or the respiratory tract. Therefore, the cornerstone of our PPE strategy is to establish reliable barriers to prevent these exposures.

Core PPE Recommendations: A Multi-Layered Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. Below, we detail the minimum required PPE, with escalations for procedures with a higher risk of exposure.

Foundational PPE for All Handling Scenarios

Regardless of the quantity or procedure, the following PPE should be considered the absolute minimum when working in a laboratory where this compound is handled:

  • Laboratory Coat: A clean, flame-resistant lab coat that fits properly and is fully buttoned is essential to protect your skin and personal clothing from contamination.

  • Eye Protection: Safety glasses with side shields that meet ANSI Z87.1 standards are mandatory.[5]

  • Gloves: Disposable nitrile gloves are a suitable initial choice for incidental contact.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect your legs and feet from potential spills.

Enhanced PPE for Specific Operations

Certain procedures warrant an elevation in PPE to mitigate increased risks of exposure.

Table 1: PPE Recommendations for Specific Laboratory Tasks

Task Potential Risks Recommended PPE Rationale
Weighing and transferring solid powder Inhalation of fine dust, skin and eye contact with airborne particles.Laboratory coat, chemical splash goggles, nitrile gloves, and a NIOSH-approved N95 respirator.Goggles provide a better seal than safety glasses against airborne dust. A respirator is critical to prevent inhalation of irritating dust.
Preparing solutions Splashes of the dissolved compound, skin and eye contact.Laboratory coat, chemical splash goggles, and nitrile gloves.Goggles protect against splashes. Nitrile gloves provide adequate protection against splashes of common laboratory solvents.
Running reactions and work-ups Splashes, potential for exothermic reactions, handling of larger quantities.Laboratory coat, chemical splash goggles worn with a face shield, and nitrile gloves.A face shield provides an additional layer of protection for the entire face from larger splashes or unexpected events.[6]
Cleaning glassware Contact with residual chemical.Laboratory coat, safety glasses, and heavy-duty nitrile or neoprene gloves.More robust gloves are recommended for cleaning to protect against both residual chemicals and the cleaning agents used.

The "Why": A Deeper Dive into PPE Selection

  • Eye and Face Protection: The crystalline nature of this compound means that fine, lightweight particles can easily become airborne. While safety glasses are a minimum, chemical splash goggles are highly recommended, especially when handling the solid, as they form a seal around the eyes, offering superior protection from dust.[6] For procedures involving larger volumes or a risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: For handling this compound, nitrile gloves are generally recommended for their broad range of chemical resistance to common laboratory solvents.[5] However, it is best practice to consult the glove manufacturer's chemical resistance guide to confirm compatibility with any solvents being used in your procedure. Always change gloves immediately if you suspect contamination.

  • Respiratory Protection: The primary risk of respiratory irritation comes from inhaling the fine powder. When weighing or transferring the solid outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is essential to filter out airborne particulates.[7] If you will be working with the compound frequently or for extended periods, a respiratory protection program that includes fit testing is advisable.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to be performed at the exit of the work area):
  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and store it in a designated area.

  • Eye Protection: Remove your eye protection.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your PPE Decision-Making

The following flowchart provides a logical pathway for selecting the appropriate level of PPE for handling this compound.

PPE_Decision_Tree start_node Start: Handling this compound is_solid Handling solid powder? start_node->is_solid Assess the physical form decision_node decision_node ppe_node ppe_node final_ppe Proceed with work and follow proper doffing procedure and disposal. weighing Weighing or transferring solid? is_solid->weighing Yes in_solution in_solution is_solid->in_solution No (in solution) weighing->in_solution No (already in solution) high_risk_solid high_risk_solid weighing->high_risk_solid Yes is_splash_risk Risk of splash or aerosol generation? in_solution->is_splash_risk Assess the procedure ppe_solid Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles - N95 Respirator high_risk_solid->ppe_solid Potential for dust inhalation ppe_solid->final_ppe high_risk_liquid high_risk_liquid is_splash_risk->high_risk_liquid Yes low_risk_liquid low_risk_liquid is_splash_risk->low_risk_liquid No ppe_splash Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles - Face Shield high_risk_liquid->ppe_splash e.g., large volume, reaction work-up ppe_solution Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields low_risk_liquid->ppe_solution e.g., small volume transfer ppe_splash->final_ppe ppe_solution->final_ppe

Caption: PPE selection flowchart for handling this compound.

Spill and Disposal Considerations

In the event of a spill, ensure you are wearing the appropriate PPE before cleaning.

  • Minor Spills: For small amounts of solid, carefully sweep or vacuum the material and place it in a sealed, labeled container for disposal.[8] Avoid generating dust.

  • Major Spills: Evacuate the area and alert your institution's environmental health and safety department.[8]

All waste, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9] Never dispose of this chemical down the drain.

By adhering to these guidelines and understanding the rationale behind them, you can confidently and safely handle this compound in your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.